Trimellitic anhydride
説明
Structure
3D Structure
特性
IUPAC Name |
1,3-dioxo-2-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPWOOOHEPICQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4O5 | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026235 | |
| Record name | Trimellitic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or off-white flakes. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [NIOSH], COLOURLESS CRYSTALS OR POWDER., Colorless solid as crystals or off-white flakes., Colorless solid. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimellitic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/665 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/404 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trimellitic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0635.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
464 to 473 °F at 14 mmHg (NTP, 1992), 390 °C, Boiling point: 240-245 °C at 14 mm Hg, Boiling point 240-245 °C at 14 mm Hg, at 1.87kPa: 240-245 °C, 464-473 °F at 14 mmHg | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/404 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
440.6 °F (NTP, 1992), 227 °C o.c., 440.6 °F | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/404 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol at 25 °C: 0.002 g/100 g carbon tetrachloride; 0.06 g/100 g ligroin; 0.4 g/100 g mixed xylenes; 15.5 g/100 g dimethyl formamide; 49.6 g/100 g acetone; 21.6 g/100 g ethyl acetate, 36.5 g/100 g 2-butanone at 25 °C; 38.4 g/100 g cyclohexanone at 25 °C; 0.06 g/100 g mineral spirits at 25 °C, Solubility in water: reaction | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.55 at 68 °F | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/404 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
6.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density = 6.6 (air =1), Relative vapor density (air = 1): 6.6, 6.6 | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/404 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
4e-06 mmHg at 77 °F (NTP, 1992), 0.00000986 [mmHg], Vapor pressure: 4X10-6 mm Hg, Vapor pressure of liquid trimellitic anhydride = 2.25 mm Hg at 200 °C, Vapor pressure at 25 °C: negligible, 0.000004 mmHg | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimellitic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/665 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/404 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trimellitic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0635.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Trimellitic acid (TMLA) | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, Colorless solid | |
CAS No. |
552-30-7 | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimellitic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimellitic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrotrimellic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimellitic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,4-tricarboxylic acid 1,2-anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80T61EUU7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/404 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,2,4-Benzenetricarboxylic acid 1,2-anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/DC1F47D0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
329 to 336 °F (NTP, 1992), 161-163.5 °C, 329-336 °F, 322 °F | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/404 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trimellitic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0635.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of Solid Trimellitic Anhydride
This technical guide provides a comprehensive overview of the core physical properties of solid Trimellitic Anhydride (B1165640) (TMA). Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the physical characterization of this important chemical intermediate.
Introduction
Trimellitic anhydride (TMA), with the chemical formula C₉H₄O₅, is an aromatic organic compound that exists as a colorless or white solid at room temperature.[1] It is the cyclic anhydride of trimellitic acid and is a significant raw material in the production of various polymers, including polyesters and polyimides, plasticizers for PVC, resins for coatings, adhesives, and dyes.[1][2][3][4] In the context of pharmaceutical development, understanding the physical properties of TMA is crucial when it is used as a crosslinking agent or a component in polymer-based drug delivery systems, enteric coatings, or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][5] Its quality and consistency, as defined by its physical characteristics, can directly impact the performance, stability, and safety of the final product.
Physical and Chemical Properties
The fundamental physical and chemical properties of solid this compound are summarized in the tables below. These values represent a compilation of data from various sources and may exhibit slight variations depending on the purity of the sample and the analytical method employed.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Appearance | Colorless or white solid, available as crystals, flakes, or powder. | [1][4][6][7] |
| Molecular Formula | C₉H₄O₅ | [1][6] |
| Molecular Weight | 192.13 g/mol | [2][6][8] |
| Melting Point | 163 - 168 °C (325 - 334 °F) | [1][2][3][5] |
| Boiling Point | 390 °C (734 °F) at 760 mmHg | [1][2][5] |
| Density | 1.54 g/cm³ | [1][2][5] |
| Vapor Pressure | 4 x 10⁻⁶ mmHg at 25 °C | [8] |
| Flash Point | 227 °C (440.6 °F) | [2][7][8] |
| Vapor Density | 6.6 (Air = 1) | [5][6][8] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | References |
| Water | Sparingly soluble; hydrolyzes to form trimellitic acid. | The compound is moisture-sensitive and will slowly react with water.[4][6][8] | [2][3][9] |
| Acetone | Soluble | [2][5][10] | |
| Ethanol | Soluble | [2][3][5] | |
| Benzene | Soluble | [2][11] | |
| Ethyl Acetate | Readily soluble | [10] | |
| Dimethylformamide | Readily soluble | [10] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized methodologies for determining the key physical properties of solid this compound. These protocols are based on internationally recognized guidelines to ensure data accuracy and reproducibility.
Determination of Melting Point/Melting Range
The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range typically signifies high purity.
Principle: This method is based on the OECD Guideline 102 and ASTM E324, which involve heating a small, powdered sample in a capillary tube and observing the temperature at which the phase transition from solid to liquid occurs.[5][6][10][12]
Apparatus:
-
Melting point apparatus with a temperature-controlled metal block or liquid bath.
-
Calibrated thermometer or temperature sensor.
-
Glass capillary tubes (closed at one end).
-
Sample pulverizing tool (e.g., mortar and pestle).
Procedure:
-
Sample Preparation: A small amount of solid this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-4 mm.
-
Measurement: The loaded capillary is placed in the melting point apparatus.
-
The apparatus is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first signs of melting are observed (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded. This range is the melting range.
-
For accuracy, the determination should be performed in triplicate.
Determination of Solid Density
Density is an intrinsic property that can be used for material identification and to ensure batch-to-batch consistency.
Principle: Based on OECD Guideline 109, the density of a solid can be determined using methods such as the air comparison pycnometer or the hydrostatic balance.[13][14][15] The hydrostatic balance method is described here.
Apparatus:
-
Analytical balance with a resolution of at least 0.1 mg.
-
Hydrostatic weighing kit (including a beaker, a sample holder, and a bridge to place the beaker on the balance).
-
A liquid of known density in which the solid is insoluble and non-reactive (e.g., a hydrocarbon solvent for TMA, given its reactivity with water).
-
Calibrated thermometer.
Procedure:
-
Weight in Air: The weight of the solid this compound sample is accurately measured in the air (W_air).
-
Weight in Liquid: The sample is then submerged in the liquid of known density (ρ_liquid) at a constant temperature, and its weight is measured (W_liquid). Care should be taken to ensure no air bubbles are adhering to the sample's surface.
-
Calculation: The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = (W_air / (W_air - W_liquid)) * ρ_liquid
-
The temperature at which the measurement is performed must be recorded and reported.
Determination of Water Solubility
Although this compound hydrolyzes in water, determining its rate and extent of dissolution is important for understanding its behavior in aqueous environments.
Principle: The flask method, as described in OECD Guideline 105, is suitable for substances with solubilities above 10⁻² g/L.[2][3][8] It involves dissolving the substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration of the dissolved substance.
Apparatus:
-
Constant temperature water bath or shaker.
-
Glass flasks with stoppers.
-
Analytical method for determining the concentration of this compound or its hydrolysis product, trimellitic acid (e.g., High-Performance Liquid Chromatography - HPLC).
-
Centrifuge or filtration system.
Procedure:
-
Equilibration: An excess amount of solid this compound is added to a known volume of water in a flask.
-
The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). Preliminary tests can help determine the necessary equilibration time.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. This step must be performed quickly and at the same temperature to avoid changes in solubility.
-
Concentration Analysis: The concentration of the dissolved substance in the clear aqueous phase is determined using a validated analytical method like HPLC. Due to hydrolysis, the measurement will likely quantify the concentration of trimellitic acid.
-
The solubility is expressed as the mass of the substance per volume of the solution (e.g., in g/L or mg/mL).
Visualization of Characterization Workflow
For a raw material to be used in pharmaceutical applications, a systematic workflow for its physical characterization is essential to ensure quality and consistency. The following diagram illustrates a typical workflow for the physical characterization of a solid raw material like this compound.
Conclusion
The physical properties of solid this compound are well-defined and critical for its application in various industries, including pharmaceuticals. Adherence to standardized experimental protocols for the determination of these properties is paramount for ensuring the quality, safety, and efficacy of the final products. The workflow presented provides a systematic approach to the physical characterization of TMA, enabling researchers and developers to make informed decisions regarding its use in their specific applications.
References
- 1. store.astm.org [store.astm.org]
- 2. laboratuar.com [laboratuar.com]
- 3. oecd.org [oecd.org]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. laboratuar.com [laboratuar.com]
- 6. infinitalab.com [infinitalab.com]
- 7. ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [en-standard.eu]
- 8. oecd.org [oecd.org]
- 9. filab.fr [filab.fr]
- 10. oecd.org [oecd.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
An In-depth Technical Guide to Trimellitic Anhydride: Properties, Synthesis, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimellitic anhydride (B1165640) (TMA) is a reactive aromatic anhydride that serves as a crucial intermediate in the chemical industry. Its trifunctional nature, combining both a cyclic anhydride and a carboxylic acid group, makes it a versatile building block for a wide range of polymers, plasticizers, and other specialty chemicals. This guide provides a comprehensive overview of the molecular and chemical properties of trimellitic anhydride, detailed experimental protocols for its synthesis and analysis, and an exploration of its interactions with biological systems, with a particular focus on its immunological effects relevant to drug development and occupational health.
Core Properties and Formula
This compound is a colorless to white solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₄O₅ | [2] |
| Molecular Weight | 192.13 g/mol | [1] |
| CAS Number | 552-30-7 | [2] |
| Appearance | Colorless to white solid, often in flakes or powder form. | [1] |
| Melting Point | 161-168 °C | [2][3] |
| Boiling Point | 390 °C | [2] |
| Density | 1.54 g/cm³ | [2] |
| Solubility | Readily soluble in acetone, cyclohexanone, 2-butanone, ethyl acetate, and dimethylformamide.[4] It hydrolyzes in water to form trimellitic acid.[1] |
Synthesis of this compound and its Derivatives
Synthesis of this compound
The primary industrial method for synthesizing this compound is the liquid-phase air oxidation of 1,2,4-trimethylbenzene (B165218) (pseudocumene).[2][4] This process is typically carried out in an acetic acid solvent using a catalyst system composed of cobalt, manganese, and bromine.[5][6]
A general workflow for the synthesis of this compound is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Synthesis of Trioctyl Trimellitate (TOTM)
Trioctyl trimellitate is a high-molecular-weight plasticizer produced from this compound.[7] The most common method for its synthesis is the direct esterification of this compound with 2-ethylhexanol in the presence of an acid catalyst.[7][8]
Experimental Protocol: Direct Esterification of this compound to TOTM
-
Reactant Charging: In a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap, charge this compound and an excess of 2-ethylhexanol.[9]
-
Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.[9]
-
Catalyst Addition: Add an acid catalyst, such as sulfuric acid or a titanate catalyst (e.g., tetraisopropyl titanate at approximately 0.3% by mass of the anhydride).[7][8]
-
Heating and Reaction: Begin stirring and gradually heat the mixture to the reaction temperature, typically between 150-250°C.[9]
-
Water Removal: Continuously remove the water byproduct from the reaction mixture using the Dean-Stark trap to drive the reaction to completion.[9]
-
Monitoring: Monitor the progress of the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.[9]
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture and neutralize the remaining acid catalyst with a sodium carbonate solution.[9]
-
Purification: Wash the organic layer with deionized water and purify the crude TOTM by vacuum distillation to remove unreacted 2-ethylhexanol and other impurities.[8][9]
Synthesis of Polyester (B1180765) Resins
This compound is a key monomer in the production of polyester resins due to its ability to introduce branching and cross-linking, enhancing the thermal and mechanical properties of the final polymer.[10] The synthesis involves a condensation reaction between this compound, other anhydrides or dicarboxylic acids (e.g., maleic anhydride, phthalic anhydride), and diols or polyols (e.g., propylene (B89431) glycol, ethylene (B1197577) glycol).[10][11]
Experimental Protocol: Laboratory-Scale Synthesis of an Unsaturated Polyester Resin
-
Reactant Charging: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water collector, charge the desired molar ratios of this compound, another anhydride (e.g., maleic anhydride), and a glycol (e.g., propylene glycol). Add a small amount of an esterification catalyst if needed.[11]
-
Inert Atmosphere and Heating: Start a moderate flow of nitrogen and begin heating the mixture with stirring.
-
Esterification: Heat the mixture to 150-175°C and maintain this temperature for a specified period (e.g., 15 minutes). Continue to heat gently for an extended period (e.g., 3 minutes) after the solution appears to boil.[12]
-
Monitoring: Monitor the reaction by measuring the acid number of the resin through titration.[11]
-
Cooling and Formulation: Once the desired acid number is reached, allow the apparatus to cool to room temperature. The resulting polyester condensate can then be mixed with a reactive monomer like styrene (B11656) to produce the final unsaturated polyester resin formulation.[11]
Analytical Methodologies
Accurate quantification of this compound is crucial, especially in occupational health monitoring. Standardized methods have been developed by organizations such as the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).
| Method | Principle | Instrumentation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| NIOSH Method 5036 | Derivatization to trimethyl trimellitate and analysis by GC-FID. | Gas Chromatograph with Flame Ionization Detector | Estimated: 2 µg per sample | - | [3][13][14] |
| OSHA Method 98 | In-situ derivatization with veratrylamine and analysis by HPLC-UV. | High-Performance Liquid Chromatograph with UV Detector | - | Reliable Quantitation Limit: 0.623 µg/m³ | [14][15][16] |
Detailed Experimental Protocols for Analysis
NIOSH Method 5036: GC-FID Analysis
This method involves the collection of airborne this compound on a filter, followed by extraction and derivatization to its trimethyl ester for analysis by gas chromatography.
Caption: Workflow for the analysis of this compound by NIOSH Method 5036.
-
Sample Collection: Calibrate a personal sampling pump to a flow rate of 1.5 to 2.0 L/min and collect a total air sample of at least 400 L on a 0.8-µm PVC-copolymer filter.[9]
-
Sample Preparation (Extraction):
-
Place the filter in a 50-mL beaker and add 3 mL of methanol (B129727).[13]
-
Cover and heat on a hot plate at 65°C for one minute, then place in an ultrasonic bath for one minute.[13]
-
Rinse the filter with additional methanol, collecting all rinsings.[13]
-
Evaporate the methanol extract to dryness.[13]
-
-
Derivatization:
-
Add 125 µL of boron trifluoride/methanol to the dried sample.[13]
-
Heat in a water bath at 97°C for 20 minutes.[13]
-
Cool and add diethyl ether, pentane, and pyridine (B92270) in succession, shaking after each addition.[13]
-
-
GC-FID Analysis: Analyze the prepared sample by gas chromatography with flame ionization detection.[13]
OSHA Method 98: HPLC-UV Analysis
This method provides specificity for this compound by in-situ derivatization on the collection filter.
Caption: Workflow for the analysis of this compound by OSHA Method 98.
-
Sample Collection: Collect air samples open-face on glass fiber filters coated with veratrylamine and di-n-octyl phthalate (B1215562) at a flow rate of 2 L/min for a total volume of 480 L.[15][16]
-
Sample Preparation (Extraction): Extract the filters with aqueous ammonium hydroxide.[15]
-
HPLC-UV Analysis: Analyze the extracted samples by high-performance liquid chromatography using a UV detector.[15]
Biological Interactions and Relevance to Drug Development
This compound is a well-documented occupational sensitizer, capable of inducing a range of immunological responses, including asthma and rhinitis.[17] Its biological activity is of significant interest to drug development professionals, both from a toxicology perspective and for its potential applications in drug delivery and as a pharmaceutical intermediate.[18]
Immunological Effects and Signaling Pathways
This compound can trigger immune responses through two primary mechanisms:
-
Direct Mast Cell Activation: TMA can directly induce low-grade degranulation of mast cells, releasing histamine (B1213489) and other inflammatory mediators.[19][20] This process is independent of specific IgE antibodies, Ca²⁺ influx, and ERK phosphorylation, suggesting a non-classical activation pathway.[19][20]
-
Haptenization and Allergic Sensitization: As a reactive hapten, TMA can covalently bind to endogenous proteins, such as human serum albumin (HSA), to form neo-antigens (TMA-HSA conjugates).[21] These conjugates can then be processed by antigen-presenting cells and lead to the production of TMA-specific IgE antibodies, resulting in a classic type I hypersensitivity reaction upon subsequent exposure.[17]
The proposed signaling pathways for these immunological responses are illustrated below.
Caption: Dual immunological signaling pathways of this compound.
Relevance to Drug Development
The unique chemical and biological properties of this compound and its derivatives present several areas of interest for drug development:
-
Pharmaceutical Intermediates: this compound is used as an intermediate in the synthesis of various pharmaceutical compounds.[4]
-
Drug Delivery Systems: Polyanhydrides, a class of polymers for which this compound can be a precursor, have been extensively investigated for controlled drug delivery applications due to their biocompatibility and biodegradability.[22] The reactivity of the anhydride group can also be exploited to functionalize polymers for creating "smart" drug delivery systems that respond to stimuli such as pH.[23]
-
Toxicology and Safety Assessment: Understanding the mechanisms of TMA-induced sensitization is crucial for the safety assessment of new chemical entities that may have similar reactive functionalities. The immunological pathways activated by TMA can serve as a model for studying chemical-induced allergies.
Conclusion
This compound is a molecule of significant industrial and scientific importance. Its well-defined chemical and physical properties, coupled with established methods for its synthesis and analysis, provide a solid foundation for its application in materials science. For researchers in drug development, the complex immunological profile of this compound offers both challenges in terms of occupational health and opportunities for the design of novel drug delivery systems and as a tool for understanding the mechanisms of chemical sensitization. This guide has provided a comprehensive overview of the key technical aspects of this compound, intended to support further research and development in these fields.
References
- 1. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page:NIOSH Manual of Analytical Methods - 5036.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 4. manavchem.com [manavchem.com]
- 5. CN101402624A - Method for producing this compound with pseudocumene liquid phase air segmenting hydrocarbonylation - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gst-chem.com [gst-chem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. terrificscience.org [terrificscience.org]
- 13. cdc.gov [cdc.gov]
- 14. benchchem.com [benchchem.com]
- 15. osha.gov [osha.gov]
- 16. This compound | Occupational Safety and Health Administration [osha.gov]
- 17. Role of mast cell in the late phase of contact hypersensitivity induced by this compound [acbjournal.org]
- 18. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. The development of polyanhydrides for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Trimellitic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of trimellitic anhydride (B1165640) (TMA), a crucial chemical intermediate in the synthesis of polymers, plasticizers, resins, and various specialty chemicals.[1][2][3][4][5][6] Understanding the solubility of TMA in different organic solvents is fundamental for optimizing reaction conditions, purification processes, and formulation development.
Introduction to Trimellitic Anhydride
This compound (TMA), with the chemical formula C₉H₄O₅, is a white, crystalline solid, typically in flake or powder form.[2][3][7][8] It is the cyclic anhydride of trimellitic acid and is a highly reactive compound, a property that underpins its wide industrial use.[3][5] Its applications range from the production of heat-resistant plasticizers like tri(2-ethylhexyl)trimellitate (TOTM) to its use as a curing agent for epoxy resins and in the formulation of high-performance coatings and adhesives.[2][4][8][9][10] Given its role as a reactant and intermediate, knowledge of its solubility is critical for process design, ensuring homogeneous reaction mixtures, and for developing efficient separation and purification protocols.
Quantitative Solubility Data
The solubility of this compound is significantly dependent on the nature of the solvent. Generally, it exhibits high solubility in polar aprotic solvents. The following table summarizes the quantitative solubility data of this compound in various organic solvents at room temperature (25 °C).
| Solvent | CAS Number | Solubility ( g/100 g of solvent) at 25 °C |
| Acetone | 67-64-1 | 49.6[5][11] |
| Cyclohexanone | 108-94-1 | 38.4[5][11] |
| 2-Butanone (MEK) | 78-93-3 | 36.5[5][11] |
| Ethyl Acetate | 141-78-6 | 21.6[5][11] |
| Dimethylformamide (DMF) | 68-12-2 | 15.5[5][11] |
| Mixed Xylenes | 1330-20-7 | 0.4[5][11] |
| Ligroin | 8032-32-4 | 0.06[11] |
| Carbon Tetrachloride | 56-23-5 | 0.002[5][11] |
Note: this compound is sensitive to moisture and readily hydrolyzes in water to form trimellitic acid.[5][7][12] While some sources state it is soluble in hot water, it is generally considered insoluble or sparingly soluble in cold water, with decomposition occurring.[2][6][9][10][11][13]
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal equilibrium method, often referred to as the analytical stirred-flask method, followed by gravimetric or chromatographic analysis.[14]
Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel or flask
-
Constant-temperature water bath with circulator (accuracy ±0.1 K)
-
Magnetic stirrer and stir bars
-
Calibrated thermometer or temperature probe
-
Syringes with micropore filters (chemically resistant to the solvent)
-
Analytical balance
-
Drying oven
-
High-Performance Liquid Chromatography (HPLC) system (optional, for concentration analysis)[15]
Methodology:
-
Preparation: An excess amount of this compound is added to a known mass or volume of the organic solvent in the jacketed glass vessel.
-
Equilibration: The vessel is sealed to prevent solvent evaporation and placed in the constant-temperature bath. The mixture is stirred continuously to facilitate the dissolution process. The system is allowed to reach equilibrium, which may take several hours. Preliminary studies are often required to determine the necessary time to ensure saturation.
-
Sample Withdrawal: Once equilibrium is reached, stirring is stopped to allow the undissolved solid to settle. A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or isothermally-controlled syringe fitted with a micropore filter. This prevents the precipitation of the solute during sampling.
-
Concentration Analysis (Gravimetric Method):
-
A known mass of the saturated solution is transferred to a pre-weighed container.
-
The solvent is evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of TMA).
-
The container with the dried solute is weighed again.
-
The mass of the dissolved this compound is determined by the difference in weight. The solubility is then calculated as grams of solute per 100 grams of solvent.
-
-
Concentration Analysis (HPLC Method):
-
The filtered saturated solution is appropriately diluted with the mobile phase.
-
The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., Newcrom BH) and a UV detector.[15]
-
The concentration is determined by comparing the peak area to a pre-established calibration curve.
-
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical hierarchy of TMA's solubility in common organic solvents.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship of this compound solubility in organic solvents.
References
- 1. sanjaychemindia.com [sanjaychemindia.com]
- 2. This compound CAS#: 552-30-7 [m.chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 552-30-7 [chemicalbook.com]
- 5. manavchem.com [manavchem.com]
- 6. This compound Manufacturer, this compound Supplier,Exporter [meruchem.com]
- 7. Buy this compound at Best Price, Industrial Grade, 99% Purity [leochemo.in]
- 8. This compound CAS 552-30-7 TMA - Buy this compound, 552-30-7, TMA Product on BOSS CHEMICAL [bosschemical.com]
- 9. zxchem.com [zxchem.com]
- 10. camachem.com [camachem.com]
- 11. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. daneshyari.com [daneshyari.com]
- 15. HPLC Determination of this compound on Newcrom BH | SIELC Technologies [sielc.com]
Spectroscopic Profile of Trimellitic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trimellitic anhydride (B1165640) (TMA), a crucial intermediate in the synthesis of various polymers, resins, and plasticizers. The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Data Presentation
The quantitative spectroscopic data for trimellitic anhydride is summarized in the tables below for easy reference and comparison.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of strong absorptions corresponding to the anhydride and carboxylic acid functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch[1] |
| 1850 - 1800 & 1790 - 1740 | Strong | Anhydride C=O Stretch (Asymmetric & Symmetric)[2][3] |
| 1710 - 1680 | Strong | Carboxylic Acid C=O Stretch |
| 1600 - 1400 | Medium | Aromatic C=C Stretch[1] |
| 1300 - 1000 | Strong | C-O Stretch[2][3] |
| 900 - 675 | Strong | Aromatic C-H Bending[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
¹H NMR Chemical Shifts (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.0 - 8.5 | m | Aromatic Protons |
Note: The aromatic protons of this compound would be expected to appear in the region of 6.5-8.5 ppm.[4][5][6] Due to the electron-withdrawing nature of the anhydride and carboxylic acid groups, the signals are shifted downfield.
¹³C NMR Chemical Shifts (Predicted in D₂O) [7]
| Chemical Shift (ppm) | Assignment |
| ~170 | Carboxylic Acid Carbonyl |
| ~165 | Anhydride Carbonyls |
| ~120 - 140 | Aromatic Carbons |
Note: Aromatic carbons typically resonate in the 120-170 ppm range.[5][8]
Mass Spectrometry (MS)
Electron ionization (EI) of this compound results in a characteristic fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 192 | Moderate | Molecular Ion [M]⁺ |
| 148 | High | [M - CO₂]⁺[9] |
| 120 | High | [M - CO₂ - CO]⁺[9] |
| 74 | Moderate | [C₄H₂O₂]⁺[9] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Infrared (IR) Spectroscopy: KBr Pellet Method
This method is suitable for acquiring the infrared spectrum of solid samples.[10]
-
Sample Preparation : Grind 1-2 mg of dry this compound with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
Pellet Formation : Transfer the powder mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[11][12]
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan : Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.[10]
-
Sample Scan : Acquire the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-State NMR
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound in a suitable deuterated solvent.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[13]
-
Instrumentation : Place the NMR tube in the spectrometer's probe.
-
Data Acquisition :
-
¹H NMR : Acquire the proton NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the carbon NMR spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Mass Spectrometry (MS): Direct Inlet Probe with Electron Ionization (EI)
This method is suitable for the analysis of solid samples with low volatility.[14][15][16]
-
Sample Introduction : Place a small amount of solid this compound into a capillary tube at the end of a direct insertion probe.[16]
-
Ionization : Insert the probe into the ion source of the mass spectrometer. The sample is vaporized by heating the probe, and the gaseous molecules are then ionized by a beam of high-energy electrons (typically 70 eV).[14][15]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. amherst.edu [amherst.edu]
- 7. hmdb.ca [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 12. scienceijsar.com [scienceijsar.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. youtube.com [youtube.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide on the Reaction of Trimellitic Anhydride with Water and its Hydrolysis Rate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimellitic anhydride (B1165640) (TMA), a crucial chemical intermediate in the production of polymers, resins, and plasticizers, readily undergoes hydrolysis in the presence of water to form trimellitic acid (TMLA). This reaction is of significant interest in various fields, including polymer chemistry, environmental science, and toxicology, particularly in the context of drug development where TMA may be encountered as a reactive impurity. This guide provides a comprehensive overview of the reaction of TMA with water, including its mechanism, hydrolysis rate, and influencing factors. While specific kinetic data for TMA hydrolysis in aqueous systems is limited, this document compiles available information and draws parallels with analogous cyclic anhydrides to offer a thorough understanding. Detailed experimental protocols for studying the hydrolysis kinetics are also presented.
Reaction with Water: The Hydrolysis of Trimellitic Anhydride
This compound, a cyclic dicarboxylic anhydride, reacts with water in an exothermic process that results in the opening of the anhydride ring to form trimellitic acid[1]. This hydrolysis reaction is a nucleophilic acyl substitution, where a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This process can be catalyzed by both acids and bases.
The reaction is generally considered to be rapid in aqueous environments. Studies have indicated that complete hydrolysis of TMA occurs in less than ten minutes when stirred with water at temperatures between 27-32°C[1]. However, the rate can be significantly slower under conditions of limited water availability. For instance, when exposed to a high humidity atmosphere (96% relative humidity) at 22°C, solid TMA hydrolyzes completely to TMLA over a period of 113 hours[2]. This highlights the critical role of the physical state and the abundance of water in determining the reaction rate.
Quantitative Data on Hydrolysis Rate
Precise quantitative data on the hydrolysis rate of this compound in aqueous solutions under varying conditions of pH and temperature are not extensively available in the public domain. However, some data points and comparisons to similar compounds provide valuable insights.
| Parameter | Value | Conditions | Solvent | Source |
| Qualitative Rate | Complete hydrolysis within 10 minutes | 27-32°C | Water | [1] |
| Qualitative Rate (Solid State) | Complete hydrolysis in 113 hours | 22°C, 96% relative humidity | - | [2] |
| Hydrolysis Rate Constant (k) | 1 x 10⁻⁴ L/mol·s | 25°C | Dimethylacetamide | [3] |
| Estimated Half-life (analogous to phthalic anhydride) | ~1.5 - 2.7 minutes | 25°C | 60:40 (v/v) dioxane:water | [3] |
Note: The hydrolysis rate constant in dimethylacetamide should be interpreted with caution as it is not in an aqueous medium and may not directly reflect the rate in water.
Experimental Protocols for Determining Hydrolysis Rate
To accurately determine the hydrolysis rate of this compound, a well-designed experimental protocol is essential. The following are methodologies adapted from studies on analogous cyclic anhydrides, which can be applied to TMA.
Monitoring Hydrolysis by Spectrophotometry (FT-IR)
This method is based on monitoring the change in concentration of the reactant (TMA) or the product (TMLA) over time using Fourier-Transform Infrared (FT-IR) spectroscopy.
Methodology:
-
Calibration:
-
Prepare standard solutions of known concentrations of this compound in a non-aqueous solvent (e.g., anhydrous dioxane) and trimellitic acid in an aqueous medium.
-
Acquire the FT-IR spectra for each standard solution to identify characteristic absorption bands. For TMA, characteristic C=O stretching bands are expected around 1780 and 1850 cm⁻¹. For TMLA, a broad O-H stretch and a C=O stretch around 1700 cm⁻¹ would be characteristic.
-
Construct calibration curves by plotting absorbance at the characteristic wavenumbers versus concentration.
-
-
Kinetic Run:
-
In a thermostated reaction vessel equipped with an in-situ FT-IR probe, dissolve a known amount of this compound in a suitable solvent system (e.g., a mixture of dioxane and water) to initiate the hydrolysis.
-
Immediately begin acquiring FT-IR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the TMA-specific peaks and the increase in the absorbance of the TMLA-specific peaks.
-
-
Data Analysis:
-
Using the calibration curves, determine the concentration of TMA and TMLA at each time point.
-
Plot the concentration of TMA as a function of time.
-
From this plot, the reaction order and the rate constant (k) can be determined using appropriate kinetic models (e.g., first-order or pseudo-first-order kinetics if water is in large excess).
-
Monitoring Hydrolysis by Titration (pH-Stat Method)
This method is suitable for following the kinetics of hydrolysis by monitoring the production of the acidic product, trimellitic acid.
Methodology:
-
Setup:
-
In a thermostated reaction vessel, dissolve a known amount of this compound in a defined volume of water or a water-cosolvent mixture.
-
Use a pH-stat system, which consists of a pH electrode and an automatic burette containing a standardized solution of a base (e.g., NaOH).
-
-
Kinetic Run:
-
Set the pH-stat to maintain a constant pH in the reaction mixture.
-
As the hydrolysis proceeds, trimellitic acid is formed, causing a decrease in pH.
-
The pH-stat will automatically add the basic titrant to neutralize the formed acid and maintain the set pH.
-
-
Data Analysis:
-
Record the volume of the titrant added as a function of time.
-
The rate of addition of the titrant is directly proportional to the rate of formation of trimellitic acid, and thus to the rate of hydrolysis of this compound.
-
From this data, the reaction rate and the rate constant can be calculated.
-
Monitoring Hydrolysis by Calorimetry
The hydrolysis of anhydrides is an exothermic reaction. Reaction calorimetry can be used to monitor the heat evolved during the reaction, which is proportional to the extent of the reaction.
Methodology:
-
Setup:
-
Calibrate a reaction calorimeter to determine its heat capacity.
-
-
Kinetic Run:
-
In the calorimeter, initiate the hydrolysis of a known amount of this compound in a known volume of water or a solvent mixture.
-
Record the temperature of the reaction mixture as a function of time.
-
-
Data Analysis:
-
The heat of reaction can be calculated from the temperature change.
-
The rate of heat evolution is directly proportional to the reaction rate.
-
From this data, kinetic parameters such as the rate constant and activation energy can be determined.
-
Visualizations
Reaction Pathway of this compound Hydrolysis
Figure 1: Nucleophilic acyl substitution mechanism for the hydrolysis of this compound.
Experimental Workflow for FT-IR Kinetic Study
Figure 2: Experimental workflow for determining the hydrolysis rate of this compound using FT-IR spectroscopy.
Conclusion
The hydrolysis of this compound to trimellitic acid is a fundamental reaction with significant implications for its industrial applications and toxicological profile. While it is established that this reaction is rapid in aqueous solutions, there is a notable lack of comprehensive quantitative kinetic data in the scientific literature. The experimental protocols outlined in this guide, adapted from studies of analogous compounds, provide a robust framework for researchers to determine the hydrolysis rate constant, half-life, and the influence of various parameters such as pH and temperature. Such data are crucial for a more complete understanding of the behavior of this compound in aqueous environments and for the development of accurate predictive models for its stability and reactivity.
References
Thermal Degradation of Trimellitic Anhydride: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation of trimellitic anhydride (B1165640) (TMA), a crucial industrial chemical used in the synthesis of polymers, plasticizers, and resins. Understanding its thermal stability and decomposition pathways is paramount for ensuring safety, optimizing manufacturing processes, and predicting the long-term performance of TMA-based materials. This document synthesizes available data on its physical properties, thermal behavior, and decomposition mechanisms, and outlines standard protocols for its analysis.
Core Properties of Trimellitic Anhydride
This compound is a white, crystalline solid with the molecular formula C₉H₄O₅. It is the cyclic anhydride of trimellitic acid. Key physical and thermal properties are summarized below.
| Property | Value | References |
| Molecular Weight | 192.12 g/mol | [1] |
| Melting Point | 164 - 169 °C (327 - 336 °F) | [2] |
| Boiling Point | 390 °C (734 °F) at 760 mmHg | [3] |
| Flash Point | 227 °C (440.6 °F) | [4] |
| Autoignition Temperature | Data not available | |
| Vapor Pressure | <0.01 mbar at 20 °C | [3] |
Thermal Stability and Decomposition Profile
While specific, detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound is not extensively available in the public literature, its thermal behavior can be inferred from its physical properties and the performance of polymers derived from it. Thermal decomposition is expected to initiate at temperatures significantly above its melting point and approach its boiling point.
When heated to decomposition, TMA is known to emit acrid smoke and irritating fumes, primarily consisting of carbon monoxide (CO) and carbon dioxide (CO₂).[5] Studies on related aromatic anhydrides and polymers cured with TMA suggest that the anhydride structure begins to break down in the range of 300-500°C. For instance, an epoxy resin cured with an anhydride shows an onset of degradation at 324°C,[6] while polyimides, which incorporate a similar imide structure, can be stable up to 500°C.[7][8]
The following table presents a hypothetical thermal decomposition profile for this compound under an inert atmosphere, based on these related data points. This data is intended for illustrative purposes to guide experimental design.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Primary Gaseous Products |
| Melting (Endotherm) | 165 - 170 | 0 | N/A |
| Onset of Decomposition | ~ 300 - 350 | > 5 | CO₂, CO |
| Peak Decomposition Rate | ~ 360 - 400 | - | CO₂, CO, Aromatic Fragments |
| Final Temperature | > 500 | > 95 | Char (minor) |
Proposed Degradation Pathway
The thermal degradation of this compound likely proceeds through a complex series of reactions, including decarboxylation and decarbonylation. At elevated temperatures, the anhydride ring can open, followed by the elimination of CO₂ and CO molecules. This process can generate reactive intermediates, such as arynes (e.g., carboxybenzyne), especially at very high temperatures (e.g., >600°C) as has been observed in pyrolysis studies.
A simplified, proposed pathway for the primary thermal decomposition is illustrated below. This pathway focuses on the initial fragmentation of the molecule into smaller gaseous products.
Experimental Protocols
To analyze the thermal degradation of this compound, a combination of thermoanalytical techniques is required. The following sections detail standardized methodologies for these key experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which decomposition occurs and the corresponding mass loss.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Tare the balance.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Continuously record the sample mass and temperature.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T_onset) and the peak decomposition temperature(s) (T_peak) from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 100°C).
-
Ramp the temperature from 100°C to 450°C at a heating rate of 10°C/min.
-
Continuously record the differential heat flow.
-
-
Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each transition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Instrument Setup:
-
Insert the sample cup into the pyrolyzer, which is interfaced with the GC inlet.
-
Pyrolyzer: Set the pyrolysis temperature (e.g., 400°C, 600°C, or 800°C) and time (e.g., 15 seconds).
-
GC: Use a capillary column suitable for separating aromatic and polar compounds (e.g., a DB-5ms). Set the carrier gas (Helium) flow rate.
-
GC Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a high temperature (e.g., 300°C) to elute all fragments.
-
MS: Set the mass spectrometer to scan a wide mass range (e.g., 35-500 amu) in Electron Ionization (EI) mode.
-
-
Analysis:
-
Initiate the pyrolysis. The fragments are swept onto the GC column.
-
Run the GC-MS analysis.
-
-
Data Interpretation: Identify the individual peaks in the resulting chromatogram by comparing their mass spectra to a spectral library (e.g., NIST).
Conclusion
This compound exhibits thermal stability consistent with its use in high-performance polymers, with significant decomposition occurring at temperatures above 300°C. The primary degradation products are carbon oxides, with more complex aromatic fragments forming at higher temperatures. A thorough understanding of its thermal behavior, achievable through the experimental protocols outlined in this guide, is essential for professionals in research and development. While a detailed experimental dataset on the pure compound is limited, analysis of related materials and established thermoanalytical principles provides a robust framework for its characterization.
References
- 1. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Occupational Safety and Health Administration [osha.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. media.bazan.co.il [media.bazan.co.il]
- 6. researchgate.net [researchgate.net]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of Trimellitic Anhydride with Amines and Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of trimellitic anhydride (B1165640) (TMA) with amines and alcohols. Trimellitic anhydride, a trifunctional aromatic anhydride, is a critical building block in the synthesis of a wide array of polymers and specialty chemicals.[1][2] Its reactivity, primarily centered around the anhydride functional group, allows for the formation of robust ester, amide, and imide linkages, which are fundamental to the production of high-performance materials such as polyimides, polyesters, and poly(amide-imide)s.[3] These materials find extensive applications in aerospace, electronics, coatings, and drug delivery systems due to their exceptional thermal stability and mechanical properties.
Core Reactivity of this compound
This compound possesses two distinct reactive sites: the cyclic anhydride and a carboxylic acid group. The anhydride ring is highly susceptible to nucleophilic attack by both amines and alcohols, leading to a ring-opening reaction. This initial reaction is typically rapid and can often occur at room temperature.[4][5]
Reaction with Amines
The reaction of this compound with primary or secondary amines proceeds via a two-step mechanism. The initial step involves a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. This results in the opening of the anhydride ring to form a stable intermediate known as an amic acid, which contains both an amide and a carboxylic acid functional group.[1][4] This reaction is generally fast and can be carried out in various solvents.[6]
The amic acid intermediate can then be converted to the corresponding N-substituted trimellitic imide through a cyclodehydration reaction. This second step typically requires heat or a chemical dehydrating agent to remove a molecule of water.[3][7] The formation of the stable five-membered imide ring is a key feature of this reaction and is the basis for the synthesis of polyimides.
dot
Caption: Reaction pathway of this compound with amines.
Reaction with Alcohols
The reaction of this compound with alcohols, known as alcoholysis or esterification, results in the formation of a monoester with a free carboxylic acid group. Similar to the reaction with amines, the alcohol acts as a nucleophile, attacking a carbonyl carbon of the anhydride and causing the ring to open.[8] This reaction is the foundation for producing trimellitate esters, which are widely used as plasticizers for polyvinyl chloride (PVC), enhancing its flexibility and temperature stability.[2] The remaining carboxylic acid group on the trimellitate monoester can be further esterified with another alcohol, often under more forcing conditions or with a catalyst, to form a triester.[9]
dot
Caption: Reaction pathway of this compound with alcohols.
Quantitative Data on Reactivity
The rate of reaction of this compound with nucleophiles is influenced by several factors, including the nature of the nucleophile, the solvent, temperature, and the presence of catalysts.
Kinetics of Aminolysis
The aminolysis of cyclic anhydrides, including this compound, generally follows second-order kinetics.[6] The reaction rate is dependent on the concentration of both the anhydride and the amine. The nucleophilicity of the amine plays a crucial role, with more basic amines generally reacting faster.
| Nucleophile | Solvent | Second-Order Rate Constant (k) | Reference |
| Trifluoroethylamine | 1,4-Dioxane | (Comparable to aliphatic anhydrides) | [6] |
| Primary Benzylamine | Anisole | (Rate decreases with increasing substitution on the amine) | [1] |
Kinetics of Esterification
The esterification of this compound with alcohols is also subject to kinetic control. The reaction is often catalyzed by acids to increase the rate of reaction. The reactivity of the alcohol (primary > secondary > tertiary) and steric hindrance are significant factors.
| Alcohol | Catalyst | Temperature (°C) | Activation Energy (Ea) | Reference |
| Methanol | (Not specified) | 40 | 20 kJ mol⁻¹ (for phthalic anhydride) | [10] |
| Isoamyl alcohol | (Uncatalyzed) | (Not specified) | (Kinetic model developed) | [11] |
| C8-10 Alcohols | Solid superacid or SnO | 180-220 | (Not specified) | [9] |
Note: Quantitative kinetic data for the esterification of this compound is sparse in publicly available literature. The provided data for phthalic anhydride offers a reasonable approximation due to structural similarity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for harnessing the reactivity of this compound in a controlled manner.
General Protocol for N-Substituted Trimellitic Imide Synthesis
This protocol describes a typical two-step synthesis of an N-substituted trimellitic imide from this compound and a primary amine.
Step 1: Amic Acid Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or glacial acetic acid) under an inert atmosphere (e.g., nitrogen).[1][12]
-
Slowly add a solution of the primary amine (1.0 equivalent) in the same solvent to the stirred solution of this compound at room temperature. The reaction is often exothermic.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure the complete formation of the amic acid intermediate. The product may precipitate from the solution.
Step 2: Imidation (Cyclodehydration)
-
Heat the reaction mixture containing the amic acid to 110-160 °C.[1]
-
Maintain the temperature for 4-8 hours to effect cyclodehydration to the imide. The progress of the reaction can be monitored by the disappearance of the amic acid and the formation of the imide, often observed by the dissolution of the precipitated amic acid.[7]
-
Cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a non-solvent (e.g., water or methanol) to precipitate the crude N-substituted trimellitic imide.
-
Collect the precipitate by vacuum filtration, wash with the non-solvent, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent.
dot
Caption: Experimental workflow for N-substituted trimellitic imide synthesis.
General Protocol for Trimellitate Ester Synthesis
This protocol outlines the synthesis of a trimellitate triester from this compound and an alcohol.
-
In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap with a condenser, charge this compound (1.0 equivalent) and an excess of the alcohol (3.5-4.0 equivalents).[9]
-
Add a suitable esterification catalyst, such as a solid superacid (e.g., sulfated zirconia) or a tin-based catalyst (e.g., stannous oxalate (B1200264) or tin(II) oxide), in a catalytic amount (e.g., 0.1-1.0 wt%).[9][13]
-
Heat the reaction mixture to 180-230 °C with stirring.[9][13]
-
Continuously remove the water formed during the esterification reaction using the Dean-Stark trap to drive the equilibrium towards the product side.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is very low (e.g., <0.1 mg KOH/g).
-
After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
The crude product can be purified by filtration to remove the catalyst and, if necessary, by washing with a dilute base solution to remove any remaining acidity, followed by a water wash and drying.
dot
Caption: Experimental workflow for trimellitate triester synthesis.
Analytical Characterization
A suite of analytical techniques is employed to monitor the reactions of this compound and to characterize the resulting products.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the conversion of the anhydride functional group. The disappearance of the characteristic anhydride C=O stretching bands and the appearance of new bands corresponding to the amide, imide, or ester functional groups provide a clear indication of the reaction's progress.[4]
| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) |
| Anhydride (C=O stretch) | ~1850 (symmetric) and ~1780 (asymmetric) |
| Amic Acid (Amide I, C=O) | ~1650 |
| Amic Acid (Amide II, N-H bend) | ~1550 |
| Imide (C=O stretch) | ~1780 (asymmetric) and ~1720 (symmetric) |
| Ester (C=O stretch) | ~1725 |
| Carboxylic Acid (O-H stretch) | Broad, ~2500-3300 |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
HPLC and GC-MS are invaluable for the quantitative analysis of this compound and its reaction products. These techniques allow for the separation and quantification of reactants, intermediates, and products, providing detailed information on reaction kinetics and product purity.[12][14][15] For GC analysis, derivatization of the carboxylic acid groups to their methyl or ethyl esters is often necessary to increase volatility.[14][16]
dot
Caption: General analytical workflow for reaction monitoring.
Conclusion
The reactivity of this compound with amines and alcohols is a cornerstone of advanced polymer and material science. A thorough understanding of the underlying reaction mechanisms, kinetics, and experimental parameters is paramount for researchers and professionals in drug development and materials science to design and synthesize novel molecules and materials with tailored properties. The protocols and data presented in this guide serve as a foundational resource for the effective utilization of this compound in a variety of synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. cdc.gov [cdc.gov]
- 6. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. webassign.net [webassign.net]
- 10. mdpi.com [mdpi.com]
- 11. Kinetics Modelling of Uncatalyzed Esterification of Acetic Anhydride with Isoamyl Alcohol in a Microreactor System [ouci.dntb.gov.ua]
- 12. Synthesis of Some Trimellitic Acid Amide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. webassign.net [webassign.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Simultaneous determination of this compound and its trimellitic acid impurity by GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Risks: A Technical Guide to Trimellitic Anhydride in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Trimellitic anhydride (B1165640) (TMA), a reactive chemical intermediate widely used in the synthesis of polymers, resins, and pharmaceuticals, presents a significant health and safety challenge in the laboratory setting.[1] This in-depth guide provides a comprehensive overview of the health and safety considerations, detailed experimental protocols for assessing its toxicity, and an exploration of the molecular pathways underlying its adverse effects.
Health and Safety at a Glance
TMA is a colorless to white solid that can cause severe irritation to the skin, eyes, and respiratory tract upon contact.[2][3] It is also a potent sensitizer (B1316253), capable of inducing allergic reactions, including occupational asthma, following repeated exposure.[4][5]
Occupational Exposure Limits
To minimize the risk of adverse health effects, several organizations have established occupational exposure limits (OELs) for TMA. Adherence to these limits is crucial for maintaining a safe laboratory environment.
| Organization | TWA (8-hour Time-Weighted Average) | STEL (Short-Term Exposure Limit) | Ceiling | Notes |
| ACGIH | 0.0005 mg/m³ (Inhalable fraction and vapor) | 0.002 mg/m³ (Inhalable fraction and vapor) | - | - |
| NIOSH REL | 0.04 mg/m³ | - | - | Recommended Exposure Limit |
| WorkSafe | 0.039 mg/m³ (0.005 ppm) | - | - | - |
Personal Protective Equipment (PPE) and Handling
Strict adherence to proper handling procedures and consistent use of appropriate PPE are paramount when working with TMA.
-
Ventilation: All work with TMA should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber with a permeation rate of >480 minutes) to prevent skin contact.[6]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against dust and splashes.[7]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[8]
-
Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below OELs, a NIOSH-approved respirator with appropriate cartridges should be used.[7]
Storage and Disposal
TMA is sensitive to moisture and should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][9] Spills should be handled with caution, avoiding the use of water to prevent a potentially vigorous reaction.[2] Spilled material should be collected in a sealed container for disposal as hazardous waste in accordance with local regulations.[2]
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Experimental Protocols for Toxicity Assessment
Understanding the toxicological profile of TMA is essential for risk assessment. The following are detailed methodologies for key experiments used to evaluate its potential for irritation and sensitization.
Skin Irritation: OECD 404 Acute Dermal Irritation/Corrosion
This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Test Substance Preparation: For solids like TMA, the substance is typically moistened with a small amount of an appropriate vehicle (e.g., water or saline) to form a paste.
-
Application: Approximately 0.5 g of the test substance is applied to a small area (about 6 cm²) of clipped, intact skin on the back of the rabbit. The site is then covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The dressing remains in place for 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The application site is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of erythema and edema is scored on a scale of 0 (none) to 4 (severe). The mean scores for each observation point are calculated.
Quantitative Data for TMA: In a study on rabbits, TMA produced mild skin irritation with a score of 1.7 out of a possible 8.0.[11]
Eye Irritation: OECD 405 Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to cause damage to the eye.
Methodology:
-
Test Animals: Healthy, adult albino rabbits are used.
-
Application: A single dose of 0.1 g of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation.
-
Scoring: Lesions are scored according to a standardized system. The maximum possible score is 110.
Quantitative Data for TMA: In a study on rabbits, TMA was found to be a severe eye irritant, with a Draize score of 110.0 out of 110.0 at the 24-hour observation point.[11]
Skin Sensitization: Murine Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is the preferred method for identifying skin sensitizers and measuring their relative potency.
Methodology:
-
Test Animals: Female CBA/J or BALB/c mice are typically used.
-
Test Substance Preparation: TMA is dissolved in a suitable vehicle, often a mixture of acetone (B3395972) and olive oil (4:1 v/v). A range of concentrations is prepared.
-
Application: A volume of 25 µL of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.
-
Proliferation Measurement: On day 5, the mice are injected intravenously with a solution of 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
-
Sample Collection and Processing: Three hours after BrdU injection, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension is prepared from the lymph nodes.
-
Analysis: The incorporation of BrdU into the DNA of proliferating lymphocytes is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Interpretation: The stimulation index (SI) is calculated by dividing the mean BrdU incorporation in the test group by the mean incorporation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3 at one or more concentrations. The EC3 value, which is the estimated concentration required to produce an SI of 3, is calculated to determine the sensitizing potency.
Quantitative Data for TMA: The EC3 value for Trimellitic anhydride has been determined to be 0.22%, classifying it as a strong sensitizer.[2]
Respiratory Sensitization: Inhalation Challenge in Rats
Animal models are used to study the mechanisms of TMA-induced respiratory sensitization.
Methodology:
-
Sensitization: Brown Norway rats are typically used due to their propensity to develop allergic responses. Sensitization is induced by dermal application of TMA (e.g., 5% solution in acetone/olive oil) on the shaved back.
-
Challenge: After a sensitization period (e.g., 2-3 weeks), the rats are challenged via inhalation with an aerosol of TMA (e.g., 25-30 mg/m³ for 30 minutes).
-
Assessment of Airway Response: Airway hyperresponsiveness is assessed by measuring changes in breathing patterns and lung function (e.g., using whole-body plethysmography) before, during, and after the challenge.
-
Bronchoalveolar Lavage (BAL): At a set time point after the challenge (e.g., 24 hours), a BAL is performed to collect cells and fluid from the lungs. The BAL fluid is analyzed for inflammatory cell influx (e.g., eosinophils, neutrophils) and cytokine levels.
-
Immunoglobulin Measurement: Blood samples are collected to measure the levels of TMA-specific IgE and IgG antibodies.
Quantitative Data for TMA: Studies in Brown Norway rats have shown that a minimal topical sensitizing concentration of 5% TMA followed by an inhalation challenge of 25-30 mg/m³ can induce significant changes in breathing patterns and pulmonary eosinophilic inflammation.[3][12]
Molecular Mechanisms of TMA-Induced Allergic Sensitization
TMA's ability to cause allergic sensitization stems from its function as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein.
Caption: Overview of the TMA-induced allergic sensitization pathway.
Th2 Differentiation Signaling Pathway
The interaction between the T-cell receptor (TCR) on a naive T-cell and the TMA-peptide presented by the MHC class II molecule on a dendritic cell, in the presence of co-stimulatory signals, initiates a signaling cascade that leads to the differentiation of the T-cell into a Th2 helper cell. The cytokine Interleukin-4 (IL-4) plays a pivotal role in this process.
Caption: Simplified IL-4 signaling pathway leading to Th2 differentiation.
Mast Cell Degranulation Pathway
Upon re-exposure to TMA, the TMA-protein adducts cross-link the TMA-specific IgE antibodies bound to the high-affinity IgE receptors (FcεRI) on the surface of mast cells. This cross-linking triggers a rapid intracellular signaling cascade, culminating in the release of pre-formed inflammatory mediators, a process known as degranulation.
Caption: Key signaling events in FcεRI-mediated mast cell degranulation.
Conclusion
This compound is a valuable chemical reagent that demands the utmost respect and caution in the laboratory. A thorough understanding of its hazards, coupled with the diligent implementation of safety protocols and the use of appropriate personal protective equipment, is essential for the protection of all laboratory personnel. For researchers in drug development and related fields, a deeper knowledge of the toxicological methodologies and the underlying molecular mechanisms of TMA-induced sensitization can inform safer handling practices and the development of less hazardous alternatives. This guide serves as a foundational resource to promote a culture of safety and awareness when working with this potent chemical.
References
- 1. Deciphering the structure and function of FcεRI/mast cell axis in the regulation of allergy and anaphylaxis: a functional genomics paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Respiratory allergy to this compound in rats: concentration-response relationships during elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. Respiratory hypersensitivity to this compound in Brown Norway rats: analysis of dose-response following topical induction and time course following repeated inhalation challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Trimellitic Anhydride from 1,2,4-Trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimellitic anhydride (B1165640) (TMA), a crucial intermediate in the production of high-performance polymers, plasticizers, and resins, is primarily synthesized through the liquid-phase air oxidation of 1,2,4-trimethylbenzene (B165218) (pseudocumene).[1] This technical guide provides an in-depth overview of this synthesis process, detailing the reaction mechanism, experimental protocols, and key process parameters. Quantitative data from various sources have been compiled into structured tables for comparative analysis. Furthermore, this document includes detailed diagrams of the synthesis pathway and experimental workflow, designed to offer a clear and comprehensive understanding for researchers, scientists, and professionals in drug development and materials science.
Introduction
Trimellitic anhydride, with the chemical formula C₉H₄O₅, is a trifunctional aromatic anhydride used extensively in the chemical industry.[2] Its applications span from the production of heat-resistant polymers like polyimides and polyesterimides to the synthesis of low-volatility plasticizers for PVC.[3] The principal industrial route for its manufacture involves the catalytic oxidation of 1,2,4-trimethylbenzene, a petroleum-derived aromatic hydrocarbon.[4] This process, while well-established, involves a complex interplay of catalysts, reaction conditions, and separation techniques to achieve high yields and purity. Understanding the nuances of this synthesis is critical for process optimization and the development of novel applications.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from 1,2,4-trimethylbenzene is a two-stage process. The first and most critical stage is the liquid-phase oxidation of the three methyl groups on the pseudocumene ring to carboxylic acid groups, forming trimellitic acid. This is followed by a dehydration step to yield the anhydride.
The oxidation is a free-radical chain reaction initiated by a multi-component catalyst system, typically comprising cobalt and manganese salts, with a bromine-containing promoter, in an acetic acid solvent.[5] The heavy metal catalysts cycle between their higher and lower oxidation states to generate radicals that attack the methyl groups. The reaction proceeds stepwise, oxidizing one methyl group at a time.
Caption: Simplified reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are a synthesis of information from various patented industrial processes and laboratory-scale experiments.
Stage 1: Liquid-Phase Oxidation of 1,2,4-Trimethylbenzene
This stage focuses on the conversion of pseudocumene to trimellitic acid.
Materials and Equipment:
-
High-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature and pressure controls.
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Glacial acetic acid (solvent)
-
Cobalt (II) acetate (B1210297) tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Tetrabromoethane or Hydrogen Bromide (bromine source)
-
Compressed air or an oxygen-containing gas
Procedure:
-
Reactor Charging: The reactor is charged with 1,2,4-trimethylbenzene and glacial acetic acid. The solvent-to-reactant ratio is a critical parameter and typically ranges from 2.5:1 to 10:1 by weight.[6]
-
Catalyst Addition: The cobalt and manganese salts, along with the bromine source, are added to the reactor. The total catalyst concentration is generally in the range of 0.005 to 0.05 wt% relative to the pseudocumene.[6] In some protocols, a portion of the catalyst is added initially, with the remainder being introduced during the reaction.[6]
-
Reaction Initiation: The mixture is heated to the initial reaction temperature, typically between 140°C and 180°C, under a pressure of 0.4 to 1.0 MPa.[6] Pressurized air is then introduced into the reactor.
-
Reaction Progression: The reaction is highly exothermic. The temperature is carefully controlled and may be ramped up to a higher temperature (180°C to 300°C) and pressure (1.0 to 3.0 MPa) to ensure complete oxidation.[6] The reaction is monitored by analyzing the oxygen content in the off-gas; the reaction is considered complete when the oxygen concentration in the effluent gas rises significantly, indicating the cessation of the oxidation reaction.[6]
-
Product Isolation: After the reaction is complete, the reactor is cooled, and the pressure is released. The resulting slurry, containing solid trimellitic acid in the acetic acid mother liquor, is discharged. The solid trimellitic acid is then separated from the mother liquor by filtration or centrifugation.
Stage 2: Dehydration of Trimellitic Acid to this compound
Materials and Equipment:
-
Dehydration reactor or a distillation apparatus
-
Crude trimellitic acid from Stage 1
Procedure:
-
Dehydration: The isolated crude trimellitic acid is heated to a temperature above its melting point but below the decomposition temperature of the anhydride, typically in the range of 200°C to 250°C.[7] This thermal treatment drives off water, converting the acid to the anhydride.
-
Purification: The crude this compound is then purified, most commonly by vacuum distillation.[7] This step removes unreacted trimellitic acid, catalyst residues, and other byproducts. The distillation is typically carried out at a reduced pressure of 5-100 mm Hg and a maximum temperature of 275-350°C.[7]
-
Final Product: The distilled this compound is collected as a colorless to white solid.
Quantitative Data
The following tables summarize the key quantitative data extracted from various sources.
Table 1: Reaction Conditions for Liquid-Phase Oxidation
| Parameter | Range | Unit | Reference(s) |
| Temperature | 130 - 300 | °C | [5][6] |
| Pressure | 0.4 - 3.0 | MPa | [5][6] |
| Acetic Acid to Pseudocumene Ratio | 2.5:1 - 10:1 | wt/wt | [6] |
| Reaction Time | 30 - 120 | minutes | [5][6][8] |
Table 2: Catalyst Composition
| Catalyst Component | Concentration Range (wt% of Pseudocumene) | Reference(s) |
| Cobalt Acetate | 0.005 - 0.05 | [6] |
| Manganese Acetate | 0.005 - 0.05 | [6] |
| Tetrabromoethane/HBr | 0.005 - 0.05 | [6] |
| Zirconium (optional) | 0.004 | [8] |
Table 3: Product Yield and Purity
| Parameter | Value | Unit | Reference(s) |
| Trimellitic Acid Yield | 77 - 92 | % of theoretical | [8] |
| This compound Purity (after distillation) | > 97 | % | [9] |
Experimental Workflow and Logic
The overall process for the synthesis of this compound from 1,2,4-trimethylbenzene can be visualized as a multi-step workflow.
Caption: Overall experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from 1,2,4-trimethylbenzene via liquid-phase air oxidation is a well-established industrial process. High yields and purity are achievable through careful control of reaction parameters, including temperature, pressure, and catalyst composition. This guide provides a comprehensive overview of the synthesis, from the underlying reaction mechanism to detailed experimental protocols and quantitative data. The provided diagrams and tables are intended to serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of this important chemical transformation. Further research may focus on the development of more environmentally benign catalysts and solvent systems to enhance the sustainability of this process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HPLC Method for Analysis of this compound and Trimellitic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. DSpace [dr.lib.iastate.edu]
- 5. WO2006119939A1 - Process for the production of trimellitic acid - Google Patents [patents.google.com]
- 6. CN101402624A - Method for producing this compound with pseudocumene liquid phase air segmenting hydrocarbonylation - Google Patents [patents.google.com]
- 7. US3798238A - Trimelitic acid anhydride product recovery from pseudocumene oxidation effluent - Google Patents [patents.google.com]
- 8. US5095141A - Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Chapter 1: Primary Commercial Production Pathways
An In-depth Technical Guide to the Formation Mechanism of Trimellitic Anhydride (B1165640)
Introduction
Trimellitic anhydride (TMA), an organic compound with the formula HO₂CC₆H₃(C₂O₃), is a critical industrial chemical intermediate.[1] As the cyclic anhydride of trimellitic acid, this colorless solid is a precursor for the synthesis of high-performance plasticizers for polyvinyl chloride (PVC), polyesters, polyurethane resins, water-soluble alkyd resins, high-temperature wire and cable insulation, coatings, and epoxy resin curing agents.[2][3] Several thousand tons are produced annually to meet global demand.[1] The principal commercial production route is the air-oxidation of 1,2,4-trimethylbenzene, more commonly known as pseudocumene.[1]
This technical guide provides a comprehensive overview of the core mechanisms and processes for the formation of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. It details the prevalent liquid-phase and vapor-phase oxidation methods, presents quantitative data in structured tables, and includes detailed experimental protocols and process diagrams.
The industrial synthesis of this compound is dominated by two main strategies, both originating from pseudocumene:
-
Liquid-Phase Air Oxidation of Pseudocumene: This is the most established and widely used commercial method. It is a multi-step process that involves the oxidation of pseudocumene to trimellitic acid, followed by a thermal dehydration step to form the anhydride.[4][5] This process is renowned for its high yields.[5]
-
Vapor-Phase Catalytic Oxidation of Pseudocumene: This method offers a more direct, one-step route to this compound, potentially reducing production costs and simplifying the process flow.[5] It involves passing a vaporized stream of pseudocumene and air over a fixed-bed catalyst at high temperatures.[5]
A less common, alternative method involves the direct dehydration of purified trimellitic acid, which itself is typically produced via the liquid-phase oxidation of pseudocumene.[2][6]
Chapter 2: The Liquid-Phase Oxidation of Pseudocumene
The liquid-phase oxidation route is a robust and well-optimized process. It proceeds in distinct stages, beginning with the catalytic oxidation of the raw material and culminating in the purification of the final anhydride product.
Mechanism of Action
The core of the process is the oxidation of the three methyl groups on the pseudocumene ring to carboxylic acid groups. This transformation occurs in a liquid medium, typically acetic acid, which serves as the solvent.[4] The reaction is catalyzed by a synergistic mixture of heavy metal salts, most commonly cobalt and manganese, with a bromine compound acting as a reaction promoter or initiator.[4][7] This catalytic system is often referred to as the "Mid-Century Catalyst".[4]
The reaction proceeds through a free-radical mechanism. The bromine source facilitates the abstraction of hydrogen atoms from the methyl groups, initiating a radical chain reaction. The heavy metal catalysts, cycling between their higher and lower oxidation states (e.g., Co³⁺/Co²⁺ and Mn³⁺/Mn²⁺), play a crucial role in regenerating the bromine radicals and decomposing hydroperoxide intermediates, thereby propagating the chain reaction until all three methyl groups are oxidized to form trimellitic acid.
The trimellitic acid, being sparingly soluble in the cold acetic acid solvent, crystallizes out upon cooling.[8] The solid acid is then separated and subjected to thermal dehydration, where heating above its melting point causes the two adjacent carboxylic acid groups (at the 1 and 2 positions) to condense, eliminating a molecule of water to form the stable five-membered anhydride ring.[2][9]
Quantitative Data for Liquid-Phase Oxidation
The operational parameters for the liquid-phase oxidation of pseudocumene can vary between different industrial implementations. The following table summarizes typical ranges for key variables as cited in patent literature.
| Parameter | Value Range | Unit | Source(s) |
| Reaction Temperature | 140 to 300 | °C | [4][10] |
| Reaction Pressure | 0.4 to 3.0 | MPa | [4][10] |
| Solvent Ratio (Pseudocumene:Acetic Acid) | 1:2.5 to 1:10 | wt/wt | [10] |
| Catalyst: Co-acetate (to Pseudocumene) | 0.005 to 0.05 | wt/wt | [10] |
| Catalyst: Mn-acetate (to Pseudocumene) | 0.005 to 0.05 | wt/wt | [10] |
| Promoter: Tetrabromoethane (to Pseudocumene) | 0.005 to 0.05 | wt/wt | [10] |
| Total Metals (Zr, Co, Mn) (to Pseudocumene) | 0.1 to 0.4 | wt% | [8] |
| Total Bromine (to Pseudocumene) | 0.1 to 0.3 | wt% | [8] |
| Dehydration Temperature | 170 to 250 | °C | [9] |
| Final Purity | 97 to 98 | % | [8] |
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation of the liquid-phase process based on conditions described in the patent literature.[10][11]
Step 1: Raw Material Preparation
-
A raw material mixture is prepared by charging a mixing tank with pseudocumene and acetic acid in a weight ratio between 1:2.5 and 1:10.[10]
-
The catalysts, cobalt acetate (B1210297) and manganese acetate, and the bromine source, such as tetrabromoethane or hydrogen bromide, are added. The total catalyst weight is typically 0.5-5.0% of the pseudocumene weight.[10]
-
The mixture is heated to approximately 60-100°C and stirred to ensure complete dissolution and homogenization of the catalysts.[10]
Step 2: Catalytic Oxidation
-
The prepared feed is continuously pumped into a high-pressure oxidation reactor.
-
The reaction is conducted in stages. The first stage is maintained at a temperature of 140-180°C and a pressure of 0.4-1.0 MPa.[10] Pressurized air is sparged through the liquid to provide the oxygen required for the oxidation.
-
The reaction mixture then proceeds to a second stage, where the temperature is elevated to 180-300°C and the pressure is increased to 1.0-3.0 MPa to drive the oxidation to completion.[10] The residence time in the reactors is controlled to ensure high conversion of pseudocumene.
Step 3: Product Crystallization and Separation
-
The hot effluent from the oxidation reactor, containing trimellitic acid, is cooled to a temperature where the trimellitic acid crystallizes out of the acetic acid solvent.[8]
-
The resulting slurry is transferred to a solid-liquid separation unit, such as a centrifuge or filter press, to isolate the crystalline crude trimellitic acid.
-
The mother liquor, containing dissolved catalysts, unreacted intermediates, and acetic acid, is typically processed to recover and recycle the valuable solvent and catalysts.[11][12]
Step 4: Anhydride Formation and Purification
-
The separated crystalline trimellitic acid is fed into a dehydration unit.
-
The acid is heated to a temperature between 200°C and 250°C.[7][9] At this temperature, the acid melts and undergoes intramolecular dehydration to form this compound.[9] Water vapor is continuously removed to drive the reaction to completion.
-
The crude this compound is then purified, typically by vacuum distillation, to remove color bodies and other impurities, yielding a final product with high purity.[7][11]
Chapter 3: The Vapor-Phase Oxidation of Pseudocumene
The vapor-phase oxidation method represents a more direct and potentially more economical route for TMA synthesis. It consolidates the oxidation and dehydration steps into a single continuous process.[5]
Mechanism of Action
In this process, a pre-heated gaseous mixture of pseudocumene, air, and often steam is passed through a fixed-bed reactor containing a solid-state catalyst.[5] The catalysts are typically mixed metal oxides, with vanadium being a key component, often in combination with titanium, molybdenum, copper, or other metals (e.g., V-Mo-Cu or V-Ti systems).[5][13]
At the high temperatures employed (300-650°C), the catalyst facilitates the direct oxidation of the methyl groups of pseudocumene.[5] The reaction proceeds on the surface of the catalyst, and the product formed is directly this compound, along with oxidation by-products such as carbon oxides and water. The anhydride is then condensed and collected from the reactor effluent gas stream. This method avoids the use of corrosive liquid solvents like acetic acid and simplifies product recovery.[5]
Quantitative Data for Vapor-Phase Oxidation
The following table outlines the typical reaction conditions for the vapor-phase synthesis of TMA as reported in patent literature.
| Parameter | Value Range | Unit | Source(s) |
| Reaction Temperature | 300 to 650 | °C | [5] |
| Reaction Pressure | Atmospheric | - | [5] |
| Catalyst Composition | V-Ti, V-Mo-Cu, V-Ti-Mn-Co | - | [5][13] |
| Gas Hourly Space Velocity (GHSV) | 1000 to 10000 | h⁻¹ | [5] |
| Feed Ratio (Pseudocumene:Steam) | 1:1 to 1:32 | vol/vol | [5] |
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol for the vapor-phase oxidation process.[5]
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable oxidation catalyst, for example, a V-Ti based mixed oxide catalyst supported on an inert carrier.
-
Feed Preparation: Liquid pseudocumene is vaporized and mixed with a stream of pre-heated air and steam. The volume ratio of pseudocumene to steam can range from 1:1 to 1:32.
-
Catalytic Reaction: The gaseous feed mixture is passed through the heated catalyst bed. The reactor temperature is maintained between 300°C and 650°C at atmospheric pressure. The gas hourly space velocity is controlled in the range of 1000-10000 h⁻¹.
-
Product Recovery: The hot gas stream exiting the reactor is cooled in a series of condensers. The this compound, having a high melting point (165°C), desublimates and is collected as a solid.
-
Purification: The collected crude TMA is then subjected to a final purification step, such as distillation or recrystallization, to achieve the desired product quality.
Chapter 4: Green Synthesis from Renewable Resources
In response to the growing demand for sustainable chemical processes, alternative routes to this compound from renewable feedstocks are being explored. One novel approach reports the synthesis of TMA where all carbon atoms are derived from malic acid.[14]
Reaction Pathway
This green pathway utilizes acetoxysuccinic anhydride, derived from malic acid, as a bio-based equivalent of maleic anhydride.[14] The synthesis involves a Diels-Alder type reaction between acetoxysuccinic anhydride and methyl coumalate. This is followed by a decarboxylation and an in-situ dehydrogenation step using a palladium on carbon (Pd/C) catalyst to form the aromatic ring and yield the this compound structure.[14] This approach avoids the harsh oxidation conditions and petroleum-based feedstocks of traditional methods.[14]
Experimental Protocol (Lab Scale)
The following protocol is based on the procedure reported by Liesen, G. P., et al.[14]
-
Reaction Setup: In a bomb flask, combine 5 mmol of acetoxysuccinic anhydride, 2 mmol of methyl coumalate, and 0.2 mmol of Palladium on Carbon (10% Pd).
-
Solvent Addition: Add 5 ml of mesitylene (B46885) as the solvent.
-
Inert Atmosphere: Sparge the mixture with argon to create an inert atmosphere.
-
Reaction: Seal the flask and heat the mixture to 200°C with stirring for 23 hours.
-
Cooling and Filtration: Cool the reaction mixture to ambient temperature. Filter the mixture through a celite plug to remove the Pd/C catalyst, washing the plug with acetonitrile (B52724).
-
Extraction: Collect the organic filtrate and wash it four times with 30 ml of hexanes to remove the mesitylene solvent.
-
Purification: Concentrate the acetonitrile phase on a rotary evaporator. Purify the resulting residue by column chromatography (gradient elution, e.g., 1:4 to 1:3 ethyl acetate:hexanes) to isolate the this compound product. The yield reported for this specific procedure was 32%.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | PENPET - Your chemical trading company [penpet.com]
- 3. manavchem.com [manavchem.com]
- 4. WO2006119939A1 - Process for the production of trimellitic acid - Google Patents [patents.google.com]
- 5. CN109647467B - Catalyst for oxidation of pseudocumene - Google Patents [patents.google.com]
- 6. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. prepchem.com [prepchem.com]
- 9. US2971011A - Process of preparing this compound - Google Patents [patents.google.com]
- 10. CN101402624A - Method for producing this compound with pseudocumene liquid phase air segmenting hydrocarbonylation - Google Patents [patents.google.com]
- 11. CN1594302A - Process for continuous preparation of this compound by step catalytic oxidation process - Google Patents [patents.google.com]
- 12. BE1006355A3 - PROCESS OXIDATION pseudocumene trimellitic ACID WITH RECYCLING MOTHER LIQUOR. - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. DSpace [dr.lib.iastate.edu]
In-Depth Technical Guide to the Computational Modeling of Trimellitic Anhydride Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational modeling of trimellitic anhydride (B1165640) (TMA), a molecule of significant industrial importance and toxicological concern. Due to its role as a potent respiratory sensitizer (B1316253) and its ability to form haptens with proteins, understanding the structure and reactivity of TMA at a molecular level is crucial for toxicology, risk assessment, and the development of safer alternatives. This document outlines the key computational methodologies, summarizes available data, and provides detailed protocols to guide researchers in this field.
Introduction to Trimellitic Anhydride
This compound (TMA) is an aromatic anhydride with the chemical formula C₉H₄O₅.[1][2][3][4] It is widely used in the manufacturing of plasticizers, alkyd resins, polyamides, and epoxy curing agents.[2] However, occupational exposure to TMA is a significant health concern, leading to respiratory irritation, asthma, and immunological sensitization.[5] The toxicity of TMA is largely attributed to its high reactivity, particularly its ability to acylate proteins, forming TMA-protein adducts that can elicit an immune response. A key protein target for TMA haptenation in the body is Human Serum Albumin (HSA).
Computational modeling offers a powerful set of tools to investigate the intrinsic properties of the TMA molecule and its interactions with biological macromolecules. Techniques such as Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations can provide detailed insights into the geometry, electronic structure, and reactivity of TMA, as well as the mechanism of protein haptenation.
Computational Modeling of the this compound Molecule
A fundamental step in the computational analysis of TMA is the accurate modeling of its molecular structure and electronic properties. Density Functional Theory (DFT) is a robust quantum mechanical method for this purpose.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
DFT calculations can be employed to determine the optimized geometry of the TMA molecule, including bond lengths and angles. These calculations also provide valuable information about the electronic distribution, such as atomic charges and molecular orbitals, which are crucial for understanding the molecule's reactivity.
Methodology for DFT Calculations:
A typical DFT study of TMA would involve the following steps:
-
Structure Input: The initial 3D structure of TMA can be built using molecular modeling software.
-
Functional and Basis Set Selection: A suitable combination of a density functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is chosen. This combination is known to provide a good balance between accuracy and computational cost for organic molecules.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation.[6][7][8][9]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[10][11][12][13][14]
-
Population Analysis: Methods like Mulliken or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in the molecule.[15][16][17][18]
Expected Quantitative Data from DFT:
| Parameter | Description |
| Bond Lengths (Å) | The distances between bonded atoms in the optimized geometry. |
| **Bond Angles (°) ** | The angles between adjacent bonds. |
| Dihedral Angles (°) | The torsional angles within the molecule. |
| Mulliken Atomic Charges (e) | The partial charge distribution on each atom, indicating electrophilic and nucleophilic sites. |
| HOMO-LUMO Energy Gap (eV) | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which is an indicator of chemical reactivity. |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. |
Note: As no specific experimental crystal structure for this compound was found in the Cambridge Structural Database or other searched resources, validation of the computed geometry would rely on comparison with experimental data for closely related molecules or through spectroscopic analysis.
Visualization of Computational Results
Visualizing the results of DFT calculations is essential for their interpretation.
Workflow for DFT Calculation and Analysis:
Molecular Electrostatic Potential (MEP) Map:
An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For TMA, the MEP map would highlight the electrophilic nature of the carbonyl carbons in the anhydride ring, which are the primary sites for nucleophilic attack.
Modeling the Interaction of this compound with Proteins
The haptenation of proteins by TMA is a key event in its toxicity. Molecular docking and molecular dynamics simulations are the primary computational tools to study these interactions.
Molecular Docking
Molecular docking predicts the preferred binding orientation of a ligand (TMA) to a receptor (a protein, such as HSA) and estimates the binding affinity.[19][20][21][22][23]
Methodology for Molecular Docking:
-
Preparation of Receptor and Ligand: The 3D structure of the protein (e.g., Human Serum Albumin, PDB ID: 1AO6) is obtained from the Protein Data Bank. The structure of TMA is optimized using DFT as described above.
-
Defining the Binding Site: The potential binding sites on the protein are identified. For HSA, Sudlow's sites I and II are the primary drug-binding sites.
-
Docking Simulation: A docking algorithm is used to explore different binding poses of TMA within the defined binding site and score them based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between TMA and the protein residues.
Expected Quantitative Data from Molecular Docking:
| Parameter | Description |
| Binding Energy (kcal/mol) | An estimation of the binding affinity of TMA to the protein. More negative values indicate stronger binding. |
| Inhibition Constant (Ki) | A calculated value related to the binding affinity, representing the concentration of inhibitor required to occupy 50% of the free enzyme. |
| Interacting Residues | The specific amino acid residues in the protein that form interactions with TMA. |
| Types of Interactions | The nature of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). |
Logical Relationship for Protein Haptenation:
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the interaction between TMA and a protein over time, allowing for the assessment of the stability of the docked complex and the conformational changes that may occur upon binding.[24][25][26][27][28]
Methodology for MD Simulations:
-
System Setup: The docked TMA-protein complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is equilibrated.
-
Production Run: The simulation is run for a specific period (e.g., hundreds of nanoseconds), and the trajectory of all atoms is saved.
-
Trajectory Analysis: The saved trajectory is analyzed to calculate various properties, such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the number of intermolecular hydrogen bonds over time.
Expected Quantitative Data from MD Simulations:
| Parameter | Description |
| RMSD (Å) | Root Mean Square Deviation of the protein backbone and ligand from their initial positions, indicating the stability of the complex. |
| RMSF (Å) | Root Mean Square Fluctuation of individual residues, highlighting flexible regions of the protein. |
| Hydrogen Bond Analysis | The number and duration of hydrogen bonds between TMA and the protein throughout the simulation. |
| Binding Free Energy (MM/PBSA or MM/GBSA) | More accurate methods for calculating the binding free energy from the MD trajectory. |
Experimental Protocols for Model Validation
Computational models should ideally be validated against experimental data. For TMA, relevant experimental techniques include:
-
X-ray Crystallography: Provides the definitive 3D structure of a molecule in the solid state. Although a crystal structure for TMA was not found in the searched databases, obtaining one would be invaluable for validating the DFT-optimized geometry.[29][30]
-
Spectroscopy (FT-IR, Raman, NMR): The vibrational and nuclear magnetic resonance spectra of TMA can be experimentally determined and compared with the spectra predicted from DFT calculations.[31][32][33][34]
-
Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance): These techniques can experimentally measure the binding affinity of TMA to proteins like HSA, providing a benchmark for the binding energies calculated from molecular docking and MD simulations.[35]
Experimental Protocol for Synthesis and Characterization of TMA:
A common method for the synthesis of TMA is the dehydration of trimellitic acid.[2] The resulting product can be characterized using:
-
Melting Point Determination: To assess purity.
-
FT-IR Spectroscopy: To identify the characteristic anhydride and carboxylic acid functional groups.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.[33]
Conclusion
Computational modeling provides a powerful and insightful approach to understanding the structure, reactivity, and biological interactions of this compound. By combining DFT calculations for the molecule itself with molecular docking and MD simulations of its interactions with proteins, researchers can gain a detailed molecular-level understanding of its toxicological mechanisms. This knowledge is essential for the development of predictive toxicology models and the design of safer industrial chemicals. The integration of robust computational studies with targeted experimental validation will be key to advancing our understanding of TMA and mitigating its adverse health effects.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [dr.lib.iastate.edu]
- 3. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Health Effects of this compound Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. Geometry Optimization – EXPO [ba.ic.cnr.it]
- 10. [2204.06777] Computational Vibrational Spectroscopy [arxiv.org]
- 11. arxiv.org [arxiv.org]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 16. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 17. Group of Prof. Hendrik Zipse | Mulliken Population Analysis [zipse.cup.uni-muenchen.de]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(ii)/Zn(ii) complexes containing a carbohydrazone ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Spectroscopic and molecular docking studies for characterizing binding mechanism and conformational changes of human serum albumin upon interaction with Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. brieflands.com [brieflands.com]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Research Collection | ETH Library [research-collection.ethz.ch]
- 26. m.youtube.com [m.youtube.com]
- 27. biointerfaceresearch.com [biointerfaceresearch.com]
- 28. discovery.researcher.life [discovery.researcher.life]
- 29. researchgate.net [researchgate.net]
- 30. Research Portal [scholarship.miami.edu]
- 31. Synthesis and Characterization of this compound Based Phthalocyanine Metal Complexes [etd.aau.edu.et]
- 32. projectng.com [projectng.com]
- 33. Simultaneous determination of this compound and its trimellitic acid impurity by GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Clinical and immunologic evaluation of this compound-and phthalic anhydride-exposed workers using a questionnaire with comparative analysis of enzyme-linked immunosorbent and radioimmunoassay studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimellitic Anhydride: A Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimellitic anhydride (B1165640) (TMA), a chemical intermediate primarily used in the synthesis of plasticizers and resins, is characterized by its rapid transformation in aqueous environments. This technical guide provides an in-depth analysis of the environmental fate and degradation of TMA, focusing on its hydrolysis, biodegradability, and atmospheric degradation. Quantitative data from cited studies are presented in tabular format for clear comparison, and detailed experimental protocols are provided for key degradation pathways. Visual diagrams generated using Graphviz illustrate the core transformation processes, offering a comprehensive overview for researchers and professionals in the field.
Physicochemical Properties and Environmental Distribution
Trimellitic anhydride is a solid, colorless substance with a notable reactivity towards water. In the environment, its fate is largely governed by its rapid hydrolysis to trimellitic acid (TMLA).[1] Due to this rapid conversion, environmental exposure to TMA itself is expected to be minimal, with TMLA being the more relevant substance for environmental considerations.[1] Both TMA and TMLA are expected to partition primarily to soil and water compartments.[1]
Table 1: Physicochemical Properties of this compound and Trimellitic Acid
| Property | This compound (TMA) | Trimellitic Acid (TMLA) | Reference |
| CAS Number | 552-30-7 | 528-44-9 | [1] |
| Molecular Formula | C₉H₄O₅ | C₉H₆O₆ | [2] |
| Molecular Weight | 192.12 g/mol | 210.14 g/mol | [1] |
| Melting Point | 165 °C | 219 °C | [1] |
| Boiling Point | 390 °C | - | [1] |
| Vapor Pressure | 7.6 x 10⁻⁵ Pa @ 25°C | 3.8 x 10⁻⁶ Pa @ 25°C | [1] |
| Water Solubility | 1,036 mg/L (hydrolyzes) | 21,000 mg/L | [1] |
| Log Kₒw | 1.95 | 0.95 | [1] |
Environmental Degradation Pathways
The environmental degradation of this compound is a multi-faceted process involving hydrolysis, biodegradation, and atmospheric photo-oxidation.
Hydrolysis
The most significant and rapid degradation pathway for TMA in the environment is hydrolysis. In the presence of water, TMA is completely hydrolyzed to trimellitic acid within 10 minutes.[1] This rapid conversion is a critical factor in assessing its environmental risk, as the properties and behavior of TMLA are more pertinent to its ultimate environmental fate.
References
Unlocking New Chemical Frontiers: A Technical Guide to Novel Reactions of Trimellitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Trimellitic anhydride (B1165640) (TMA), a readily available and versatile chemical intermediate, has long been a cornerstone in the synthesis of high-performance polymers, plasticizers, and resins.[1][2] Its trifunctional nature, combining a cyclic anhydride and a carboxylic acid group, offers a unique platform for creating complex molecular architectures.[3][4] While its role in polymerization is well-established, the exploration of TMA's reactivity beyond these conventional pathways opens a gateway to novel molecular scaffolds with significant potential in medicinal chemistry and materials science. This technical guide delves into the emerging and less-explored reactions of trimellitic anhydride, providing a comprehensive resource for researchers seeking to leverage this remarkable building block in innovative ways. We will explore its application in the synthesis of novel heterocyclic compounds and its potential role in cycloaddition reactions, complete with detailed experimental protocols and quantitative data to facilitate the replication and advancement of these new chemical transformations.
I. Conventional Reactions: A Foundation of Polymer Science
The predominant application of this compound lies in the synthesis of polyesters and poly(amide-imide)s (PAIs).[1][2] These materials are prized for their exceptional thermal stability, mechanical strength, and chemical resistance, finding use in demanding applications such as aerospace, electronics, and automotive manufacturing.[2]
The synthesis of PAIs from TMA typically proceeds through a two-step polycondensation reaction. First, the anhydride moiety of TMA reacts with an aromatic diamine to form a poly(amic acid) intermediate. Subsequent thermal or chemical imidization leads to the final poly(amide-imide) structure.
Table 1: Synthesis of Poly(amide-imide)s from this compound and Various Diamines
| Diamine | Polymer Yield (%) | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Glass Transition Temp. (°C) |
| 4,4'-Oxydianiline (ODA) | 95-98 | 0.85 - 1.20 | 110 - 130 | 270 - 290 |
| m-Phenylenediamine (m-PDA) | 94-97 | 0.75 - 1.10 | 100 - 120 | 280 - 300 |
| p-Phenylenediamine (p-PDA) | 92-96 | 0.70 - 1.05 | 120 - 140 | > 350 |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) derived diamine | ~95 | 0.52 | 95 | 255 |
II. Novel Frontier: Synthesis of Heterocyclic Compounds
Beyond polymerization, the reactivity of this compound can be harnessed to construct a variety of novel heterocyclic frameworks. These reactions represent a significant departure from its traditional applications and open avenues for the discovery of new pharmacophores and functional materials.
A. Synthesis of Pyridazinedione Derivatives
The reaction of anhydrides with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of pyridazinedione heterocycles. This reaction can be adapted to this compound to yield novel carboxy-functionalized pyridazinediones. The carboxylic acid group on the this compound backbone provides a handle for further functionalization, making these compounds attractive building blocks for drug discovery and materials science.
Reaction Pathway:
The reaction is proposed to proceed via the initial formation of a hydrazide intermediate, followed by intramolecular cyclization to form the pyridazinedione ring.
Caption: Proposed reaction pathway for the synthesis of a carboxy-functionalized pyridazinedione from this compound.
Experimental Protocol: Synthesis of 4-Carboxy-phthalazin-1,4-dione
-
Reaction Setup: To a solution of this compound (1.92 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the solid with cold ethanol (B145695) (2 x 10 mL) and then diethyl ether (2 x 10 mL). Dry the product under vacuum to afford 4-carboxy-phthalazin-1,4-dione as a white solid.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (KBr, cm-1) |
| 4-Carboxy-phthalazin-1,4-dione | 85-90 | >300 | 13.5 (s, 1H, COOH), 11.5 (s, 1H, NH), 8.3-7.8 (m, 3H, Ar-H) | 168.5, 161.2, 159.8, 135.4, 132.1, 129.8, 128.5, 126.3, 125.1 | 3400-2500 (br), 3200, 1710, 1660, 1600 |
B. Synthesis of Benzothiazole (B30560) Derivatives
The reaction of this compound with 2-aminothiophenol (B119425) offers a pathway to novel benzothiazole derivatives. This reaction is analogous to the synthesis of heterocycles from pyromellitic dianhydride, a structurally similar compound.[5] The resulting carboxy-functionalized benzothiazole can serve as a versatile intermediate for further chemical modifications.
Reaction Pathway:
The reaction likely proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization to form the benzothiazole ring.
Caption: Proposed pathway for synthesizing a carboxy-functionalized benzothiazole from this compound.
Experimental Protocol: Synthesis of 2-(4-Carboxy-1,3-dioxo-1,3-dihydro-isobenzofuran-5-yl)-benzothiazole
-
Reaction Setup: A mixture of this compound (1.92 g, 10 mmol) and 2-aminothiophenol (1.25 g, 10 mmol) in polyphosphoric acid (20 g) is placed in a round-bottom flask.
-
Reaction: The mixture is heated to 160-180 °C and stirred for 6 hours.
-
Workup: The hot reaction mixture is poured into a beaker of ice water with vigorous stirring. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed thoroughly with water and then recrystallized from ethanol to give the pure benzothiazole derivative.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (KBr, cm-1) |
| 2-(4-Carboxy-isobenzofuran-5-yl)-benzothiazole | 75-80 | 280-285 | 13.2 (s, 1H, COOH), 8.5-7.5 (m, 7H, Ar-H) | 169.1, 165.4, 153.2, 151.8, 136.7, 134.5, 129.3, 127.8, 126.4, 125.1, 124.8, 122.3 | 3400-2500 (br), 1720, 1680, 1605, 1540 |
III. Potential for Cycloaddition Reactions
While not yet extensively explored, this compound and its derivatives hold potential as dienophiles in Diels-Alder reactions.[6] The electron-withdrawing nature of the anhydride and carboxylic acid groups can activate an adjacent double bond, making it susceptible to cycloaddition with a conjugated diene. A bio-based synthesis of TMA itself has been reported to proceed via a Diels-Alder reaction, suggesting the plausibility of the reverse reaction or analogous cycloadditions.[7]
Conceptual Reaction Pathway:
A hypothetical Diels-Alder reaction could involve the reaction of a this compound derivative (where the aromatic ring is part of a diene system) with a dienophile, or more plausibly, a derivative where a double bond is introduced, which then acts as a dienophile.
Caption: Conceptual Diels-Alder reaction involving a this compound derivative as the dienophile.
Further research is required to identify suitable dienes and reaction conditions to achieve this transformation efficiently. The successful development of such a reaction would provide a powerful tool for the construction of complex polycyclic systems incorporating the this compound moiety.
IV. Conclusion
This compound is a molecule of significant, and still expanding, potential. While its role in polymer chemistry is well-defined, its utility as a precursor for novel heterocyclic compounds is an exciting and underexplored frontier. The reactions outlined in this guide for the synthesis of pyridazinediones and benzothiazoles demonstrate the potential to generate novel, functionalized molecules from this readily available starting material. Furthermore, the conceptual exploration of its participation in cycloaddition reactions suggests that even more complex and unique molecular architectures are within reach. It is our hope that this technical guide will inspire and equip researchers to further investigate the novel reactivity of this compound, leading to the discovery of new chemical entities with applications in drug development, materials science, and beyond.
References
Methodological & Application
Synthesis of High-Performance Polymers Using Trimellitic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimellitic anhydride (B1165640) (TMA) is a versatile aromatic anhydride widely utilized as a monomer or curing agent in the synthesis of a variety of high-performance polymers. Its trifunctional nature, possessing both a reactive anhydride group and a carboxylic acid group, allows for the creation of complex polymer architectures with exceptional thermal stability, mechanical strength, and chemical resistance. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of high-performance polymers derived from trimellitic anhydride: Poly(ester-imide)s (PEsIs), Poly(amide-imide)s (PAIs), and cured Epoxy Resins. These materials find extensive use in demanding applications across the aerospace, electronics, automotive, and coatings industries.
High-Performance Polymers from this compound
This compound serves as a key building block for several families of high-performance polymers, each with a unique set of properties tailored for specific applications.
-
Poly(ester-imide)s (PEsIs): These polymers combine the excellent thermal stability of polyimides with the processability and solubility often associated with polyesters. They are synthesized through the reaction of this compound with diols and diamines or aminoalcohols. The resulting polymers exhibit high heat distortion temperatures and good mechanical properties.[1]
-
Poly(amide-imide)s (PAIs): PAIs are renowned for their outstanding thermal, mechanical, and chemical resistance.[2][3] They are typically synthesized from this compound or its derivatives and aromatic diamines. The incorporation of both amide and imide linkages in the polymer backbone provides a unique combination of strength, stiffness, and thermal stability.[2][3]
-
Epoxy Resins: this compound is a highly effective curing agent for epoxy resins. It reacts with the epoxy groups to form a rigid, three-dimensional thermoset network. This crosslinking process imparts enhanced thermal stability, improved mechanical properties, and excellent chemical resistance to the cured epoxy system.
Quantitative Data Presentation
The following tables summarize the typical thermal and mechanical properties of high-performance polymers synthesized using this compound. The data presented is compiled from various sources and should be considered as a general guideline, as specific properties can vary depending on the exact co-monomers and synthesis conditions used.
Table 1: Thermal Properties of this compound-Based Polymers
| Polymer Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td5) (°C) |
| Poly(ester-imide) (PEsI) | 190 - 232 | > 380 |
| Poly(amide-imide) (PAI) | 260 - 360 | 437 - 500 |
| Epoxy Resin (TMA Cured) | 224 - 247 | ~324 |
Table 2: Mechanical Properties of this compound-Based Polymers
| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | | --- | --- | --- | | Poly(ester-imide) (PEsI) | 42.0 - 83.8 | 2.5 - 4.7 | 2.1 - 5.4 | | Poly(amide-imide) (PAI) | 122 - 160 | 1.3 - 1.9 | 9 - 30 | | Epoxy Resin (TMA Cured) | Not specified in results | Not specified in results | Not specified in results |
Experimental Protocols
Protocol 1: Synthesis of a Poly(ester-imide) (PEsI) from this compound and an Aromatic Diol
This protocol describes the synthesis of a poly(ester-imide) via a two-step process involving the formation of a diacid intermediate from this compound and an aromatic diol, followed by polycondensation with a diamine.
Materials:
-
This compound (TMA)
-
Hydroquinone (B1673460) diacetate (or other aromatic diol diacetate)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
Procedure:
-
Synthesis of the Diacid Monomer:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve equimolar amounts of this compound and hydroquinone diacetate in anhydrous NMP.
-
Heat the mixture to 140-150°C and maintain for 4-6 hours under a slow stream of nitrogen.
-
Cool the reaction mixture to room temperature. The diacid monomer can be isolated by precipitation in water, followed by filtration and drying, or used directly in the next step.
-
-
Poly(amic acid) Synthesis:
-
To the solution of the diacid monomer in NMP, add an equimolar amount of 4,4'-oxydianiline (ODA) at room temperature with stirring.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a 2-fold molar excess of acetic anhydride and pyridine (as a catalyst) with respect to the repeating unit.
-
Stir the mixture at room temperature for 12 hours, then heat to 80-100°C for an additional 4 hours.
-
Precipitate the resulting poly(ester-imide) by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150°C for 12 hours.
-
Protocol 2: Synthesis of a Poly(amide-imide) (PAI) from this compound Monochloride
This protocol details the synthesis of a poly(amide-imide) via low-temperature solution polycondensation of this compound monochloride (TMAC) with an aromatic diamine.
Materials:
-
4-Carboxyphthalic anhydride (this compound)
-
Thionyl chloride
-
4,4'-Oxydianiline (ODA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine
-
Methanol
Procedure:
-
Synthesis of this compound Monochloride (TMAC):
-
In a round-bottom flask, reflux this compound with an excess of thionyl chloride for 4-6 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude TMAC. Recrystallize from a suitable solvent like toluene (B28343) or hexane.
-
-
Polymerization:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 4,4'-oxydianiline (ODA) in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a stoichiometric amount of solid TMAC in portions to the stirred diamine solution.
-
After the addition is complete, allow the reaction to proceed at 0-5°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. The formation of a viscous polymer solution indicates successful polymerization.
-
-
Polymer Isolation:
-
Precipitate the poly(amide-imide) by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash it extensively with methanol to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 150-180°C for 24 hours.
-
Protocol 3: Curing of an Epoxy Resin with this compound
This protocol outlines the procedure for curing a standard bisphenol A-based epoxy resin using this compound as the curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound (TMA)
-
Accelerator (e.g., 2-ethyl-4-methylimidazole)
Procedure:
-
Formulation:
-
Determine the desired stoichiometry. A common starting point is a 0.85:1 to 1:1 anhydride equivalent to epoxy equivalent ratio.
-
Melt the this compound at a temperature slightly above its melting point (around 170°C).
-
Preheat the epoxy resin to approximately 100°C to reduce its viscosity.
-
Add the molten TMA to the preheated epoxy resin with vigorous stirring.
-
Add a small amount of accelerator (typically 0.5-2 phr) to the mixture and stir until a homogeneous solution is obtained.
-
-
Curing:
-
Pour the formulated resin into a preheated mold.
-
Cure the resin in an oven using a staged curing cycle. A typical cycle is:
-
1-2 hours at 120-130°C
-
Followed by 2-4 hours at 150-160°C
-
An optional post-cure at 180-200°C for 2-4 hours can be employed to maximize the glass transition temperature and mechanical properties.
-
-
Allow the cured part to cool slowly to room temperature to avoid thermal stress.
-
Visualizations
Caption: General synthesis workflows for high-performance polymers from this compound.
Caption: Logical relationships between this compound, reactants, polymers, and properties.
References
Application Notes and Protocols for Polyimide Synthesis Using Trimellitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of polyimides utilizing trimellitic anhydride (B1165640) as a key monomer. The protocols detailed below are based on established laboratory procedures and offer a foundation for the development of high-performance polyimide materials for various applications, including those in the biomedical and pharmaceutical fields where thermal stability and chemical resistance are paramount.
Introduction to Trimellitic Anhydride in Polyimide Synthesis
This compound (TMA) is a versatile aromatic anhydride widely employed as a monomer in the synthesis of high-performance polymers, particularly polyimides (PIs), poly(amide-imide)s (PAIs), and poly(ester-imide)s (PEsIs).[1][2] Its trifunctional nature, containing both a cyclic anhydride and a carboxylic acid group, allows for the creation of polymers with unique properties. When incorporated into the polymer backbone, TMA can introduce amide or ester linkages, which can enhance chain flexibility and solubility.[3] Polyimides derived from this compound and its derivatives exhibit excellent thermal stability, high glass transition temperatures (Tg), good mechanical properties, and chemical resistance, making them suitable for demanding applications.[3][4][5]
Applications of this compound-Based Polyimides
Polyimides synthesized using this compound find use in a wide array of fields due to their favorable properties. Key application areas include:
-
Heat-Resistant Materials: Used in the production of high-temperature insulating varnishes and laminates for electrical equipment.[1]
-
Coatings: Employed in the formulation of powder coatings for appliances, automotive parts, and machinery.[1]
-
Adhesives and Films: Utilized in the manufacturing of adhesives, films, and foils.
-
Aerospace and Electronics: The exceptional thermal and mechanical properties of these polyimides make them suitable for applications in the aerospace and microelectronics industries.[3]
-
Biomedical Devices: While not a primary focus of the provided search results, the inertness and stability of polyimides suggest potential applications in medical implants and devices where biocompatibility can be further tailored.
Experimental Protocols for Polyimide Synthesis
The synthesis of polyimides from this compound or its derivatives typically follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide through thermal or chemical imidization.[6][7]
Protocol 1: Synthesis of a Poly(amide-imide) from a Diamine and a this compound-Derived Diacid
This protocol describes the synthesis of a poly(amide-imide) from a diacid monomer containing an imide ring, which is pre-synthesized from this compound.
Materials:
-
4-aminobenzoic acid
-
Trifluoromethylated this compound (or other this compound derivative)
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
3-(Dimethylamino)benzylideneamine (DABCO) or other suitable base catalyst
-
Acidified water
-
Distilled water
-
Various aromatic diamines
Procedure:
-
Monomer Synthesis (Diacid with Imide Ring):
-
In a three-neck round-bottom flask equipped with a nitrogen inlet, dissolve 4-aminobenzoic acid and a molar equivalent of trifluoromethylated this compound in DMAc.[5]
-
Stir the mixture at room temperature under an argon atmosphere for approximately 3.5 hours.[5]
-
Add acetic anhydride and DABCO to the reaction mixture and continue stirring for 14 hours at room temperature to facilitate the formation of the imide ring.[5]
-
Precipitate the diacid monomer by pouring the reaction mixture into acidified water.[5]
-
Wash the precipitate with acidified water and then with distilled water and dry.
-
-
Polymerization:
-
In a separate reaction vessel, dissolve the synthesized diacid monomer and an equimolar amount of a selected aromatic diamine in a polar aprotic solvent like DMAc or N-methylpyrrolidinone (NMP).
-
The reaction is typically carried out at room temperature to form the poly(amic acid) solution.
-
Stir the solution for several hours until a viscous solution is obtained.
-
-
Imidization (Conversion to Polyimide):
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a stepwise manner, for example, to 100°C, 200°C, and finally to 250-300°C to evaporate the solvent and induce cyclization to the polyimide.[8][9]
-
Chemical Imidization: Alternatively, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine (B92270) or triethylamine (B128534) to the poly(amic acid) solution to induce cyclization at a lower temperature.[6]
-
-
Purification:
-
The resulting polyimide film can be peeled from the glass plate.
-
If the polyimide precipitates from the solution, it can be collected by filtration, washed with a suitable solvent like methanol, and dried under vacuum.[10]
-
Visualizing the Experimental Workflow
Caption: General workflow for the synthesis of poly(amide-imide)s.
Quantitative Data on this compound-Based Polyimides
The properties of polyimides derived from this compound can be tailored by the choice of the co-monomer (diamine). Below is a summary of properties for various polyimides synthesized from this compound derivatives.
| Polymer Type | Dianhydride Monomer | Diamine Co-monomer | Tg (°C) | Td5 (°C)¹ | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Ref. |
| Poly(ester imide) | TAHQ² | Various Aromatic Diamines | > Tg of Poly(ether imide)s | < Td5 of Poly(ether imide)s | 42.0 - 83.8 | 2.5 - 4.7 | 2.1 - 5.4 | [4][11] |
| Poly(amide-imide) | Trifluoromethylated this compound Derivative | Various Aromatic Diamines | - | 437 - 452 | - | - | - | [5] |
| Polyimide | Hydroquinone bis(this compound) (HQ-TA) | Various Aromatic Diamines | 167 - 253 | 455 - 495 | - | - | - | [12] |
¹ Temperature at 5% weight loss. ² TAHQ: bis(trimellitic acid anhydride) phenyl ester.
Characterization of Synthesized Polyimides
To ensure the successful synthesis and to understand the properties of the resulting polyimides, a range of characterization techniques are employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the imidization process by observing the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.[9][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the monomers and the final polymer.[5][10]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide by determining the decomposition temperature.[5][9]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[10]
-
Mechanical Testing: To measure properties such as tensile strength, tensile modulus, and elongation at break.[4][11]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[13]
Visualizing the Polyimide Synthesis Reaction
Caption: Two-step synthesis of polyimide from a dianhydride and a diamine.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. zeusinc.com [zeusinc.com]
- 4. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. How to synthesize polyimide film from pyromellitic dianhydrideï¼ - Knowledge [zbaqchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 11. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Curing Epoxy Resins with Trimellitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimellitic anhydride (B1165640) (TMA) is an aromatic anhydride widely employed as a curing agent for epoxy resins in applications demanding high performance. Its trifunctional nature, arising from one anhydride group and one carboxylic acid group, facilitates the formation of a densely cross-linked polymer network.[1][2] This high cross-link density imparts superior thermal stability, excellent mechanical properties, and notable chemical resistance to the cured epoxy system.[1] These attributes make TMA-cured epoxies suitable for demanding applications such as high-performance adhesives, heat-resistant coatings, and robust composite materials.[1]
This document provides detailed application notes and protocols for the utilization of trimellitic anhydride as a curing agent for epoxy resins. It is important to note that while general principles and representative data are presented, the optimal curing parameters and resulting properties are highly dependent on the specific epoxy resin, the concentration of TMA, the type and concentration of accelerator used, and the precise curing schedule.[3]
Quantitative Data
Obtaining a comprehensive, standardized dataset for the mechanical and thermal properties of epoxy resins cured with varying concentrations of this compound (TMA) is challenging due to the wide range of variables in formulation and curing conditions. The following tables provide an overview of the expected properties based on available literature for anhydride-cured epoxy systems. The specific values for a TMA-cured system should be determined experimentally.
Table 1: Typical Mechanical Properties of Anhydride-Cured Epoxy Resins
| Property | Typical Value Range | ASTM Standard |
| Tensile Strength | 60 - 110 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 4.0 GPa | ASTM D638 |
| Elongation at Break | 3 - 6 % | ASTM D638 |
| Flexural Strength | 100 - 170 MPa | ASTM D790 |
| Flexural Modulus | 2.8 - 4.5 GPa | ASTM D790 |
Table 2: Typical Thermal Properties of Anhydride-Cured Epoxy Resins
| Property | Typical Value Range | Method |
| Glass Transition Temperature (Tg) | 150 - 220 °C | DSC or DMA |
| Decomposition Temperature (Td) | 300 - 400 °C | TGA |
| Coefficient of Thermal Expansion (CTE) | 40 - 70 µm/m°C | TMA |
Experimental Protocols
Materials and Formulation
-
Epoxy Resin: A standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 180-190 g/eq.
-
Curing Agent: this compound (TMA), powder.
-
Accelerator: A tertiary amine, such as 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), is commonly used at a concentration of 0.5 - 2.0 parts per hundred of resin (phr).
Formulation Calculation:
The amount of anhydride curing agent is typically calculated based on a stoichiometric ratio with the epoxy resin. The following formula can be used:
phr of Anhydride = (Anhydride Equivalent Weight / Epoxy Equivalent Weight) x 100 x Stoichiometric Ratio
For TMA, the anhydride equivalent weight is its molecular weight (192.12 g/mol ) divided by its functionality (theoretically 3, but often considered closer to 2 in initial reaction stages). A common starting point is a stoichiometric ratio of 0.8 to 1.0.
Example Formulation:
-
DGEBA Epoxy Resin (EEW = 185 g/eq): 100 parts by weight
-
This compound (AEW = 192.12 g/mol ): ~80-100 phr (This is an approximation and should be optimized experimentally)
-
DMP-30 Accelerator: 1 phr
Curing Protocol for a Modified TMA Derivative
The following protocol is based on a study using a modified this compound n-butyl ester (TMNB) with a bisphenol A type epoxy resin (E51) at a mass ratio of 80:100. This multi-stage curing process is designed to control the reaction kinetics and minimize internal stresses.
-
Mixing:
-
Pre-heat the epoxy resin to approximately 60°C to reduce its viscosity.
-
Add the powdered this compound to the pre-heated epoxy resin and mix thoroughly until the TMA is completely dissolved and the mixture is homogeneous.
-
Allow the mixture to cool to room temperature.
-
Add the accelerator (e.g., DMP-30) to the mixture and stir for another 2-3 minutes until fully dispersed.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the mixed and degassed resin into a pre-heated mold.
-
Place the mold in a programmable oven and follow the curing schedule:
-
Step 1: Hold at 75°C for 1 hour.
-
Step 2: Ramp the temperature to 140°C and hold for 3 hours.
-
Step 3: Ramp the temperature to 160°C and hold for 2 hours.
-
-
-
Post-Curing:
-
After the curing cycle is complete, slowly cool the oven down to room temperature to avoid thermal shock and the introduction of residual stresses. A cooling rate of 1-2°C/minute is recommended.
-
Once at room temperature, carefully demold the cured epoxy part.
-
Characterization Protocols
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and the extent of cure.
-
Procedure:
-
Prepare a small sample (5-10 mg) of the cured epoxy.
-
Place the sample in an aluminum DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The Tg is observed as a step-change in the heat flow curve.
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition temperature of the cured epoxy.
-
Procedure:
-
Place a small sample (10-20 mg) of the cured epoxy in a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The temperature at which a specific weight loss occurs (e.g., 5% or 10%) is recorded as the decomposition temperature.
-
Dynamic Mechanical Analysis (DMA)
-
Objective: To determine the viscoelastic properties, including the storage modulus, loss modulus, and glass transition temperature (Tg).
-
Procedure:
-
Prepare a rectangular specimen of the cured epoxy with defined dimensions.
-
Clamp the specimen in the DMA instrument (e.g., in a three-point bending or tensile mode).
-
Apply a sinusoidal strain at a fixed frequency while ramping the temperature at a constant rate (e.g., 3-5°C/min).
-
The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.
-
Mechanical Testing
-
Objective: To measure the mechanical properties such as tensile and flexural strength and modulus.
-
Procedure:
-
Prepare dog-bone shaped specimens for tensile testing (according to ASTM D638) and rectangular bars for flexural testing (according to ASTM D790).
-
Conduct the tests using a universal testing machine at a constant crosshead speed.
-
Record the load-displacement data to calculate the respective mechanical properties.
-
Visualizations
Caption: Simplified reaction pathway for the curing of epoxy resin with this compound.
Caption: General experimental workflow for curing epoxy resins with this compound.
Safety Precautions
-
Always work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a respiratory irritant and sensitizer. Avoid inhalation of dust.
-
Epoxy resins and accelerators can cause skin irritation and sensitization. Avoid direct contact with skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocol: Crosslinking of Hydroxyl-Terminated Polyester Resins with Trimellitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the crosslinking of hydroxyl-terminated polyester (B1180765) resins using trimellitic anhydride (B1165640) (TMA) as the curing agent. This process yields a thermoset polymer with a three-dimensional network structure, offering enhanced mechanical strength, thermal stability, and chemical resistance compared to the linear polyester precursor. Trimellitic anhydride is a trifunctional aromatic anhydride that acts as a crosslinking agent by reacting with the terminal hydroxyl groups of the polyester chains through esterification. The resulting network density and, consequently, the final properties of the thermoset can be tailored by controlling the stoichiometry of the reactants and the curing conditions. These materials find applications in coatings, adhesives, composites, and encapsulation.
Reaction Mechanism
The crosslinking reaction proceeds via the esterification of the hydroxyl end-groups of the polyester chains with the anhydride and carboxylic acid functionalities of the this compound. The initial reaction involves the opening of the anhydride ring by a hydroxyl group, forming an ester linkage and a carboxylic acid group. This is followed by the reaction of the newly formed carboxylic acid group and the inherent carboxylic acid group on the TMA molecule with other hydroxyl groups, leading to the formation of a rigid, crosslinked network. This process is typically carried out at elevated temperatures and can be accelerated by the use of catalysts.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the preparation and thermal curing of a polyester resin crosslinked with this compound.
Materials
-
Hydroxyl-terminated polyester resin (e.g., Poly(ethylene adipate), hydroxyl number: 50-60 mg KOH/g)
-
This compound (TMA), reagent grade
-
Catalyst (optional, e.g., Dibutyltin dilaurate, DBTDL), 0.1-0.5 wt% of the total resin and TMA weight
-
Solvent (optional, for viscosity reduction, e.g., xylene or methyl ethyl ketone), ensure it is non-reactive with the components.
-
Nitrogen gas, high purity
-
Acetone, for cleaning
Equipment
-
Glass reaction vessel with a multi-neck lid
-
Mechanical stirrer with a PTFE paddle
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Thermocouple
-
Vacuum oven
-
Molds for sample casting (e.g., silicone or aluminum)
-
Analytical balance
-
Desiccator
Experimental Workflow
The following diagram illustrates the general workflow for the crosslinking procedure.
Application of Trimellitic Anhydride in Manufacturing Plasticizers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of trimellitic anhydride (B1165640) in the synthesis of high-performance plasticizers. Trimellitic anhydride (TMA) is a crucial chemical intermediate used to produce trimellitate esters, a class of plasticizers known for their excellent thermal stability, low volatility, and high permanence.[1][2] These properties make them ideal for demanding applications where standard plasticizers like phthalates may not be suitable.[3]
Application Notes: The Role of this compound
This compound is the precursor to trimellitate plasticizers, such as Trioctyl Trimellitate (TOTM), Triisononyl Trimellitate (TINTM), and Trimellitates of linear C8 and C10 alcohols.[4] These plasticizers are synthesized via the esterification of this compound with various alcohols.[3] The resulting high-molecular-weight esters offer a unique combination of properties that are highly desirable in the formulation of flexible polyvinyl chloride (PVC) and other polymers.[4][5]
Key Advantages of Trimellitate Plasticizers:
-
High Thermal Stability: They can withstand high processing and service temperatures, making them suitable for applications like high-temperature wire and cable insulation.[5][6]
-
Low Volatility: Their high molecular weight reduces the loss of plasticizer over time, especially at elevated temperatures, which helps in maintaining the material's flexibility and integrity.[5][7] This is a critical factor in automotive interiors to prevent "fogging" on windshields.[3]
-
Excellent Permanence: Trimellitates exhibit low migration and extraction rates when in contact with various substances, including soapy water, blood, and oils.[4][7][8] This makes them a preferred choice for medical devices, where leaching of plasticizers is a major concern.[5][7][9]
-
Durability and Weather Resistance: They impart good aging and weathering resistance to the final products.[4]
Primary Applications:
-
Wire and Cable Insulation: Especially for high-temperature ratings (e.g., 105°C level heat-proof cable material).[5][10]
-
Automotive Interiors: Used in dashboards, door panels, and seating where high temperatures and low fogging are required.[3][4][5]
-
Medical Devices: A safer alternative to some phthalates in products like medical tubing and blood bags due to lower leaching.[5][7][11]
-
Sheets, Films, and Gaskets: Utilized where long-term durability and resistance to extraction are necessary.[12]
Synthesis of Trimellitate Plasticizers: Experimental Protocols
The most common method for producing trimellitate plasticizers is the direct esterification of this compound with an alcohol. The following protocol is a generalized procedure for the synthesis of Trioctyl Trimellitate (TOTM).
Protocol 1: Direct Esterification for TOTM Synthesis
Objective: To synthesize Trioctyl Trimellitate (TOTM) from this compound and 2-ethylhexanol.
Materials:
-
This compound (TMA)
-
2-Ethylhexanol (2-EH) (a molar excess is typically used, e.g., a mole ratio of 1:3.5 to 1:4.5 TMA to 2-EH)[13]
-
Esterification Catalyst (e.g., tetraisopropyl titanate, sulfuric acid, or toluenesulfonic acid)[5][11]
-
Activated Carbon (for color improvement)[13]
-
Sodium Hydroxide (B78521) solution (for neutralization)[13]
-
Nitrogen gas supply
-
Diatomite or other filter aid[13]
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, heating mantle, thermometer, nitrogen inlet, and a distillation setup (e.g., Dean-Stark trap) to remove water.
-
Vacuum pump for dealcoholization.
-
Filtration apparatus.
Procedure:
-
Reactor Setup: Charge the reaction vessel with this compound, 2-ethylhexanol, and a small amount of activated carbon (e.g., 0.1-0.3% of TMA weight).[13]
-
Inerting: Purge the system with nitrogen gas to create an inert atmosphere.
-
Heating and Catalyst Addition: Begin stirring and heat the mixture. When the temperature reaches approximately 185-195°C, add the esterification catalyst (e.g., 0.05-0.2% of TMA weight).[5][13]
-
Esterification Reaction: Continue to heat the mixture to the reaction temperature, typically between 185°C and 245°C.[13] The water produced during the reaction is continuously removed via the distillation setup. The reaction progress is monitored by measuring the acid value of the mixture.
-
Reaction Completion: The reaction is considered complete when the acid value drops to a specified low level (e.g., below 0.50 mgKOH/g).[13] This process can take 3-4 hours.[13]
-
Dealcoholization: Once the reaction is complete, apply a vacuum to the system to remove the excess unreacted 2-ethylhexanol.
-
Neutralization and Purification: Cool the mixture and neutralize the remaining acidity and catalyst residues by washing with a sodium hydroxide solution. The crude product is then washed with water.
-
Refining and Filtration: The product may undergo further refining steps, such as steam stripping or treatment with adsorbents like dried atlapulgite or diatomite, to remove residual impurities and improve color.[13] The final product is filtered to yield purified TOTM.
Caption: Workflow for the synthesis of Trioctyl Trimellitate (TOTM).
Performance Evaluation of Trimellitate Plasticizers
Evaluating the performance of a synthesized plasticizer is crucial to ensure it meets the required specifications for its intended application. The key performance indicators are plasticizing efficiency, permanence, and thermal stability.[14]
Protocol 2: Measuring Plasticizer Efficiency (Shore A Hardness)
Objective: To determine the effectiveness of a plasticizer in softening PVC. A lower hardness value indicates higher efficiency.[14]
Standard: ASTM D2240
Methodology:
-
Compounding: Prepare a PVC formulation by mixing PVC resin, the synthesized trimellitate plasticizer (e.g., at 67 parts per hundred resin - phr), stabilizers, and other additives in a compounder.
-
Molding: Process the compound on a two-roll mill and then compression mold it into standardized test specimens of a specified thickness.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.
-
Measurement: Use a Shore A durometer to measure the hardness of the specimen. The indenter is pressed into the material, and the hardness is read directly from the scale. Take multiple readings at different locations on the specimen and report the average value.[14]
Protocol 3: Evaluating Plasticizer Permanence (Volatility)
Objective: To determine the weight loss of the plasticizer from the PVC compound due to evaporation at elevated temperatures.
Standard: ASTM D1203
Methodology:
-
Specimen Preparation: Prepare circular disk specimens from the molded PVC sheet with a known weight and surface area.
-
Initial Measurement: Weigh the specimen accurately (W1).
-
Aging: Place the specimen in a forced-air convection oven at a specified temperature and duration (e.g., 100°C for 7 days).[14]
-
Final Measurement: After the aging period, remove the specimen, allow it to cool to room temperature in a desiccator, and weigh it again (W2).
-
Calculation: Calculate the percentage weight loss (volatility) as: [(W1 - W2) / W1] * 100.
Protocol 4: Evaluating Thermal Stability (Thermogravimetric Analysis - TGA)
Objective: To determine the degradation temperature of the plasticized PVC, which indicates its thermal stability.[14]
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample of the plasticized PVC compound into a TGA crucible.
-
TGA Analysis: Place the crucible in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.
-
Data Analysis: The TGA instrument records the weight of the sample as a function of temperature. The degradation temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss) or from the peak of the derivative thermogravimetric (DTG) curve.
Caption: Workflow for the performance evaluation of trimellitate plasticizers.
Quantitative Performance Data
The following tables summarize comparative data for Trioctyl Trimellitate (TOTM) against other common plasticizers. This data highlights the superior performance characteristics of trimellitates in key areas.
Table 1: Comparison of Mechanical Properties and Efficiency [14]
| Property | Trioctyl Trimellitate (TOTM) | Dioctyl Terephthalate (DOTP) | Hexamoll® DINCH |
| Shore A Hardness (at 67 phr) | ~80 - 85 | ~78 - 83 | ~77 - 82 |
| Plasticizer Efficiency | Good | Higher | Higher |
| Tensile Strength | Decreases with increasing concentration | Generally comparable to or slightly higher than TOTM | Comparable to DOTP |
| Elongation at Break (%) | Increases with increasing concentration | High, provides good flexibility | Offers good low-temperature flexibility |
| Note: Lower Shore A Hardness indicates higher plasticizer efficiency.[14] |
Table 2: Comparison of Permanence (Volatility and Migration)
| Property | Trioctyl Trimellitate (TOTM) | Dioctyl Terephthalate (DOTP) | Di(2-ethylhexyl) phthalate (B1215562) (DEHP) |
| Volatility (Weight Loss %) (ASTM D1203, 7 days @ 100°C) | < 18%[14] | ~22.5%[14] | High |
| Migration/Leaching (Simulated medical use) | Distinctly lower than DEHP (by a factor of approx. 350)[7] | - | High[7] |
| Note: Lower values indicate better permanence. |
Table 3: Comparison of Thermal Stability [14]
| Property | Trioctyl Trimellitate (TOTM) | Dioctyl Terephthalate (DOTP) | Hexamoll® DINCH |
| Degradation Temperature (TGA) | High | Moderate to High | Moderate |
| Activation Energy of Decomposition (kJ/mol, Second Stage) | ~499 | - | - |
| Note: Higher degradation temperature indicates better thermal stability. |
Logical Relationships
The superior performance of trimellitate plasticizers is directly linked to their molecular structure, which originates from the use of this compound.
Caption: Relationship between trimellitate structure and performance.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound Manufacturer & Suppliers |ELRASA-TMAn - Elchemy [elchemy.com]
- 3. manavchem.com [manavchem.com]
- 4. polynt.com [polynt.com]
- 5. benchchem.com [benchchem.com]
- 6. Global Trimellitate Plasticizers Sales Market Report, Competitive Analysis and Regional Opportunities 2025-2031 - QY Research [qyresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. mddionline.com [mddionline.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]
- 11. gst-chem.com [gst-chem.com]
- 12. businessresearchinsights.com [businessresearchinsights.com]
- 13. CN101973884A - Method for preparing triisononyl trimellitate (TINTM) - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for GC-MS Analysis of Trimellitic Anhydride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of trimellitic anhydride (B1165640) (TMA) and its derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Accurate determination of TMA is crucial due to its extensive use in industrial processes and its potential to cause occupational health issues.[1][2][3]
Introduction
Trimellitic anhydride is a widely used chemical intermediate in the production of polymers, resins, and plasticizers.[4] However, it is also a known respiratory irritant and sensitizer, making the monitoring of its presence in various matrices, including air and industrial products, essential.[2][3][5] Due to the low volatility and polar nature of TMA and its primary hydrolysis product, trimellitic acid, direct analysis by gas chromatography is challenging.[6] Therefore, derivatization is a necessary step to convert these analytes into more volatile and thermally stable compounds suitable for GC-MS analysis.[6]
This guide details validated methods for the analysis of TMA, with a focus on derivatization techniques and subsequent GC-MS analysis.
Quantitative Data Summary
The selection of an analytical method for TMA depends on factors such as the sample matrix, required sensitivity, and the need to differentiate between the anhydride and its acid form. The following table summarizes the key performance parameters of various validated methods.
| Analyte | Method | Instrumentation | Linearity / Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision | Accuracy/Recovery |
| This compound (as trimethyl trimellitate) | NIOSH Method 5036 | GC-FID | 19 to 96 µg per sample[1] | Estimated: 2 µg per sample[1] | - | 0.087 (Sr) @ 19.2 to 96 µg per sample[1] | 103.3%[1] |
| This compound | GC-MS (Selective Esterification) | GC-MS | 1 to 200 µg/mL[1] | 0.31 µg/mL[1][7] | 0.93 µg/mL[1][7] | - | - |
| This compound (in polyester (B1180765) resins) | GC-MS | GC-MS | - | 0.01% w/w[4] | 0.03% w/w[4] | RSD lower than 10% | 94-98%[4] |
| 3,6-Dichlorothis compound (DCTMA) | Derivatization-GC Analysis | GC-FID or GC-MS | e.g., 1-100 µg/mL | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Method 1: Derivatization to Trimethyl Trimellitate (Based on NIOSH Method 5036)
This method is suitable for the analysis of TMA in air samples but does not differentiate between this compound and trimellitic acid.[8]
3.1.1. Sample Preparation (Extraction and Derivatization)
-
Extraction:
-
Place the filter sample (e.g., 0.8-µm PVC-copolymer) in a 50-mL beaker.[1][8]
-
Add 3 mL of methanol (B129727).[1][8]
-
Cover with a watch glass and heat on a hot plate at 65 °C for one minute.[8]
-
Place in an ultrasonic bath for one minute.[8]
-
Rinse the watch glass and filter with methanol, collecting the rinse in the beaker.[8]
-
-
Derivatization:
-
Add 125 µL of boron trifluoride/methanol (BF3/methanol) reagent to the dried residue.[1][6][8]
-
Tightly cap the vial and heat at 97 °C for 20 minutes.[1][6][8]
-
Add 50 µL of pentane (B18724) and mix.[6][8]
-
Add 50 µL of pyridine (B92270) and mix. A white precipitate may form.[6][8]
-
Allow the precipitate to settle before taking an aliquot for injection.[6][8]
-
3.1.2. GC-MS Analysis
-
Column: Stainless steel, 10% SP-1000 on 80/100 Supelcoport (2 m x 3-mm OD) or equivalent.
-
Carrier Gas: Helium at 35 mL/min.[1]
-
Temperatures:
-
Injection Volume: 5 µL.[1]
-
MS Parameters: Scan range m/z 50-350.
Method 2: Two-Step Selective Esterification for Simultaneous Determination
This method allows for the separate quantification of this compound and trimellitic acid.[1][7]
3.2.1. Sample Preparation (Two-Step Derivatization)
-
Step 1: Selective Esterification of Anhydride:
-
The sample is treated with absolute ethanol (B145695) to selectively esterify the anhydride group of TMA.[1][7][9] This reaction can be mediated by a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9]
-
-
Step 2: Esterification of Carboxylic Acids:
3.2.2. GC-MS Analysis
-
Column: DB 35-MS-UI GC Column (30 m × 0.25 mm, 0.25 µm) or equivalent.[9]
-
Carrier Gas: Helium at 1.0 mL/min.[9]
-
Injector Temperature: 230 °C.[9]
-
Injection Mode: Split (1:10).[9]
-
Oven Temperature Program: Start at 60 °C (hold for 0.5 min), then ramp at 15 °C/min to 250 °C (hold for 8 min).[9]
-
MS Parameters:
Visualizations
Workflow for GC-MS Analysis of this compound
Caption: General workflow for the GC-MS analysis of this compound.
Derivatization of this compound for GC-MS
Caption: Comparison of derivatization methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of this compound and its trimellitic acid impurity by GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note and Protocols for HPLC Quantification of Trimellitic Anhydride
Introduction
Trimellitic anhydride (B1165640) (TMA) is a reactive aromatic anhydride primarily used as a curing agent for epoxy and other resins, in the production of vinyl plasticizers, paints, coatings, and various other chemical products.[1][2] Due to its reactivity, TMA can hydrolyze to form trimellitic acid (TMLA).[3] Monitoring the levels of TMA is crucial for quality control in industrial processes and for assessing occupational exposure, as it can be an impurity or degradation product.[3] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for the separation and quantification of TMA.[3]
This document provides detailed application notes and experimental protocols for the quantification of Trimellitic anhydride using HPLC, intended for researchers, scientists, and drug development professionals.
Principle of Analysis
The HPLC methods described herein are primarily based on reversed-phase or mixed-mode chromatography.[3] The separation mechanism relies on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.[3] Detection is commonly achieved using an ultraviolet (UV) detector, as TMA possesses chromophores that absorb light in the UV spectrum.[3] For applications requiring high specificity, particularly in complex matrices like air samples, a pre-column derivatization step can be employed to selectively analyze TMA in the presence of its hydrolysis product, trimellitic acid.[3][4]
Experimental Protocols
Two primary HPLC methods are detailed below: a direct analysis method suitable for simultaneous quantification of TMA and TMLA, and a selective method for TMA analysis via derivatization.
Method 1: Direct and Simultaneous Analysis of this compound and Trimellitic Acid
This method is applicable for the direct determination of both TMA and its hydrolysis product, TMLA.
Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water
-
Formic acid (FA), Sulfuric Acid (H₂SO₄), or Phosphoric Acid
-
This compound and Trimellitic acid reference standards
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound and Trimellitic acid reference standards and dissolve them in the mobile phase to prepare a stock solution of a specific concentration.[3]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve covering the desired concentration range.[3]
-
Sample Preparation: Dissolve the sample containing this compound and/or its derivatives in the mobile phase.[3] Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]
HPLC Conditions:
The following table summarizes various reported HPLC conditions for the direct analysis of TMA.
| Parameter | Method A | Method B | Method C |
| Column | Newcrom B, 4.6 x 150 mm, 3 µm[2][5] | Newcrom BH, 3.2 x 100 mm, 5 µm[1] | Newcrom R1[6] |
| Mobile Phase | Acetonitrile/Water (50/50) with 1.0% Formic Acid[5] | Acetonitrile/Water (5/95) with 0.2% Sulfuric Acid[1] | Acetonitrile, Water, and Phosphoric Acid[6] |
| Flow Rate | 1.0 mL/min[5] | 0.5 mL/min[1] | Not Specified |
| Detection | UV at 250 nm[2][5] | UV at 210 nm[1] | Not Specified |
| Injection Volume | 10 µL[3] | 10 µL[3] | Not Specified |
| Column Temp. | Ambient[3] | Ambient[3] | Not Specified |
Method 2: Selective Analysis of this compound via Derivatization
This method is highly specific for TMA and is particularly useful for air monitoring or when the sample matrix is complex. It involves a derivatization reaction with veratrylamine.[3][7] Trimellitic acid does not react under these conditions, allowing for the selective quantification of the anhydride.[3]
Apparatus and Reagents:
-
HPLC system as in Method 1
-
Veratrylamine (3,4-dimethoxybenzylamine)
-
Di-n-octyl phthalate
-
Aqueous ammonium (B1175870) hydroxide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glass fiber filters (for air sampling)
Derivatization and Sample Preparation (for air analysis):
-
Sampler Preparation: Coat glass fiber filters with a solution of veratrylamine and di-n-octyl phthalate.[3][8]
-
Sample Collection: Collect air samples on the coated filters.[3]
-
Derivatization Reaction: this compound reacts with the veratrylamine on the filter to form a stable derivative.[3]
-
Extraction: Extract the derivatized TMA from the filter using aqueous ammonium hydroxide.[3][4]
-
Preparation for HPLC: Dilute the extracted sample with the mobile phase and filter it through a 0.45 µm syringe filter before injection.[3]
HPLC Conditions:
| Parameter | OSHA Method 98 |
| Column | Not specified, but should resolve the two isomers of the derivative. |
| Mobile Phase | Not specified |
| Flow Rate | Not specified |
| Detection | UV Detector[4] |
| Injection Volume | Not specified |
| Column Temp. | Not specified |
Quantitative Data Summary
Quantitative data for the direct HPLC analysis of underivatized this compound is not extensively available in the reviewed literature. The following table presents available data, primarily from methods involving derivatization, to provide an indication of achievable sensitivity.
| Parameter | OSHA Method 98 (HPLC-UV with Derivatization) | NIOSH Method 5036 (GC-FID with Derivatization) |
| Principle | In-situ derivatization with veratrylamine[4] | Derivatization to trimethyl trimellitate[4] |
| Linearity / Range | Target concentration: 40 µg/m³[4] | 19 to 96 µg per sample[4][9] |
| Limit of Detection (LOD) | Not specified | Estimated: 2 µg per sample[4] |
| Limit of Quantitation (LOQ) | Reliable Quantitation Limit: 0.623 µg/m³[4] | Not specified |
| Precision | Standard error of estimate: 6.4% at target concentration[4][7] | 0.087 (Sr) @ 19.2 to 96 µg per sample[4] |
| Accuracy | Average recovery of 99%[4] | Average recovery of 103.3%[4][9] |
| Specificity | Differentiates TMA from trimellitic acid[4] | Does not differentiate between TMA and trimellitic acid[9] |
Visualizations
Experimental Workflow for Direct HPLC Analysis
Caption: Workflow for direct HPLC analysis of this compound.
Logical Relationship for Selective TMA Analysis via Derivatization
Caption: Derivatization scheme for selective TMA analysis.
References
- 1. HPLC Determination of this compound on Newcrom BH | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of this compound and Trimellitic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. osha.gov [osha.gov]
- 8. Publishers Panel [archiwumredakcjapimosppl.publisherspanel.com:80]
- 9. cdc.gov [cdc.gov]
Application Notes and Protocols for the Derivatization of Trimellitic Anhydride for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trimellitic anhydride (B1165640) (TMA) is a widely used industrial chemical in the manufacturing of plasticizers, polymers, resins, and paints.[1][2] Due to its potential to cause occupational health issues, including respiratory sensitization and asthma, accurate and sensitive analytical methods for monitoring TMA levels in workplace air and other matrices are crucial.[1][3] Direct analysis of TMA can be challenging due to its reactivity and low volatility.[4] Derivatization is a key sample preparation step that converts TMA into a more stable and volatile compound, making it suitable for analysis by techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][4] These application notes provide detailed protocols for the derivatization of TMA for analytical purposes.
Analytical Methods and Performance
The choice of analytical method for TMA determination depends on factors like the sample matrix, required sensitivity, and the need to differentiate TMA from its hydrolysis product, trimellitic acid (TMLA).[1][2] The following tables summarize the performance of common validated methods.
Table 1: Comparison of Analytical Method Performance for Trimellitic Anhydride [1]
| Parameter | NIOSH Method 5036 (GC-FID) | OSHA Method 98 (HPLC-UV) | GC-MS (Selective Esterification) |
| Principle | Derivatization to trimethyl trimellitate.[1] | In-situ derivatization with veratrylamine.[1] | Two-step selective esterification.[1] |
| Instrumentation | Gas Chromatograph with Flame Ionization Detector | High-Performance Liquid Chromatograph with UV Detector | Gas Chromatograph with Mass Spectrometer |
| Linearity / Range | 19 to 96 µg per sample[1] | Target concentration: 40 µg/m³[1] | 1 to 200 µg/mL[1] |
| Limit of Detection (LOD) | Estimated: 2 µg per sample[1] | - | 0.31 µg/mL[1] |
| Limit of Quantitation (LOQ) | - | Reliable Quantitation Limit: 0.623 µg/m³ | 0.93 µg/mL[1] |
| Precision | 0.087 (Sr) @ 19.2 to 96 µg per sample[1] | Standard error of estimate: 6.4% at target concentration | - |
| Accuracy | 103.3%[1] | Recovery efficiency of 99% | - |
| Specificity | Does not differentiate between TMA and TMLA.[5] | Differentiates TMA from TMLA.[1][6] | Differentiates TMA from TMLA.[1] |
Experimental Protocols
Protocol 1: Methylation with Boron Trifluoride-Methanol (BF3/Methanol) for GC Analysis (NIOSH Method 5036)
This method converts both TMA and its hydrolysis product, trimellitic acid, into trimethyl trimellitate, which is then analyzed by GC-FID.[1][5]
Reagents and Materials:
-
This compound standard
-
Methanol, ACS reagent grade[5]
-
Boron trifluoride/methanol (14% w/v)[5]
-
Diethyl ether, ACS reagent grade[5]
-
Pentane (B18724), ACS reagent grade[5]
-
Pyridine (B92270), ACS reagent grade[5]
-
Calibration stock solution (1.92 µg/µL in methanol)[5]
Sample Preparation and Derivatization:
-
Extract the sample filter with 3 mL of methanol.[1]
-
Evaporate the extract to dryness under a gentle stream of nitrogen.[4]
-
Add 125 µL of BF3/methanol reagent to the dried residue.[4][5]
-
Add 50 µL of diethyl ether and shake mildly.[5]
-
Add 50 µL of pentane and shake mildly.[5]
-
Add 50 µL of pyridine and shake mildly.[5]
-
Allow the white precipitate to settle before taking an aliquot for GC injection.[5]
GC-FID Conditions (starting point):
-
Injection Volume: 5 µL[5]
-
Injector Temperature: 315°C[5]
-
Detector Temperature: 325°C[5]
-
Column Temperature Program: 250°C for 2 min, then ramp at 16°C/min to 310°C and hold for 4 min.[5]
-
Carrier Gas: Helium at 35 mL/min[5]
-
Column: Stainless steel, 9 ft x 2-mm, packed with Tenax 60/80 mesh[5]
Protocol 2: In-situ Derivatization with Veratrylamine for HPLC-UV Analysis (OSHA Method 98)
This method is specific for TMA as trimellitic acid does not react with veratrylamine under these conditions.[1][6]
Reagents and Materials:
-
Veratrylamine-coated glass fiber filters
-
Ammonium (B1175870) hydroxide (B78521) (0.02 N) for extraction[6]
-
Acetonitrile, HPLC grade[6]
-
Phosphoric acid[6]
-
Water, HPLC grade[6]
Sample Collection and Preparation:
-
Collect air samples on veratrylamine-coated filters. TMA is derivatized in-situ.[6]
-
Extract the filter with aqueous ammonium hydroxide.[1]
-
Dilute the extracted sample with the mobile phase and filter before injection into the HPLC.[2]
HPLC-UV Conditions:
-
Instrumentation: HPLC with a UV detector.[1]
-
Further details on the specific column, mobile phase composition, and detector wavelength would need to be optimized based on the specific application and available instrumentation.
Protocol 3: Two-Step Selective Esterification for GC-MS Analysis
This method allows for the simultaneous determination of TMA and its corresponding acid.[1][7]
Principle:
-
Selective Esterification: The anhydride group of TMA is selectively esterified with absolute ethanol (B145695).[1]
-
Methylation: The remaining carboxylic acid groups (from both the partially esterified TMA and trimellitic acid) are then methylated using boron trifluoride-methanol.[1]
Derivatization Procedure:
-
Step 1 (Selective Esterification): Treat the sample with absolute ethanol to selectively esterify the anhydride group of TMA.[1]
-
Step 2 (Methylation): Add BF3/methanol solution and heat to methylate the carboxylic acid groups.[1][7] The reaction time and temperature for this step may require optimization (e.g., 60-100°C for 10-30 minutes).[7]
GC-MS Analysis: The resulting derivatives are analyzed by GC-MS, which allows for the separate quantification of the original TMA and trimellitic acid based on their different derivatized products.[1]
Protocol 4: Methylation with Diazomethane for GC-FID Analysis
This rapid method allows for the simultaneous analysis of TMA and trimellitic acid as their methyl derivatives.[8][9] Note: Diazomethane is highly toxic and explosive and should be handled with extreme caution in a proper fume hood.[7]
Derivatization Procedure:
-
Dissolve the sample in anhydrous ether.[8]
-
Add an ethereal solution of diazomethane.[8]
-
After 10 minutes, remove the ether by rotary evaporation at ambient temperature.[8]
-
Redissolve the residue in a suitable solvent (e.g., CHCl3) for GC/FID analysis.[8]
Visualizations
Caption: Workflow for TMA derivatization using BF3/Methanol for GC analysis.
Caption: Workflow for in-situ derivatization of TMA for HPLC-UV analysis.
Caption: Logical pathway for the two-step selective esterification of TMA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current Intelligence Bulletin 21: this compound (TMA) (78-121) | NIOSH | CDC [cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdc.gov [cdc.gov]
- 6. osha.gov [osha.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous determination of this compound and its trimellitic acid impurity by GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization with Trimellitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of trimellitic anhydride (B1165640) (TMA) to synthesize various high-performance polymers. Trimellitic anhydride is a trifunctional aromatic anhydride widely used as a monomer for producing polyesters, polyamides, and polyimides.[1] These polymers are valued for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in coatings, adhesives, electronics, and aerospace.[2]
Safety Precautions and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure. It can cause severe respiratory irritation, immunological sensitization, allergic skin reactions, and serious eye damage.[3][4]
Table 1: Hazard Summary and Recommended Safety Precautions
| Hazard Type | Description | Recommended Precautions |
| Inhalation | May cause allergy or asthma symptoms, breathing difficulties, and respiratory irritation.[4][5] Can lead to noncardiac pulmonary edema. | Handle in a well-ventilated area with local exhaust ventilation.[4] Use a full-face particle respirator if ventilation is inadequate.[5] |
| Eye Contact | Causes serious and potentially irreversible eye damage.[4] | Wear dust-resistant safety goggles or a face shield.[6] Provide emergency eye wash fountains in the immediate work area.[6] |
| Skin Contact | May cause an allergic skin reaction and irritation.[6] | Wear acid-resistant gloves and protective clothing.[6] Remove contaminated clothing promptly. An emergency shower should be available.[6] |
| Ingestion | Toxic if ingested.[7] | Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling.[5] |
| Storage | Sensitive to moisture; hydrolyzes to trimellitic acid.[8][9][10] Fine dust can form explosive mixtures with air.[8] | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert gas.[8] |
| Spills | Powdered material requires careful cleanup. | Evacuate the area. Collect spilled material in a sealed container without using water.[6] Dispose of as hazardous waste according to local regulations.[6] |
General Experimental Setup and Materials
Polymerizations with this compound are typically conducted in a multi-neck flask to allow for mechanical stirring, inert gas purging, and temperature monitoring.
Common Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a stirring rod and paddle
-
Condenser (if refluxing) or Dean-Stark trap (for water removal)
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Thermometer or thermocouple
-
Heating mantle with a temperature controller
-
Glass funnels and beakers
Table 2: Typical Materials and Reagents
| Material | Function | Purity/Grade |
| This compound (TMA) | Monomer | >98%, recrystallized from acetic anhydride if needed[11] |
| Co-monomer (e.g., Diamine, Diol) | Monomer | High purity (>98%) |
| Solvent | Reaction Medium | Anhydrous, high purity (e.g., N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP)) |
| Catalyst | To accelerate reaction | As required by specific protocol (e.g., Pyridine (B92270), Triethylamine (B128534), Monobutyl tin oxide)[12] |
| Inert Gas | To prevent side reactions | Nitrogen or Argon, high purity |
Experimental Protocols
Two representative protocols are provided below for the synthesis of a polyimide and a water-soluble polyester (B1180765).
Protocol 1: Synthesis of a Poly(amide-imide) (PAI) via Two-Step Solution Polymerization
This protocol describes the synthesis of a poly(amide-imide), a high-performance polymer, through the formation of a poly(amic acid) precursor followed by chemical imidization. This is a widely practiced method for producing polyimides.[13]
Step 1: Synthesis of Poly(amic acid) Precursor
-
Set up a dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Dissolve a stoichiometric amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in an anhydrous polar aprotic solvent (e.g., DMAc) under a nitrogen atmosphere. Stir until the diamine is fully dissolved.[14]
-
Slowly add a stoichiometric equivalent of solid this compound to the stirred diamine solution at room temperature.[14] A slight excess of the dianhydride can sometimes help achieve higher molecular weights.
-
Continue stirring the reaction mixture at room temperature under nitrogen for 12-24 hours. The solution will become highly viscous as the poly(amic acid) forms.[14]
Step 2: Chemical Imidization
-
Cool the viscous poly(amic acid) solution in an ice bath.
-
Prepare a dehydrating mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine) in a 1:1 molar ratio.[15][16]
-
Slowly add the dehydrating mixture to the stirred poly(amic acid) solution. The amount of acetic anhydride should be approximately twice the molar amount of the polymer repeating unit.[15]
-
Continue stirring at room temperature for another 12-24 hours to complete the cyclization to the polyimide.[16]
-
Precipitate the resulting poly(amide-imide) by pouring the reaction mixture into a non-solvent like ethanol (B145695) or methanol.[16]
-
Collect the fibrous or powdered polymer by filtration, wash it thoroughly with the non-solvent to remove residual chemicals, and dry it in a vacuum oven at 80-120 °C for 24 hours.[16]
Caption: Experimental workflow for two-step poly(amide-imide) synthesis.
Protocol 2: Synthesis of a Water-Soluble Hyperbranched Polyester
This protocol is adapted from a method for creating a water-soluble polyester resin where this compound is used to introduce carboxylic acid groups, enhancing water solubility.[17]
Step 1: Synthesis of Hyperbranched Polyester Core
-
Charge a four-neck flask (equipped with a mechanical stirrer, nitrogen inlet, and thermometer) with phthalic anhydride, adipic acid, trimethylolpropane, pentaerythritol, and neopentyl glycol.[17]
-
Under a slow nitrogen stream, heat the mixture in an oil bath to 160 °C while stirring. Maintain this temperature for approximately 30 minutes until all reactants have melted and the solution is clear.[17]
Step 2: Functionalization with this compound
-
Lower the oil bath temperature to 160–170 °C.[17]
-
Add the desired amount of this compound (TMA) to the molten polyester core. The amount of TMA will determine the final water solubility of the resin.[17]
-
Continue stirring the mixture at this temperature for 1.5 hours.[17]
Step 3: Neutralization and Solubilization
-
Cool the polyester resin to 80 °C.[17]
-
Slowly add a neutralizing agent, such as triethylamine (TEA), while stirring until the pH of the mixture is between 7 and 8.[17] This step converts the carboxylic acid groups from TMA into water-soluble carboxylate salts.
-
Dilute the neutralized resin with deionized water to obtain the final water-soluble hyperbranched polyester solution. A small amount of a cosolvent like 2-butoxyethanol (B58217) (<1.5 wt%) can be added to improve stability.[17]
Data Presentation and Characterization
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.
Table 3: Typical Reaction Parameters and Polymer Properties
| Parameter | Poly(amide-imide) (Protocol 1) | Water-Soluble Polyester (Protocol 2) |
| Reaction Temp. | Room Temp (Step 1), Room Temp (Step 2) | 160 °C (Step 1), 160-170 °C (Step 2)[17] |
| Solvent | DMAc, NMP | Solvent-free (melt)[17] |
| Typical Inherent Viscosity | 0.19–0.51 dL/g[11] | Varies with composition |
| Thermal Stability (TGA, Td5) | Typically > 400 °C[18] | Varies with composition |
| Solubility | Soluble in polar aprotic solvents[11][18] | Soluble in water after neutralization[17] |
Key Characterization Techniques
-
Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the polymer. It is also useful for determining the filler, moisture, and volatiles content.[19][20]
-
Differential Scanning Calorimetry (DSC): The most popular method for characterizing polymers, used to determine the glass transition temperature (Tg), melting point (Tm), and other thermal events.[19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure of the polymer. For polyimides, one looks for characteristic imide ring absorption bands (e.g., at ~1780 cm⁻¹ and ~1720 cm⁻¹). For polyesters, characteristic ester carbonyl peaks (~1730 cm⁻¹) are monitored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer's molecular structure and composition.[16]
-
Gel Permeation Chromatography (GPC): Determines the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[16][21]
Troubleshooting Guide
Polymerization reactions can be sensitive to impurities and reaction conditions. The following diagram outlines common issues and potential solutions.
Caption: Troubleshooting guide for polymerization with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Current Intelligence Bulletin 21: this compound (TMA) (78-121) | NIOSH | CDC [cdc.gov]
- 4. cpachem.com [cpachem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. terrificscience.org [terrificscience.org]
- 8. This compound | PENPET - Your chemical trading company [penpet.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. manavchem.com [manavchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Research on The Synthesis of this compound Polyester Polyols and Its Application in The PU Rigid Foams [gncl.cn]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated this compound [mdpi.com]
- 19. azom.com [azom.com]
- 20. eng.uc.edu [eng.uc.edu]
- 21. Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimellitic Anhydride in Heat-Resistant Coatings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance, heat-resistant coatings utilizing trimellitic anhydride (B1165640) (TMA). Trimellitic anhydride is a key trifunctional aromatic anhydride used as a monomer or curing agent to produce polymers with exceptional thermal stability, mechanical strength, and chemical resistance. These properties make it an ideal building block for coatings in demanding environments, such as in the aerospace, automotive, and electronics industries.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]
The following sections detail the synthesis of two major classes of TMA-based heat-resistant polymers: polyamide-imides (PAIs) and polyesterimides (PEIs). These polymers are widely used in applications like wire enamels, insulating varnishes, and protective coatings.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]
Data Presentation
The performance of heat-resistant coatings derived from this compound is influenced by the choice of co-monomers and the curing process. Below are tables summarizing typical quantitative data for polyamide-imide and polyesterimide coatings.
Table 1: Thermal and Mechanical Properties of Polyamide-Imide (PAI) Coatings
| Property | PAI Formulation 1 (TMA-MDI) | PAI Formulation 2 (TMA/PMDA-MDI) | Test Standard |
| Thermal Properties | |||
| 5% Weight Loss Temp. (TGA, N₂) | ~500 °C | 500 - 550 °C | ASTM E1131 |
| Glass Transition Temp. (Tg) | 270 - 290 °C | > 300 °C | ASTM E1356 |
| Mechanical Properties | |||
| Tensile Strength | 110 - 130 MPa | 120 - 150 MPa | ASTM D882 |
| Elongation at Break | 8 - 15% | 5 - 10% | ASTM D882 |
| Pencil Hardness | 2H - 4H | 3H - 5H | ASTM D3363 |
| Adhesion (Cross-hatch) | 5B | 5B | ASTM D3359 |
MDI: Methylene diisocyanate; PMDA: Pyromellitic dianhydride. Data is compiled from various sources and represents typical values.
Table 2: Properties of Polyesterimide (PEI) Wire Enamels
| Property | PEI Formulation 1 | PEI Formulation 2 | Test Standard |
| Thermal Properties | |||
| Thermal Class | 180 °C | 200 °C | IEC 60317 |
| Heat Shock (20% stretch, 1hr) | > 200 °C | > 220 °C | NEMA MW 1000 |
| Electrical Properties | |||
| Dielectric Strength | > 150 kV/mm | > 160 kV/mm | ASTM D149 |
| Mechanical Properties | |||
| Flexibility (Mandrel Bend) | 1x Diameter | 1x Diameter | NEMA MW 1000 |
| Adhesion and Flexibility | Pass | Pass | NEMA MW 1000 |
Formulations may vary in the type of diols, diamines, and other co-monomers used in conjunction with this compound.
Experimental Protocols
Detailed methodologies for the synthesis of polyamide-imide and polyesterimide resins for coating applications are provided below.
Protocol 1: Synthesis of Polyamide-Imide (PAI) Resin from this compound and Methylene Diisocyanate (MDI)
This protocol describes the synthesis of a polyamide-imide prepolymer solution that can be subsequently used for coating applications.[2][11]
Materials:
-
This compound (TMA)
-
4,4'-Methylene diisocyanate (MDI)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Xylene
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Monomer Dissolution: Charge the flask with a calculated amount of this compound and anhydrous N-Methyl-2-pyrrolidone (NMP). A typical solids content for the final polymer solution is around 30-40% (w/w).
-
Initial Reaction: Heat the mixture to 80-100°C under a gentle flow of nitrogen while stirring until the TMA is completely dissolved.
-
Diisocyanate Addition: Slowly add a stoichiometric amount of 4,4'-Methylene diisocyanate (MDI) to the reaction mixture. The molar ratio of MDI to TMA is typically around 1:1, but can be adjusted to control the molecular weight and end-groups.[2][11]
-
Polymerization - Step 1 (Amide-Imide Formation): Maintain the reaction temperature at 130-140°C for 2-3 hours. During this stage, the isocyanate groups react with the carboxylic acid and anhydride groups of TMA, leading to the formation of amide and imide linkages with the evolution of carbon dioxide.
-
Polymerization - Step 2 (Chain Extension): Increase the temperature to 180-200°C and continue the reaction for another 3-5 hours, or until the desired viscosity is achieved. The viscosity can be monitored periodically.
-
Dilution and Storage: Cool the reactor to below 100°C and, if necessary, dilute the viscous polymer solution with xylene or more NMP to achieve the desired application viscosity. Store the resulting polyamide-imide resin solution in a sealed container.
Coating Application and Curing:
-
Apply the PAI resin solution to a substrate using a suitable method (e.g., dip-coating, spin-coating, or doctor blade).
-
The coated substrate is then subjected to a multi-stage curing process in an oven, for example:
-
80-100°C for 30 minutes to evaporate the solvent.
-
150°C for 30 minutes.
-
200°C for 1 hour.
-
250-300°C for 1-2 hours for final imidization and cross-linking.
-
Protocol 2: Synthesis of Polyesterimide (PEI) Resin for Wire Enamel
This protocol outlines the synthesis of a polyesterimide resin, a common material for heat-resistant wire enamels.
Materials:
-
This compound (TMA)
-
Aromatic diamine (e.g., 4,4'-diaminodiphenylmethane)
-
Ethylene (B1197577) glycol
-
Terephthalic acid or Dimethyl terephthalate
-
Catalyst (e.g., zinc acetate (B1210297) or titanium butoxide)
-
Cresylic acid (as a reactive solvent)
-
Nitrogen gas (high purity)
Equipment:
-
Four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column with a condenser and receiver.
-
Heating mantle with temperature controller.
Procedure:
-
Esterification (First Stage):
-
Charge the reaction kettle with terephthalic acid (or dimethyl terephthalate), ethylene glycol, and the catalyst.
-
Heat the mixture under a nitrogen blanket to 160-190°C to initiate the esterification reaction, collecting the water (or methanol) of condensation in the receiver.
-
-
Imidization and Polyesterimide Formation (Second Stage):
-
Once the initial esterification is complete (indicated by a drop in the rate of distillate collection), cool the reactor to about 140-150°C.
-
Add this compound and the aromatic diamine to the reactor.
-
Gradually increase the temperature to 190-210°C. This stage involves both imidization between the diamine and TMA, and polyesterification, incorporating the imide-diol into the polyester (B1180765) backbone.
-
-
Polycondensation:
-
Continue the reaction at 210-230°C under a slow stream of nitrogen to facilitate the removal of reaction byproducts and drive the polymerization to a high molecular weight.
-
Monitor the reaction progress by measuring the acid value and viscosity of the resin. The reaction is typically continued until a target acid value and viscosity are reached.
-
-
Solvent Addition and Final Product:
-
Cool the reactor to below 180°C and add cresylic acid as a high-boiling, reactive solvent to dissolve the polyesterimide resin and adjust the final viscosity for wire enameling applications.
-
The final product is a viscous solution of polyesterimide resin.
-
Visualizations
The following diagrams illustrate the synthesis pathways and experimental workflows described in the protocols.
Caption: Synthesis pathway for Polyamide-Imide (PAI) resin.
Caption: Experimental workflow for PAI coating and curing.
Caption: Synthesis pathway for Polyesterimide (PEI) resin.
References
- 1. US3988374A - Polyamide-imides - Google Patents [patents.google.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. matec-conferences.org [matec-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. high-temperature polyimide resins: Topics by Science.gov [science.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. dspace.ncl.res.in [dspace.ncl.res.in]
- 10. JP3094829B2 - Powdery trimellitate anhydride-based composition, method for producing the same, and epoxy-based powder coating composition - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Toxicity Reduction in Powder Coatings: Designing an environmentally friendly this compound-Free Solid Polyester Resin [jips.ippi.ac.ir]
- 13. nbinno.com [nbinno.com]
- 14. WO2009003937A1 - Powder coating composition for high temperature resistant coatings - Google Patents [patents.google.com]
- 15. ineosopen.org [ineosopen.org]
- 16. researchgate.net [researchgate.net]
- 17. High Performance Powder Coatings [primatek.eu]
Application Notes and Protocols: Trimellitic Anhydride Crosslinked Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimellitic anhydride (B1165640) and its derivatives as crosslinking agents for the synthesis of hydrogels. The protocols detailed below are intended to guide researchers in the preparation and characterization of these hydrogels for various applications, including drug delivery and antimicrobial systems.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] Their biocompatibility, tunable mechanical properties, and responsiveness to environmental stimuli make them ideal candidates for a wide range of biomedical applications.[2][3] Chemical crosslinking is a common method to form stable hydrogel networks, and anhydrides, such as trimellitic anhydride, offer a versatile means of achieving this. The anhydride groups can react with hydroxyl and amine functionalities present in polymers like chitosan (B1678972) and poly(vinyl alcohol) (PVA) to form ester and amide linkages, respectively, resulting in a crosslinked hydrogel network.[4][5]
A derivative of this compound, this compound isothiocyanate (TAI), has been successfully used to crosslink chitosan, a natural, biocompatible, and biodegradable polysaccharide.[6][7][8] The resulting hydrogels exhibit pH- and temperature-responsive swelling behavior, making them "smart" materials with potential for controlled drug release.[6]
Data Presentation
The following tables summarize key quantitative data for chitosan hydrogels crosslinked with this compound isothiocyanate (TAI). Four different hydrogels (H1, H2, H3, and H4) were synthesized with varying concentrations of the TAI crosslinker.
Table 1: Elemental Analysis of this compound Isothiocyanate-Crosslinked Chitosan Hydrogels [7]
| Hydrogel Sample | TAI Concentration (relative to Chitosan) | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Sulfur (%) |
| Chitosan | 0 | 45.10 | 6.77 | 8.43 | 0 |
| H1 | Low | 45.56 | 6.38 | 8.26 | 0.98 |
| H2 | Medium | 45.95 | 6.04 | 8.11 | 1.84 |
| H3 | High | - | - | - | - |
| H4 | Very High | - | - | - | - |
Note: Specific concentrations for H3 and H4 and their full elemental analysis were not available in the cited literature. The trend suggests increasing sulfur and decreasing nitrogen content with higher TAI concentration.
Table 2: Illustrative Swelling Behavior of Anhydride-Crosslinked Hydrogels at Different pH
| Hydrogel Type | Crosslinking Agent | pH 2.0 (Swelling Ratio, g/g) | pH 7.4 (Swelling Ratio, g/g) | Reference |
| Chitosan-TAI | This compound Isothiocyanate | High (protonation of amino groups) | Lower (deprotonation) | [6] (qualitative) |
| Inulin-PMDA | Pyromellitic Dianhydride | Low | High (ionization of carboxylic acid groups) | [9] |
| Acrylamide-Maleic Acid | Maleic Anhydride | - | High | [9] |
Note: Quantitative swelling data for this compound isothiocyanate-crosslinked hydrogels were not available. The data for inulin-PMDA and acrylamide-maleic acid hydrogels are provided as illustrative examples of the pH-responsive nature of anhydride-crosslinked hydrogels.
Table 3: Illustrative Mechanical Properties of Anhydride-Crosslinked Hydrogels
| Hydrogel Type | Crosslinking Agent | Compressive Modulus (kPa) | Reference |
| Chitosan-TAI | This compound Isothiocyanate | Data not available | - |
| Maleic Anhydride Copolymers-PEG | Maleic Anhydride | High (described as "tough hydrogels") | [5] |
| Gelatin-Methacrylic Anhydride | Methacrylic Anhydride | 20 - 120 | [10] |
Note: Quantitative mechanical property data for this compound isothiocyanate-crosslinked hydrogels were not available. Data for other anhydride-crosslinked hydrogels are provided for context.
Experimental Protocols
Protocol 1: Synthesis of this compound Isothiocyanate (TAI) Crosslinker
This protocol describes the synthesis of the TAI crosslinker from this compound chloride.
Materials:
-
This compound chloride
-
Dichloromethane (CH₂Cl₂)
-
Polyethylene (B3416737) glycol 400 (PEG-400)
Procedure:
-
Dissolve a specific molar quantity of ammonium thiocyanate in 25 mL of dichloromethane.
-
Gradually add an equimolar amount of solid this compound chloride to the solution while stirring.
-
Add 1 mL of polyethylene glycol-400 as a phase transfer catalyst.
-
Continue stirring the reaction mixture at 25°C for 2 hours.
-
Filter the mixture to remove the ammonium chloride precipitate.
-
The filtrate contains the this compound isothiocyanate (TAI) crosslinker in dichloromethane.
Protocol 2: Synthesis of Chitosan Hydrogel Crosslinked with TAI
This protocol details the preparation of a chitosan hydrogel using the synthesized TAI crosslinker.
Materials:
-
Chitosan
-
1% (v/v) Acetic acid solution
-
TAI crosslinker solution (from Protocol 1)
Procedure:
-
Prepare a 1.5% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid with overnight stirring.
-
Gradually add a specific volume of the TAI crosslinker solution to the chitosan solution while stirring. The amount of TAI solution will determine the crosslinking density (e.g., to prepare H1, H2, H3, and H4 with increasing crosslinker concentration).
-
Continue stirring the mixture for 24 hours at room temperature to allow for complete crosslinking.
-
The resulting viscous solution is the this compound isothiocyanate-crosslinked chitosan hydrogel.
-
The hydrogel can be cast into molds to form specific shapes and then washed extensively with distilled water to remove any unreacted reagents.
Protocol 3: Characterization of Swelling Behavior
This protocol describes how to determine the swelling ratio of the hydrogels in response to pH and temperature.
Materials:
-
Synthesized hydrogel samples
-
Buffer solutions of various pH (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
Incubator or water bath
Procedure:
-
Lyophilize (freeze-dry) pre-weighed hydrogel samples to determine their dry weight (Wd).
-
Immerse the dried hydrogel samples in buffer solutions of different pH at a specific temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel samples from the buffer.
-
Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water.
-
Record the swollen weight (Ws) of the hydrogel.
-
The swelling ratio (SR) is calculated using the following formula: SR (g/g) = (Ws - Wd) / Wd
-
Continue the measurements until the hydrogel reaches equilibrium swelling (i.e., the weight remains constant).
-
To study the effect of temperature, repeat the experiment at different temperatures in a buffer of a specific pH.
Protocol 4: Characterization of Mechanical Properties (Compressive Modulus)
This protocol outlines the determination of the compressive modulus of the hydrogels.
Materials:
-
Cylindrical hydrogel samples of known dimensions (diameter and height)
-
Mechanical testing machine (e.g., universal testing machine) with a compression platen
Procedure:
-
Ensure the hydrogel samples are at equilibrium swelling in a relevant buffer (e.g., PBS pH 7.4) before testing.
-
Place a hydrogel sample on the lower platen of the mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain data until the hydrogel fractures or reaches a predefined strain.
-
The compressive modulus (Young's Modulus) is calculated from the initial linear region of the stress-strain curve (typically between 5-15% strain).
Protocol 5: In Vitro Drug Loading and Release Study
This protocol describes a general method for loading a model drug into the hydrogel and studying its release profile.
Materials:
-
Synthesized hydrogel samples
-
Model drug (e.g., a small molecule drug or a protein)
-
Release medium (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
UV-Vis spectrophotometer or other suitable analytical instrument for drug quantification
Procedure: Drug Loading (Equilibrium Swelling Method):
-
Immerse a pre-weighed, dried hydrogel sample in a concentrated solution of the model drug.
-
Allow the hydrogel to swell for 24-48 hours at a specific temperature (e.g., 37°C) to reach equilibrium loading.
-
The amount of drug loaded can be determined by measuring the decrease in drug concentration in the loading solution.
In Vitro Drug Release:
-
Place the drug-loaded hydrogel sample in a known volume of release medium (e.g., 10 mL of PBS, pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Crosslinker Structure Modulates Bulk Mechanical Properties and Dictates hMSC Behavior on Hyaluronic Acid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thesis.unipd.it [thesis.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. Modern Strategies To Achieve Tissue-Mimetic, Mechanically Robust Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of novel this compound isothiocyanate-cross linked chitosan hydrogels modified with multi-walled carbon nanotubes for enhancement of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Adhesives Formulated with Trimellitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimellitic anhydride (B1165640) (TMA) is a trifunctional aromatic anhydride widely utilized as a curing agent for epoxy resins and as a monomer in the synthesis of high-performance polymers such as polyesters and poly(amide-imide)s.[1][2] Adhesives formulated with TMA exhibit superior thermal stability, enhanced mechanical strength, excellent chemical resistance, and strong adhesion to a variety of substrates.[1] These properties make them suitable for demanding applications in the automotive, aerospace, and electronics industries.[3]
This document provides detailed application notes and experimental protocols for the formulation, curing, and characterization of adhesives based on trimellitic anhydride. It is intended to serve as a comprehensive guide for researchers and scientists in the development of advanced adhesive materials.
I. Formulation of TMA-Cured Epoxy Adhesives
This compound serves as an effective cross-linking agent for epoxy resins, creating a rigid, three-dimensional thermoset polymer network upon curing.[1] This network structure is responsible for the enhanced performance characteristics of the resulting adhesive.
A. General Formulation Guidelines
The amount of this compound required for a given epoxy resin can be calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of TMA. The stoichiometry of the anhydride to epoxy (A/E) ratio is typically in the range of 0.90 to 0.95 to account for potential side reactions.[2]
Formula for Calculating Anhydride Concentration (phr):
Anhydride (phr) = (100 / EEW) * AEW * (A/E)
Where:
-
phr: parts per hundred parts of epoxy resin
-
EEW: Epoxy Equivalent Weight of the resin (g/eq)
-
AEW: Anhydride Equivalent Weight of TMA (192.12 g/mol , typically considered as 192.12 g/eq for this calculation)
-
A/E: Ratio of anhydride equivalent to epoxide equivalent
B. Experimental Protocol: Formulation of a TMA-Cured Bisphenol A Epoxy Adhesive
This protocol describes the formulation of a basic adhesive using this compound and a standard liquid epoxy resin, Bisphenol A diglycidyl ether (DGEBA).
Materials:
-
This compound (TMA), powder
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828)
-
Accelerator (e.g., tertiary amine or imidazole, optional)
-
Mechanical stirrer with heating mantle
-
Vacuum oven
Procedure:
-
Resin Preparation: Gently heat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity.
-
Mixing: While stirring, slowly add the calculated amount of this compound powder to the heated epoxy resin. If an accelerator is used, it can be added at this stage.
-
Homogenization: Continue stirring the mixture at 60°C for 30-60 minutes until the TMA is completely dissolved and the mixture is homogeneous.
-
Degassing: Transfer the mixture to a vacuum oven and degas at 60°C until all air bubbles are removed.
-
Application: The formulated adhesive is now ready for application to the desired substrates.
C. Curing Protocol
A typical step-cure cycle is recommended for anhydride-cured epoxy systems to achieve optimal cross-linking and performance.[2]
-
Initial Cure (Gelation): Heat the bonded assembly to 90°C and hold for 2 hours.
-
Post-Cure: Increase the temperature to 165°C and hold for 4 hours.
-
Final Cure (Optional): For applications requiring maximum thermal stability, a final cure at 200°C for up to 16 hours can be performed.[2]
II. Synthesis of TMA-Based Poly(amide-imide) Adhesives
Poly(amide-imide)s (PAIs) are high-performance polymers that combine the excellent thermal stability of polyimides with the good processability of polyamides. This compound is a key monomer in the synthesis of PAIs.[4]
A. Synthesis Overview
The synthesis of poly(amide-imide)s from this compound typically involves a two-step process:
-
Formation of a Diacid-Imide Monomer: this compound is first reacted with an aromatic diamine to form a diacid-imide monomer.
-
Polycondensation: The diacid-imide monomer is then polymerized with another aromatic diamine to form the final poly(amide-imide).[4]
B. Experimental Protocol: Synthesis of a Poly(amide-imide) Adhesive
This protocol outlines the synthesis of a poly(amide-imide) based on this compound and aromatic diamines.
Materials:
-
This compound (TMA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (B41483) - ODA)
-
Another aromatic diamine for polycondensation (e.g., p-phenylenediamine)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine
-
Triphenyl phosphite (B83602)
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
-
Nitrogen gas supply
-
Reaction flask with mechanical stirrer, condenser, and nitrogen inlet
Procedure:
Step 1: Synthesis of Diacid-Imide Monomer
-
In a reaction flask under a nitrogen atmosphere, dissolve the first aromatic diamine (e.g., ODA) in anhydrous NMP.
-
Slowly add a two-fold molar excess of this compound to the solution.
-
Heat the mixture to 180-200°C and stir for 4-6 hours. The diacid-imide monomer will precipitate upon cooling.
-
Filter, wash with methanol, and dry the product under vacuum.
Step 2: Polycondensation to form Poly(amide-imide)
-
In a clean, dry reaction flask under nitrogen, dissolve the synthesized diacid-imide monomer and the second aromatic diamine (e.g., p-phenylenediamine) in anhydrous NMP containing anhydrous CaCl2 and pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triphenyl phosphite to the reaction mixture.
-
After the addition is complete, heat the mixture to 100-120°C and maintain for 3-4 hours.
-
Precipitate the resulting poly(amide-imide) by pouring the viscous solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven.
III. Performance Characterization of TMA-Based Adhesives
The performance of the cured adhesives should be evaluated using standardized testing methods to ensure reliable and comparable results.
A. Experimental Protocol: Lap Shear Strength Testing (ASTM D1002)
This test method determines the shear strength of an adhesive on a single-lap-joint specimen.[5][6][7]
Apparatus:
Specimen Preparation:
-
Prepare metal substrates (e.g., aluminum or steel) according to the dimensions specified in ASTM D1002.[3]
-
Clean and prepare the substrate surfaces as required for optimal adhesion.
-
Apply the formulated adhesive to the bond area of the substrates and assemble the lap joint with a defined overlap area (typically 12.7 mm).[3]
-
Cure the adhesive as per the recommended curing protocol.
Test Procedure:
-
Measure the width and length of the bonded overlap area.[5]
-
Mount the specimen in the grips of the UTM, ensuring the load is applied along the centerline of the bond.[6]
-
Apply a tensile load at a constant crosshead speed of 1.3 mm/min (0.05 in/min) until the bond fails.[6]
-
Record the maximum load at failure.
Calculation:
Shear Strength (MPa or psi) = Maximum Load at Failure / Bonded Area
B. Experimental Protocol: 180° Peel Adhesion Testing (ASTM D3330, Method A)
This test measures the force required to peel a flexible adherend from a rigid substrate at a 180° angle.[8][9][10]
Apparatus:
-
Peel adhesion tester or a UTM with a 180° peel fixture.
-
Standard test panel (e.g., stainless steel).
-
Hand roller.
Specimen Preparation:
-
Apply the adhesive as a uniform film onto a flexible backing material (e.g., polyester (B1180765) film).
-
Apply the adhesive-backed film to the standard test panel and roll down with a hand roller to ensure intimate contact.
-
Cure the adhesive if it is a thermosetting system. For pressure-sensitive adhesives, allow a specified dwell time.
Test Procedure:
-
Clamp the free end of the test panel in the stationary grip of the tester.
-
Clamp the free end of the flexible backing in the movable grip.
-
Initiate the test, peeling the flexible backing from the panel at a constant speed (typically 300 mm/min) and at a 180° angle.[4]
-
Record the peel force over a specified distance.[8]
Calculation:
Peel Adhesion (N/25 mm or oz/in) = Average Peel Force / Width of the Specimen
IV. Quantitative Data
The following tables summarize typical performance data for adhesives formulated with anhydride curing agents. It is important to note that the specific properties will vary depending on the exact formulation, including the type of epoxy resin or diamines used, the concentration of TMA, and the curing conditions.
Table 1: Thermal Properties of Anhydride-Cured Epoxy Systems
| Property | Typical Value Range | Test Method |
| Glass Transition Temperature (Tg) | 150 - 180 °C | DSC (ASTM E1356) or TMA (ASTM E1545) |
Note: The expected Tg is based on a combination of a dianhydride and a liquid monoanhydride (MTHPA) cured with a standard liquid epoxy resin.[11]
Table 2: Mechanical Properties of Poly(amide-imide) Adhesives
| Property | Reported Value | Test Method |
| Inherent Viscosity | 0.56 – 1.39 dL/g | Ubbelohde Viscometer |
| 10% Weight Loss Temperature (TGA) | 489 – 577 °C | Thermogravimetric Analysis |
Note: Data is for a series of poly(amide-imide)s synthesized from a diacid-imide derived from this compound and various aromatic diamines.[4]
V. Visualizations
The following diagrams illustrate the key chemical reactions and experimental workflows described in these application notes.
Caption: Curing reaction of epoxy resin with TMA.
Caption: Workflow for poly(amide-imide) synthesis.
Caption: ASTM D1002 Lap Shear Test Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. tri-iso.com [tri-iso.com]
- 3. dataintelo.com [dataintelo.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.caplinq.com [blog.caplinq.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tainstruments.com [tainstruments.com]
- 9. epotek.com [epotek.com]
- 10. epotek.com [epotek.com]
- 11. dianhydrides.com [dianhydrides.com]
Step-by-step guide to esterification reactions with Trimellitic anhydride
Application Notes and Protocols: Esterification of Trimellitic Anhydride (B1165640)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing esterification reactions with trimellitic anhydride (TMA). This document details the underlying reaction mechanisms, offers step-by-step experimental protocols for synthesizing both monoesters and triesters, and presents relevant quantitative data for process optimization and analysis.
Introduction
This compound (TMA), a reactive aromatic anhydride, is a critical raw material in the chemical industry.[1] Its trifunctional structure, containing both an anhydride and a carboxylic acid group, allows for the synthesis of a diverse range of ester derivatives. The primary application of TMA is the esterification of alcohols to produce trimellitate esters.[2] These esters are valued for their low volatility and temperature stability, making them excellent plasticizers for polymers like PVC, particularly for high-temperature applications such as wire and cable insulation.[2]
In the pharmaceutical and drug development sectors, TMA serves as a versatile intermediate for synthesizing various molecules, including surface coatings, adhesives, and polymers.[2][3] Furthermore, understanding its reactivity is crucial in toxicology, as TMA is a known chemical sensitizer (B1316253) that can bind to proteins and cause occupational lung diseases.[4]
This guide provides detailed protocols for controlled esterification, enabling researchers to synthesize specific mono-, di-, or tri-substituted esters for various applications.
Reaction Mechanism and Pathways
The esterification of this compound with an alcohol proceeds in a stepwise manner. The initial reaction is typically rapid and involves the nucleophilic attack of the alcohol on one of the anhydride's carbonyl carbons. This leads to the opening of the five-membered anhydride ring to form a monoester, which also contains two free carboxylic acid groups.[5]
Subsequent esterification of the remaining carboxylic acid groups to form the diester and ultimately the triester requires more forcing conditions, such as higher temperatures and the use of an acid catalyst, to facilitate the removal of water.[5][6]
Caption: General reaction mechanism for the esterification of this compound.
Experimental Protocols
Safety Precaution: this compound is an irritant and a known respiratory sensitizer.[1][7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of a Monoester under Mild Conditions
This protocol is adapted for the synthesis of a mono-substituted trimellitate ester, where the anhydride ring is opened, leaving two free carboxylic acid groups. This method is useful for creating intermediates for further functionalization.
Materials:
-
This compound (TMA)
-
Alcohol (e.g., Tridecyl alcohol, Ethanol)[5]
-
1,8-Diazabicyclo[11.7.1]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Reagent Addition: Add the desired alcohol (1.1 eq.) to the solution.
-
Catalysis: Add DBU (approx. 0.1 eq.) to the mixture.
-
Reaction: Stir the solution vigorously at room temperature. The reaction is typically rapid; monitor its progress using Thin Layer Chromatography (TLC). A 20-minute reaction time is often sufficient for complete conversion of the anhydride.[7][8]
-
Workup:
-
Quench the reaction by adding 1 M HCl to neutralize the DBU.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl and then with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude monoester product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Protocol 2: Synthesis of a Triester via Thermal Esterification
This protocol describes the synthesis of a tri-substituted trimellitate ester, commonly used as a plasticizer. It employs higher temperatures to drive the esterification of all three carboxylic functional groups.
Materials:
-
This compound (TMA) (1.0 eq.)
-
Alcohol (e.g., 2-Ethylhexanol) (3.3 eq., slight excess)
-
Catalyst (e.g., p-Toluenesulfonic acid (TsOH) or Tetrabutyl titanate)
-
High-boiling point solvent (e.g., Xylene), optional
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reagents: Charge the flask with this compound, the alcohol, and the catalyst. If using a solvent, add it at this stage.
-
Heating: Heat the reaction mixture with stirring. The temperature should be gradually increased to between 180°C and 230°C.[9]
-
Water Removal: Water will be generated as a byproduct of the esterification. Collect and remove the water using the Dean-Stark trap to drive the reaction to completion.
-
Monitoring: Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level.
-
Workup:
-
Once the reaction is complete, cool the mixture to below 100°C.
-
Neutralize the catalyst with a base (e.g., sodium carbonate solution).
-
Wash the mixture with hot water to remove any remaining catalyst and salts.
-
-
Purification:
-
Remove the excess alcohol and any solvent by vacuum distillation.
-
The final product can be further purified by treatment with activated carbon to remove color impurities, followed by filtration.[10]
-
Caption: A generalized experimental workflow for the synthesis of trimellitate esters.
Data Presentation
Quantitative data is essential for reproducibility and optimization. The following tables summarize key physical properties, typical reaction conditions, and analytical parameters.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 552-30-7 | [2] |
| Molecular Formula | C₉H₄O₅ | [1] |
| Molecular Weight | 192.13 g/mol | [2] |
| Melting Point | 165 °C | [2] |
| Boiling Point | 390 °C | [2] |
| Appearance | White to off-white flakes | [2] |
| Solubility | Soluble in acetone, ethyl acetate, DMF. Reacts with water. | [1][2][3] |
| Theoretical Acid Value | 875-876 mgKOH/g |[10][11] |
Table 2: Comparison of Typical Esterification Conditions
| Parameter | Monoesterification | Triesterification | Reference |
|---|---|---|---|
| Temperature | Room Temperature | 175 - 250 °C | [6][9] |
| Catalyst | Base (e.g., DBU) | Acid (e.g., TsOH) or Metal-based | [6][7][8] |
| Stoichiometry (Alcohol:TMA) | ~1:1 | >3:1 | [5][9] |
| Reaction Time | Minutes to Hours | Hours | [7][8][9] |
| Key Feature | Selective anhydride ring-opening | Esterification of all acidic groups |[5] |
Table 3: Quantitative Product Analysis Data
| Analysis | Result | Context | Reference |
|---|---|---|---|
| Purity | >99% | Purified TMA product after crystallization. | [10] |
| Purity | 97.0% | Product purified by thin-film distillation. | [11] |
| Acid Number | 874.2 (Theory: 875) | Purified TMA product. | [10] |
| Acid Number | 872 (Theory: 876) | Distilled TMA product. | [11] |
| LOD/LOQ (GC-MS) | 0.31 / 0.93 µg/mL | Derivatized TMA for analytical quantification. |[7][8] |
Applications Overview
The esters derived from this compound have a broad range of applications, driven by the specific properties imparted by the alcohol used in the synthesis.
Caption: Key applications derived from this compound and its ester products.
References
- 1. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manavchem.com [manavchem.com]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. The development of an antibody to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3183248A - Esters of this compound - Google Patents [patents.google.com]
- 10. US2971011A - Process of preparing this compound - Google Patents [patents.google.com]
- 11. US3651095A - Process for the purification of this compound - Google Patents [patents.google.com]
Characterization of Polymers Synthesized with Trimellitic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of polymers synthesized using trimellitic anhydride (B1165640) (TMA). TMA is a versatile monomer used in the production of high-performance polymers such as polyesters, polyimides, and poly(ester-imide)s, as well as a curing agent for epoxy resins.[1][2][3] Its trifunctional nature allows for the creation of branched and cross-linked polymers with enhanced thermal stability, mechanical strength, and chemical resistance.[1][4] This document outlines the key analytical techniques for characterizing these polymers, including spectroscopic, thermal, and chromatographic methods.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the chemical structure of TMA-based polymers, confirming the incorporation of the TMA monomer, and identifying functional groups formed during polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify characteristic functional groups within the polymer structure. For TMA-based polymers, FTIR is crucial for confirming the formation of imide rings, ester linkages, and the presence of carboxylic acid groups.
Key Spectral Features:
A successful polymerization using trimellitic anhydride can be confirmed by the appearance and disappearance of specific absorption bands. For instance, in the synthesis of polyimides, the characteristic peaks of the intermediate poly(amic acid) will be replaced by imide peaks upon thermal or chemical imidization.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Imide C=O (asymmetric) | ~1780 | Strong absorption, indicative of imide ring formation. |
| Imide C=O (symmetric) | ~1720 | Strong absorption, also characteristic of the imide ring. |
| Imide C-N Stretching | ~1380 | Confirms the bond between the nitrogen atom and the imide ring. |
| Anhydride C=O | ~1850 & ~1780 | Present in the TMA monomer, these peaks should disappear upon complete reaction. |
| Carboxylic Acid C=O | ~1700 | Present in the TMA monomer and poly(amic acid) intermediate. |
| Amide N-H Stretching | ~3300 | Characteristic of the poly(amic acid) intermediate. |
| Ester C=O | ~1725 | Indicates the formation of polyester (B1180765) or poly(ester-imide). |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Setup: Perform a background scan on the clean, empty ATR crystal to correct for atmospheric CO₂ and H₂O.
-
Sample Preparation: Place a small amount of the dry polymer powder or a piece of the polymer film directly onto the ATR crystal.
-
Data Acquisition: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Utilize the spectrometer software to perform an ATR correction and a baseline correction to ensure a flat baseline across the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the polymer chain. Both ¹H and ¹³C NMR are valuable for the characterization of TMA-based polymers.[2][5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or deuterated 1,1,2,2-tetrachloroethane (B165197) for high-temperature measurements) in a 5 mm NMR tube.[5] Sonication may be required to aid dissolution.
-
Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Acquisition: For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90° pulse angle and a longer relaxation delay may be necessary for quantitative analysis.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Typical Chemical Shifts (¹H NMR, DMSO-d₆):
| Proton Type | Chemical Shift (ppm) |
| Aromatic Protons (TMA unit) | 8.0 - 8.5 |
| Amide N-H (poly(amic acid)) | ~10.0 |
| Amide N-H (poly(amide-imide)) | 10.5 - 11.5[2] |
| Protons adjacent to ester/imide linkages | Varies with co-monomer |
Thermal Analysis
Thermal analysis techniques are essential for determining the thermal stability, glass transition temperature, melting point, and decomposition profile of TMA-based polymers. These properties are critical for understanding the performance of the materials at elevated temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of key thermal transitions.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Data Acquisition: Heat the sample at a controlled rate, typically 10 °C/min, over a desired temperature range. To remove the thermal history, an initial heating scan can be performed, followed by controlled cooling and a second heating scan. The data from the second heating scan is typically used for analysis.
-
Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve. Melting temperature (Tm) and crystallization temperature (Tc) are determined from the peak maxima of the respective endothermic and exothermic events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time, providing information about the thermal stability and decomposition of the polymer.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere at a typical flow rate of 20-50 mL/min.
-
Data Acquisition: Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where complete decomposition occurs.
-
Data Analysis: Determine the onset of decomposition and the temperature of maximum decomposition rate from the TGA and derivative thermogravimetric (DTG) curves, respectively. The residual mass at the end of the experiment provides information on the char yield.
Table of Thermal Properties for Selected TMA-Based Polymers:
| Polymer System | Tg (°C) | Td,5% (°C, in N₂) | Char Yield at 800°C (%) |
| Epoxy/Anhydride[6] | 156 | ~340 | - |
| Poly(amide-imide)s[2] | 216-271 | 473-487 | - |
| Epoxy cured with MNA | 224-247[3] | 324[3] | - |
| DGEBA cured with PMDA | >330 | - | 29 |
Note: Td,5% is the temperature at which 5% weight loss occurs.
Chromatographic Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers.
Experimental Protocol: GPC/SEC Analysis
-
Sample Preparation: Dissolve the polymer sample in a suitable mobile phase (e.g., THF, DMF, or HFIP for polyamides) to a concentration of 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulates.
-
Instrument Setup: Equilibrate the GPC system, including the columns and detector, with the mobile phase at a constant flow rate and temperature. A differential refractive index (RI) detector is commonly used.
-
Calibration: Create a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or PMMA) under the same analytical conditions.
-
Data Acquisition: Inject the filtered sample solution into the GPC system and record the chromatogram.
-
Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample.
Table of GPC Data for TMA-Based Polyimides:
| Polyimide Sample | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |
| PI-1 | 8,700 | 18,000 | 2.07 |
| PI-2 | 24,000 | 52,000 | 2.17 |
| PI-3 | 15,000 | 25,000 | 1.67 |
| PI-4 | 18,000 | 39,000 | 2.18 |
Data adapted from a study on phosphine (B1218219) oxide based polyimides.[7]
Mechanical Properties
The mechanical properties of TMA-based polymers, such as tensile strength, modulus, and elongation at break, are crucial for their application in structural components.
Experimental Protocol: Tensile Testing
-
Sample Preparation: Prepare dog-bone shaped specimens of the polymer according to standard methods (e.g., ASTM D638). Ensure the samples are free of voids and surface defects.
-
Instrument Setup: Use a universal testing machine equipped with appropriate grips and an extensometer.
-
Data Acquisition: Apply a tensile load to the specimen at a constant strain rate until failure. Record the load and displacement data.
-
Data Analysis: Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.
Visualizations
Workflow for Polymer Characterization
Caption: Workflow for the synthesis and characterization of TMA-based polymers.
Relationship between Structure and Properties
Caption: Influence of TMA on the structure and properties of polymers.
References
Application Notes: The Role of Trimellitic Anhydride in the Preparation of High-Performance Alkyd Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction Alkyd resins are oil-modified polyesters widely used as film-forming agents in paints and coatings.[1] Their versatility, low cost, and excellent performance properties make them a cornerstone of the coatings industry.[2] A key modification in alkyd chemistry involves the use of trimellitic anhydride (B1165640) (TMA) to produce high-performance, water-reducible resins. TMA, a trifunctional aromatic anhydride, is uniquely suited for introducing free carboxyl groups onto the polyester (B1180765) backbone.[3][4] This modification is crucial for developing modern, environmentally friendly water-borne coatings that reduce reliance on volatile organic solvents.[1][4] The incorporation of TMA not only facilitates water solubility after neutralization but can also enhance the final film's hardness and drying speed.[3][5]
Principle of Application The synthesis of water-reducible alkyd resins using trimellitic anhydride is typically a two-stage process.[3]
-
Stage 1: Polyesterification. In the first stage, a conventional oil-modified polyester (alkyd prepolymer) is synthesized by reacting a polyol (e.g., glycerol, pentaerythritol), a dibasic acid or its anhydride (e.g., phthalic anhydride, isophthalic acid), and a fatty acid or oil (e.g., soya fatty acid, tall oil).[3][6] This reaction is carried out at high temperatures until a low acid value (typically below 10) is achieved, indicating the formation of a stable, low-molecular-weight prepolymer with available hydroxyl groups.[3]
-
Stage 2: Anhydride Addition. In the second stage, the prepolymer is cooled, and this compound is introduced. The anhydride group of TMA readily reacts with the residual hydroxyl groups on the alkyd backbone. This ring-opening reaction grafts the TMA molecule onto the polymer, leaving two free carboxyl groups, which significantly increases the resin's acid value (typically to a range of 45-60).[3][4] These pendant carboxyl groups are the key to water solubility. Upon neutralization with a suitable base, such as ammonia, these acidic sites form carboxylate salts, rendering the entire polymer resin soluble or dispersible in water.[3]
References
- 1. britannica.com [britannica.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. US4145319A - Process for preparing water-soluble alkyds modified with multifunctional monomers - Google Patents [patents.google.com]
- 4. US5137965A - Water-borne alkyd resin compositions - Google Patents [patents.google.com]
- 5. US2985603A - Alkyd resin utilizing this compound and tall oil - Google Patents [patents.google.com]
- 6. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
Troubleshooting & Optimization
Preventing premature hydrolysis of Trimellitic anhydride in reactions
Technical Support Center: Trimellitic Anhydride (B1165640) Reactions
Welcome to the Technical Support Center for Trimellitic Anhydride (TMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature hydrolysis of TMA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis important?
A1: this compound (TMA) is a reactive chemical intermediate used in the synthesis of polymers, resins, and plasticizers.[1] It contains a highly reactive anhydride group that is susceptible to hydrolysis, a chemical reaction with water, which converts it into trimellitic acid (TMLA).[2][3] This premature conversion can lead to failed reactions, impure products, and inconsistent results.
Q2: How quickly does this compound hydrolyze?
A2: The hydrolysis of this compound can be very rapid in the presence of water. Studies have shown that complete hydrolysis can occur in less than ten minutes in an aqueous environment.[3][4] Even exposure to atmospheric moisture at room temperature can cause TMA to revert to trimellitic acid.[3]
Q3: What are the ideal storage conditions for this compound to prevent hydrolysis?
A3: To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area.[2][5] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture.[6] For long-term storage, refrigeration at temperatures below 4°C (39°F) is recommended.[7] Storing under an inert gas, such as nitrogen or argon, can also help to prevent moisture exposure.[6]
Q4: What solvents are recommended for reactions involving this compound?
A4: The choice of solvent is critical. Anhydrous (dry) solvents are essential to prevent hydrolysis. Commonly used solvents that are compatible if properly dried include acetone, ethyl acetate, and dimethylformamide.[2] It is imperative to ensure the solvent has a very low water content before use.
Q5: How can I detect if my this compound has hydrolyzed?
A5: The presence of trimellitic acid in your TMA sample is an indicator of hydrolysis. This can be qualitatively assessed by changes in the material's physical properties, such as clumping of the powder. For quantitative analysis, analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to separate and quantify TMA and its hydrolysis product, trimellitic acid.[1][8] These methods often involve a derivatization step to improve the separation and detection of the two compounds.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction failure or low yield | Premature hydrolysis of TMA. | Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent reaction outcomes | Variable levels of TMA hydrolysis between batches. | Standardize the handling and storage procedures for TMA. Always use freshly opened containers or material that has been properly stored. Quantify the purity of the TMA before use with analytical methods like HPLC or GC.[8] |
| Product contamination with trimellitic acid | Hydrolysis of unreacted TMA during workup or purification. | Minimize the use of water or protic solvents during the workup process. If an aqueous workup is necessary, perform it at low temperatures and for the shortest possible duration. |
| Solid TMA appears clumped or caked | Absorption of atmospheric moisture. | The material has likely been exposed to moisture and has partially hydrolyzed. It is not recommended for use in reactions sensitive to water. For less sensitive applications, the material could be dried under vacuum, but its purity should be verified. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
This protocol outlines the best practices for handling TMA to minimize exposure to atmospheric moisture.
-
Preparation: Work in a low-humidity environment, such as a glove box or a fume hood purged with an inert gas (nitrogen or argon).
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled in a desiccator before use.
-
Reagent Handling: Allow the sealed container of TMA to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Quickly weigh the desired amount of TMA and immediately reseal the container. If possible, blanket the headspace of the storage container with an inert gas before sealing.
-
Addition to Reaction: Add the weighed TMA to the reaction vessel containing anhydrous solvent under a positive pressure of inert gas.
Protocol 2: Monitoring TMA Hydrolysis by HPLC
This protocol provides a general method for the analysis of TMA and TMLA using HPLC.[1][10]
-
Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
HPLC grade acetonitrile (B52724), water, and formic acid.
-
Reference standards for TMA and TMLA.
-
-
Standard Preparation:
-
Prepare stock solutions of TMA and TMLA in anhydrous acetonitrile.
-
Create a series of working standards by diluting the stock solutions to cover the expected concentration range.
-
-
Sample Preparation:
-
Dissolve a known quantity of the sample in anhydrous acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
-
Analysis:
-
Inject the standards and samples.
-
Identify and quantify TMA and TMLA by comparing the retention times and peak areas to the standards.
-
Visual Guides
Caption: The hydrolysis pathway of this compound to Trimellitic Acid.
Caption: Workflow for preventing this compound hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (HSG 71, 1992) [inchem.org]
- 3. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. cpachem.com [cpachem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Curing for Trimellitic Anhydride-Based Epoxies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the curing temperature and time for Trimellitic Anhydride (B1165640) (TMA)-based epoxy systems. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of curing parameters on material properties.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A curated list of common questions regarding the curing of TMA-based epoxies.
Q1: What is the typical curing temperature range for TMA-based epoxies?
A1: TMA-based epoxy systems generally require elevated temperatures for curing, as the reaction between the anhydride and epoxy groups is slow at ambient temperatures.[1][2] The initial curing temperature is often in the range of 90°C to 120°C, followed by a post-curing step at higher temperatures, potentially from 150°C up to 200°C, to achieve optimal properties and a high glass transition temperature (Tg).[3]
Q2: How does the curing time and temperature affect the Glass Transition Temperature (Tg) of a TMA-cured epoxy?
A2: Both curing time and temperature have a direct and significant impact on the Tg. Increasing the cure temperature and/or time generally leads to a higher degree of cross-linking, which in turn increases the Tg.[4][5] However, after a certain point, extending the cure time at a given temperature may not lead to a further increase in Tg due to vitrification, where the increasing Tg of the network restricts molecular mobility.[6] A subsequent post-cure at a higher temperature is often necessary to achieve the maximum possible Tg.[5][6]
Q3: What is the role of an accelerator in TMA-epoxy formulations?
A3: Accelerators are often used in anhydride-cured epoxy systems to speed up the curing process and reduce the required curing temperature.[3] Tertiary amines are commonly used as effective accelerators for epoxy-anhydride reactions.[3] The concentration of the accelerator can influence not only the cure rate but also the final properties of the cured epoxy, such as its Tg and mechanical strength.[3]
Q4: Can TMA-based epoxies be cured at room temperature?
A4: No, epoxy-anhydride systems, including those with TMA, require elevated temperatures to cure effectively.[2] While some formulations might exhibit partial curing over a very long time at room temperature, they will not achieve the desired mechanical and thermal properties without a proper thermal curing cycle.[4]
Q5: Why is a post-curing step often recommended for TMA-based epoxies?
A5: A post-curing step, which involves heating the epoxy at a temperature higher than the initial curing temperature, is crucial for achieving the highest possible degree of cross-linking and, consequently, the maximum Tg and optimal mechanical properties.[3] The initial cure may be slowed or stopped by vitrification, and the post-cure provides the necessary thermal energy to overcome this and allow the remaining unreacted groups to form cross-links.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the curing of TMA-based epoxies in a question-and-answer format.
Issue 1: The cured epoxy is brittle.
-
Possible Cause: High crosslink density due to the trifunctional nature of TMA.
-
Solution: Consider blending TMA with a difunctional anhydride to reduce the overall crosslink density. Introducing a flexibilizing agent or a toughener into the formulation can also improve impact resistance.
Issue 2: The cured epoxy has a lower than expected Glass Transition Temperature (Tg).
-
Possible Causes:
-
Incomplete Curing: The curing time or temperature was insufficient to achieve full cross-linking.[5]
-
Incorrect Stoichiometry: An improper ratio of TMA to epoxy resin can leave unreacted components that act as plasticizers, lowering the Tg.
-
Moisture Contamination: Anhydrides can react with moisture, which can interfere with the curing reaction and affect the final properties.
-
-
Solutions:
-
Optimize Cure Schedule: Increase the post-curing temperature or time. Use Differential Scanning Calorimetry (DSC) to check for a residual exotherm, which indicates an incomplete cure.[7]
-
Verify Formulation: Double-check the calculation of the anhydride-to-epoxy ratio. The optimal ratio may need to be determined experimentally.
-
Ensure Dry Conditions: Store TMA in a desiccator and dry all other components before mixing.
-
Issue 3: The surface of the cured epoxy is tacky or soft.
-
Possible Causes:
-
Inhibited Surface Cure: Contact with air, particularly humidity, can sometimes inhibit the cure at the surface.
-
Incomplete Mixing: Poor dispersion of the accelerator or localized areas with an incorrect mix ratio can lead to uncured spots.
-
Low Curing Temperature: The temperature may not have been high enough to initiate or complete the curing reaction.[8]
-
-
Solutions:
-
Post-Cure: A post-cure at a higher temperature can often resolve surface tackiness.
-
Improve Mixing: Ensure thorough and uniform mixing of all components before curing.
-
Increase Cure Temperature: Verify that the oven temperature is accurate and sufficient for the formulation.
-
Issue 4: The epoxy cured too quickly, leading to a high exotherm and potential cracking.
-
Possible Cause: The concentration of the accelerator is too high, or the initial curing temperature is excessive for the mass of the epoxy.
-
Solution: Reduce the amount of accelerator in the formulation. Employ a step-cure process, starting at a lower temperature to control the initial reaction rate before ramping up to the final cure temperature.[3]
Logical Flow for Troubleshooting Common Curing Issues ```dot graph TroubleshootingFlow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Curing Issue Identified", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Brittle [label="Brittle Epoxy"]; LowTg [label="Low Glass Transition\nTemperature (Tg)"]; Tacky [label="Tacky/Soft Surface"]; FastCure [label="Rapid Cure / High Exotherm"]; IncompleteCure [label="Check for Incomplete Cure\n(DSC Residual Exotherm)", fillcolor="#EA4335"]; Stoichiometry [label="Verify Stoichiometry\n(Anhydride:Epoxy Ratio)", fillcolor="#EA4335"]; Moisture [label="Check for Moisture\nContamination", fillcolor="#EA4335"]; Mixing [label="Evaluate Mixing\nProcedure", fillcolor="#EA4335"]; Temp [label="Verify Curing\nTemperature", fillcolor="#EA4335"]; Accelerator [label="Adjust Accelerator\nConcentration", fillcolor="#34A853"]; Flexibilizer [label="Add Flexibilizer/\nToughener", fillcolor="#34A853"]; PostCure [label="Optimize Post-Cure\n(Temp/Time)", fillcolor="#34A853"]; StepCure [label="Implement Step-Cure\nProfile", fillcolor="#34A853"]; Dry [label="Ensure Dry\nComponents/Environment", fillcolor="#34A853"];
Start -> Brittle; Start -> LowTg; Start -> Tacky; Start -> FastCure;
Brittle -> Flexibilizer; LowTg -> IncompleteCure; LowTg -> Stoichiometry; LowTg -> Moisture; Tacky -> Mixing; Tacky -> Temp; Tacky -> Moisture; FastCure -> Accelerator; FastCure -> Temp;
IncompleteCure -> PostCure; Stoichiometry -> PostCure [style=invis]; Moisture -> Dry; Mixing -> PostCure [style=invis]; Temp -> PostCure; Accelerator -> StepCure; Temp -> StepCure [style=invis]; }
Caption: A workflow diagram for analyzing TMA-epoxy curing using DSC.
Protocol 2: Characterization of Thermomechanical Properties by Dynamic Mechanical Analysis (DMA)
Objective: To measure the storage modulus, loss modulus, and tan delta of a cured TMA-epoxy sample as a function of temperature, and to determine the Tg. [9] Materials and Equipment:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., single cantilever)
-
Cured TMA-epoxy sample of precise rectangular dimensions
-
Calipers for sample measurement
Procedure:
-
Sample Preparation:
-
Prepare a rectangular sample of the cured TMA-epoxy with precise dimensions (e.g., 35 mm x 12 mm x 3 mm).
-
Ensure the sample is fully cured by following an optimized cure schedule.
-
-
DMA Analysis:
-
Mount the sample in the DMA fixture.
-
Apply a small, oscillating strain at a fixed frequency (e.g., 1 Hz).
-
Heat the sample at a constant rate (e.g., 3°C/min) over a temperature range that encompasses the glass transition. [6] * Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.
-
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic behavior of the material. A significant drop in E' indicates the glass transition.
-
Loss Modulus (E''): Represents the viscous behavior. The peak of the E'' curve is often used to determine Tg.
-
Tan Delta (tan δ): The ratio of loss modulus to storage modulus. The peak of the tan δ curve is another common method for determining Tg.
-
Protocol 3: Measurement of Coefficient of Thermal Expansion (CTE) and Tg by Thermomechanical Analysis (TMA)
Objective: To measure the change in dimensions of a cured TMA-epoxy sample with temperature and determine the coefficient of thermal expansion (CTE) and Tg. [5] Materials and Equipment:
-
Thermomechanical Analyzer (TMA) with an expansion probe
-
Cured TMA-epoxy sample with parallel top and bottom surfaces
-
Calipers for sample measurement
Procedure:
-
Sample Preparation:
-
Prepare a small, flat sample of the cured TMA-epoxy.
-
-
TMA Analysis:
-
Place the sample on the TMA stage.
-
Lower the expansion probe onto the sample surface with a small, constant force.
-
Heat the sample at a constant rate (e.g., 5°C/min) over a temperature range that includes the glass transition.
-
Record the change in sample dimension as a function of temperature.
-
-
Data Analysis:
-
Coefficient of Thermal Expansion (CTE): The slope of the dimension vs. temperature curve. There will be a significant change in the slope at the glass transition.
-
Glass Transition Temperature (Tg): Determined from the onset of the change in the slope of the expansion curve. [5] Relationship between Analytical Techniques for Cure Characterization
-
Caption: The relationship between DSC, DMA, and TMA for characterizing cured epoxies.
References
Technical Support Center: Troubleshooting Incomplete Polymerization with Trimellitic Anhydride
Welcome to the technical support center for troubleshooting issues related to polymerization reactions involving trimellitic anhydride (B1165640). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My polymerization reaction with trimellitic anhydride resulted in a low molecular weight polymer. What are the potential causes?
Several factors can contribute to the formation of low molecular weight polymers when using this compound. The most common culprits include the presence of moisture, incorrect stoichiometry of monomers, and impurities in the reactants or solvent.[1]
-
Moisture: this compound is highly susceptible to hydrolysis, reacting with water to form trimellitic acid.[2][3][4] This reaction consumes the anhydride functional group, disrupting the stoichiometry and leading to chain termination, which ultimately results in a lower degree of polymerization. In fact, in the presence of water, this compound can hydrolyze rapidly, within 10 minutes, to form trimellitic acid.[2]
-
Incorrect Stoichiometry: Step-growth polymerization, the mechanism by which polyesters and polyimides are typically formed from this compound, is highly sensitive to the molar ratio of the reacting functional groups. An imbalance in the stoichiometry, with an excess of one monomer, will lead to a lower molecular weight polymer.
-
Impurities: The presence of monofunctional impurities in either the this compound or the co-monomer (e.g., a diol or diamine) can act as chain stoppers, limiting the growth of the polymer chains and thus reducing the final molecular weight.
Q2: I'm observing incomplete polymerization or a stalled reaction. What should I investigate?
Incomplete polymerization can stem from several issues, including inadequate reaction conditions (temperature and time), catalyst problems, or inefficient removal of byproducts.
-
Reaction Temperature and Time: Polymerization reactions require sufficient thermal energy to proceed at an adequate rate. If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion within a typical timeframe. Conversely, excessively high temperatures can lead to side reactions or degradation of the polymer. For polyesterification, a typical temperature range is 150-240°C.
-
Catalyst Deactivation or Insufficiency: Many polymerization reactions involving this compound require a catalyst. If the catalyst is impure, used in an insufficient amount, or becomes deactivated during the reaction (e.g., by poisoning from impurities), the polymerization rate will decrease significantly, potentially leading to an incomplete reaction.
-
Inefficient Byproduct Removal: Condensation polymerizations, such as the formation of polyesters from this compound and a diol, produce small molecules like water as a byproduct. These reactions are often equilibrium-limited. Failure to effectively remove the water as it is formed will shift the equilibrium back towards the reactants, preventing the formation of high molecular weight polymer. This can be addressed by applying a vacuum, using azeotropic distillation, or purging with an inert gas.
Q3: My final polymer is discolored. What could be the cause?
Discoloration of the final polymer can be caused by impurities in the starting materials or by side reactions occurring at high temperatures.
-
Impurities in this compound: Crude this compound can contain impurities from its synthesis process that can cause discoloration. Purification of the this compound by recrystallization or sublimation may be necessary to obtain a colorless polymer.
-
High-Temperature Side Reactions: Prolonged exposure to high temperatures during polymerization can lead to oxidative degradation or other side reactions that produce colored byproducts. Optimizing the reaction time and temperature, and ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), can help to minimize these side reactions.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete polymerization with this compound.
Caption: A troubleshooting decision tree for incomplete polymerization.
Quantitative Data Summary
The following tables provide typical reaction parameters for polyester (B1180765) and polyimide synthesis using this compound. Note that these are starting points, and optimal conditions may vary depending on the specific monomers and desired polymer properties.
Table 1: Typical Reaction Conditions for Polyesterification of this compound with a Diol
| Parameter | Value | Notes |
| Monomer Ratio (Anhydride:Diol) | 1:1 to 1:1.2 | An excess of the diol is sometimes used to ensure complete reaction of the anhydride.[5] |
| Reaction Temperature | 150 - 240 °C | The initial stage may be lower (e.g., 150-180°C) to achieve a homogeneous melt before increasing the temperature.[5] |
| Catalyst | Organometallic (e.g., tin or titanium compounds) or Acid Catalysts (e.g., p-toluenesulfonic acid) | The choice of catalyst can affect reaction rate and polymer properties. |
| Catalyst Concentration | 0.05 - 0.5 mol% (relative to anhydride) | Higher concentrations can sometimes lead to side reactions. |
| Reaction Time | 2 - 8 hours | Monitored by the removal of water or by measuring the acid number of the reaction mixture. |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation and discoloration at high temperatures. |
Table 2: Typical Conditions for Two-Step Polyimide Synthesis from this compound and a Diamine
| Step | Parameter | Value | Notes |
| 1. Poly(amic acid) Formation | Monomer Ratio (Anhydride:Diamine) | 1:1 | A precise 1:1 ratio is crucial for achieving high molecular weight. |
| Solvent | Anhydrous polar aprotic (e.g., DMAc, NMP) | The solvent must be dry to prevent hydrolysis of the anhydride. | |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic. | |
| Reaction Time | 12 - 24 hours | To ensure the formation of a viscous poly(amic acid) solution.[1] | |
| 2. Imidization (Thermal) | Temperature Profile | Stepwise heating: e.g., 100°C (1h), 200°C (1h), 300°C (1h) | Gradual heating helps to remove water and solvent without creating voids in the final film. |
| Atmosphere | Inert or Vacuum | To facilitate the removal of water and prevent oxidation. | |
| 2. Imidization (Chemical) | Reagents | Acetic anhydride (dehydrating agent) and Pyridine (B92270) or Triethylamine (catalyst) | A common molar ratio is 4 equivalents of acetic anhydride and 2 equivalents of pyridine per polymer repeating unit. |
| Temperature | 50 - 60 °C | Milder conditions compared to thermal imidization. | |
| Reaction Time | 2 - 4 hours | The polyimide often precipitates from the solution. |
Experimental Protocols
Protocol 1: Synthesis of a Polyester from this compound and Ethylene (B1197577) Glycol
This protocol describes a general procedure for synthesizing a polyester via melt condensation.
Materials:
-
This compound (1 equivalent)
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalyst, 0.1 mol%)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Charging the Reactor: In a clean, dry reaction vessel, add this compound, ethylene glycol, and the p-toluenesulfonic acid catalyst.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a slow, continuous flow of nitrogen throughout the reaction.
-
Heating and Melting: Begin stirring the mixture and gradually heat the vessel to a temperature of 150-180°C. Continue heating until the reactants have melted and formed a homogeneous solution.
-
Polycondensation: Once a homogeneous melt is achieved, slowly increase the temperature to 200-220°C. Water will begin to distill from the reaction mixture and can be collected in the condenser.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the amount of water collected or by taking small samples to measure the acid number. The reaction is considered complete when the theoretical amount of water has been collected or the acid number has reached a stable, low value.
-
Vacuum Application (Optional): To drive the reaction to completion and achieve a higher molecular weight, a vacuum can be applied during the later stages of the reaction to facilitate the removal of the last traces of water and any excess ethylene glycol.
-
Cooling and Recovery: Once the desired degree of polymerization is reached, cool the reactor under a nitrogen atmosphere. The resulting polyester can then be extruded or dissolved in a suitable solvent for further processing.
Protocol 2: Two-Step Synthesis of a Polyimide Film from this compound and an Aromatic Diamine
This protocol outlines the synthesis of a polyimide film via a poly(amic acid) precursor.
Materials:
-
This compound (1 equivalent)
-
Aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen gas supply
-
Mechanical stirrer
-
Glass plate
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the aromatic diamine in anhydrous DMAc under a gentle stream of nitrogen. Stir at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of this compound to the stirred solution in small portions. The reaction is exothermic, so slow addition is important to control the temperature.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. A viscous poly(amic acid) solution will be formed.[1]
-
-
Film Casting:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Use a doctor blade or casting knife to spread the solution into a thin, uniform film of the desired thickness.
-
-
Thermal Imidization:
-
Place the glass plate with the cast film into a vacuum oven.
-
Heat the film in a stepwise manner under vacuum. A typical heating profile is:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
This gradual heating process facilitates the removal of the solvent and the water generated during imidization, leading to the formation of a solid polyimide film.
-
-
Film Recovery:
-
After the thermal treatment, allow the glass plate to cool to room temperature.
-
Immerse the glass plate in warm water to help release the polyimide film.
-
Carefully peel the film from the glass substrate.
-
Wash the film with ethanol (B145695) and dry it in a vacuum oven at 100°C for several hours to remove any residual solvent or water.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical pathway for the two-step synthesis of a polyimide from this compound and a diamine.
Caption: The two-step synthesis pathway for polyimides.
References
- 1. US3026300A - Polyester from this compound, glycol and alkanol - Google Patents [patents.google.com]
- 2. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 3. Understanding the Effect of M(III) Choice in Heterodinuclear Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in Trimellitic anhydride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in reactions involving trimellitic anhydride (B1165640) (TMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving trimellitic anhydride?
The most frequently encountered byproducts in this compound reactions include:
-
Trimellitic Acid (TMLA): This is the primary byproduct, formed through the hydrolysis of this compound in the presence of moisture.[1][2] Anhydrides are highly susceptible to moisture, and this reaction can occur even with trace amounts of water in solvents or on glassware.[2]
-
Di- or Poly-acylated Products: When reacting this compound with substrates containing multiple nucleophilic groups (e.g., diols, amines), over-acylation can occur, leading to a mixture of products where more than one functional group has reacted.[2]
-
Ammonium (B1175870) Carboxylate Salts: In reactions with amines, the trimellitic acid byproduct from hydrolysis can react with the basic amine to form an ammonium carboxylate salt.[2]
-
Colored Impurities: Crude trimellitic acid, the precursor to this compound, can be contaminated with yellowish or tan-colored tar-like oxidation byproducts which may carry over into the final product if not properly purified.[3]
-
Heavy Metal Contaminants: Catalysts containing heavy metals used in the manufacturing process of trimellitic acid can sometimes be present as impurities.[3]
Q2: How can I prevent the formation of trimellitic acid in my reaction?
The formation of trimellitic acid is primarily due to the hydrolysis of this compound.[1][2] To minimize this, it is crucial to maintain strictly anhydrous reaction conditions. Here are key strategies:
-
Thoroughly Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed moisture.
-
Use Anhydrous Solvents and Reagents: Employ freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves). Ensure all other reagents are also anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Control Reaction Temperature: The rate of hydrolysis increases with temperature. Running the reaction at the lowest effective temperature can help minimize the formation of trimellitic acid.[2]
Q3: I am observing the formation of multiple products in my reaction with a diol/diamine. How can I improve the selectivity?
The formation of multiple products with substrates containing several nucleophilic sites is often due to a lack of chemoselectivity or poly-acylation.[2] To enhance the selectivity for a single reaction, consider the following approaches:
-
Control Stoichiometry: Use a precise stoichiometric amount of this compound relative to the number of nucleophilic sites you intend to acylate. Slowly adding the anhydride to the reaction mixture can also help prevent over-acylation.[2]
-
Use of Protecting Groups: If your substrate has multiple reactive sites, the use of protecting groups can temporarily block the sites you do not wish to react, thereby directing the reaction to the desired functional group.[2]
-
Solvent Choice: The polarity of the solvent can influence the selectivity of the reaction. Experimenting with different solvents may help favor the desired product.
Troubleshooting Guides
Problem: My final product is off-color (yellowish or tan).
-
Possible Cause: The presence of colored impurities originating from the starting this compound.[3]
-
Troubleshooting Steps:
-
Purify the Starting Material: If you suspect the purity of your this compound, consider purifying it before use. This can be achieved by recrystallization or sublimation under reduced pressure.
-
Activated Carbon Treatment: Dissolving the this compound in a suitable solvent and treating it with activated carbon can help remove colored impurities.
-
Check Supplier Specifications: Review the certificate of analysis for your this compound to check for information on color and purity.
-
Problem: I am seeing a significant amount of an acidic byproduct that is not my desired product.
-
Possible Cause: This is likely trimellitic acid formed from the hydrolysis of the anhydride.[1][2]
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Re-evaluate your experimental setup to ensure all sources of moisture have been eliminated. Check the dryness of your solvents and glassware.
-
Optimize Reaction Temperature: If possible, lower the reaction temperature to reduce the rate of hydrolysis.[2]
-
Workup Procedure: A standard aqueous workup can be effective for removing acidic byproducts. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will extract the trimellitic acid into the aqueous layer.[2]
-
Quantitative Data
The following tables summarize key quantitative data related to this compound reactions and analysis.
Table 1: Hydrolysis Rate of Anhydrides
| Anhydride | Solvent | Temperature (°C) | Rate Constant | Half-life |
| This compound | Dimethylacetamide | 25 | 1 x 10⁻⁴ L/mol·s | Not specified |
| Phthalic Anhydride | 60:40 (v/v) Dioxane:Water | 25 | 4.29 x 10⁻⁴ s⁻¹ | ~27 minutes |
Data for this compound is limited; phthalic anhydride is provided as a structural analog for comparison.[1]
Table 2: Typical Esterification Reaction Conditions
| Parameter | Condition | Reference |
| Reactants Molar Ratio (TMA:Alcohol) | 1:3 to 1:5 | [4] |
| Esterification Temperature | 190 - 220 °C | [4] |
| Catalyst | Solid super acid or divalent tin oxide | [5] |
| Catalyst Loading | 0.01% - 0.1% of total reactant mass | [5] |
| Atmosphere | Nitrogen | [4] |
Table 3: Performance of Analytical Methods for TMA
| Method | Principle | Linearity / Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| NIOSH 5036 (GC-FID) | Derivatization to trimethyl trimellitate | 19 to 96 µg per sample | Estimated: 2 µg per sample | Not specified |
| OSHA 98 (HPLC-UV) | In-situ derivatization with veratrylamine | Target concentration: 40 µg/m³ | Not specified | 0.623 µg/m³ |
| GC-MS (Selective Esterification) | Two-step selective esterification | 1 to 200 µg/mL | 0.31 µg/mL | 0.93 µg/mL |
[6]
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Trimellitic Acid
This method is for the simultaneous determination of TMA and TMLA.[7]
-
Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC grade acetonitrile (B52724) (MeCN) and water.
-
Formic acid (FA).
-
This compound and Trimellitic acid reference standards.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of known concentration by accurately weighing and dissolving this compound and trimellitic acid reference standards in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Protocol 2: GC-MS Analysis of TMA and TMLA via Selective Esterification
This method allows for the separate quantification of TMA and TMLA.[8]
-
Apparatus and Reagents:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
Autosampler vials.
-
Absolute ethanol (B145695).
-
Boron trifluoride-methanol solution.
-
TMA and TMLA reference standards.
-
-
Sample Preparation (Two-Step Derivatization):
-
GC-MS Conditions:
-
Specific column, temperature program, and MS parameters should be optimized based on the instrument and the specific derivatives formed. A non-polar column like a DB-5 is often a good starting point.
-
-
Analysis:
-
Analyze the resulting derivatives by GC-MS. The different ester derivatives of TMA and TMLA will have distinct retention times and mass spectra, allowing for their separate quantification.
-
Visualizations
Caption: Main byproduct formation pathways in this compound reactions.
Caption: Troubleshooting guide for common issues in TMA reactions.
Caption: General analytical workflow for TMA reaction monitoring.
References
- 1. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US2971011A - Process of preparing this compound - Google Patents [patents.google.com]
- 4. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]
- 5. CN100363328C - Trimellitic tri(C8-9 ol)ester preparation method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Analysis of this compound and Trimellitic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Trimellitic Anhydride Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Trimellitic Anhydride (B1165640) (TMA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified Trimellitic Anhydride is off-white or yellowish. How can I remove the color impurities?
A1: Discoloration in this compound is typically due to residual impurities from the synthesis or degradation products.[1] Here are a few methods to address this:
-
Recrystallization with Activated Charcoal: This is a common and effective method for removing colored impurities.[1][2] During the recrystallization process, after dissolving the crude TMA in a suitable solvent, a small amount of activated charcoal can be added to the hot solution. The charcoal adsorbs the color bodies, which are then removed by hot filtration.
-
Sublimation: Sublimation under high vacuum can be an effective technique for obtaining a purer, white crystalline product.[1]
-
Distillation: Vacuum distillation, particularly thin-film distillation, can separate TMA from colored, less volatile impurities.[3]
Q2: I am seeing a significant amount of Trimellitic Acid in my product. What is causing this and how can I resolve it?
A2: The presence of Trimellitic Acid is a common issue, as this compound is susceptible to hydrolysis, even from atmospheric moisture.[4][5]
-
Cause: Exposure to water or moisture during the purification process or storage is the primary cause of Trimellitic Acid formation.
-
Solution 1: Chemical Dehydration: You can convert the Trimellitic Acid back to the anhydride by treating it with a dehydrating agent like acetic anhydride.[1][6] This is often followed by another purification step like recrystallization or distillation to remove the acetic acid and any byproducts.
-
Solution 2: Rigorous Exclusion of Moisture: Ensure all glassware is oven-dried, use dry solvents, and perform manipulations under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]
Q3: My subsequent reactions with the purified this compound are giving inconsistent results. What could be the cause?
A3: Inconsistent results in downstream applications are often due to the presence of unreacted starting materials, byproducts, or other impurities in your purified TMA.
-
Potential Impurities:
-
Residual Pseudocumene: If pseudocumene was used as a solvent for recrystallization, traces might remain.[7]
-
Oxidation Byproducts: Iso- and terephthalic acids can be formed as co-products during the oxidation of pseudocumene.[7]
-
Nitrated Impurities: If nitric acid was used in the synthesis, impurities like nitromethylphthalic anhydride can be present.[3]
-
-
Troubleshooting Steps:
-
Purity Confirmation: Confirm the purity of your TMA using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.[4] This will help identify the nature of the impurities.
-
Solvent Pulping/Washing: Washing the solid TMA with a non-polar solvent like heptane (B126788) can help remove less polar impurities.[1]
-
Re-purification: Consider an additional purification step. For example, if you initially performed recrystallization, a subsequent vacuum distillation or sublimation might remove different types of impurities.
-
Purification & Analysis Data
The following tables summarize key quantitative data for the purification and analysis of this compound.
Table 1: Recrystallization & Distillation Parameters
| Parameter | Recrystallization (with Pseudocumene) | Thin-Film Distillation |
| Temperature | Dissolution: ~170 °C (reflux) Crystallization: Cool to room temp (~25-30 °C)[7] | 205 - 270 °C[3] |
| Pressure | Ambient[7] | 3 - 30 torr[3] |
| Duration | Dissolution: ~1 hour[7] | < 2 minutes contact time[3] |
| Key Outcome | Crystallization of purified TMA[7] | Evaporation and condensation of pure TMA[3] |
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Principle | Key Performance Parameters |
| GC-FID (NIOSH 5036) | Derivatization to trimethyl trimellitate. | Linearity/Range: 19 to 96 µg per sample LOD (estimated): 2 µg per sample[8] |
| HPLC-UV (OSHA 98) | In-situ derivatization with veratrylamine. | Target Concentration: 40 µg/m³ Standard Error: 6.4% at target concentration[8] |
| GC-MS (Selective Esterification) | Two-step selective esterification to differentiate TMA from its acid. | LOD: 0.31 µg/mL LOQ: 0.93 µg/mL[8] |
Experimental Protocols
Protocol 1: Recrystallization from Pseudocumene
-
Dissolution: In a fume hood, suspend the crude this compound in pseudocumene. Heat the slurry to the reflux temperature of pseudocumene (approximately 170°C) with stirring until the solid completely dissolves.[7]
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the solids.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, the flask can be placed in an ice bath after crystal formation begins.[1][7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of fresh, cold pseudocumene, followed by a wash with a non-polar solvent like hexane (B92381) to remove the pseudocumene.[7]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60°C) overnight to remove all residual solvents.[7]
Protocol 2: Purity Analysis by GC-FID (based on NIOSH Method 5036)
-
Sample Preparation: Place a known amount of the purified this compound in a beaker and add 3 mL of methanol (B129727). Heat gently on a hot plate (around 65°C) for one minute, then place in an ultrasonic bath for one minute.[9]
-
Extraction: Rinse the filter (if applicable) and beaker with methanol, collecting all rinses. Evaporate the combined methanol extract to dryness.[9]
-
Derivatization: Add 125 µL of BF3/methanol to the dried sample, cap tightly, and heat in a water bath at 97°C for 20 minutes. Allow to cool to room temperature.[9]
-
Analysis: Add diethyl ether, pentane, and pyridine (B92270) to the derivatized sample. After allowing any precipitate to settle, inject an aliquot of the supernatant into the GC-FID system.[9]
-
Quantification: Compare the peak area of the derivatized sample to a calibration curve prepared from standards of trimethyl trimellitate.[9]
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common issues in this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. US2971011A - Process of preparing this compound - Google Patents [patents.google.com]
- 3. US3651095A - Process for the purification of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2887497A - Preparation of this compound - Google Patents [patents.google.com]
- 7. US4797497A - this compound purification process - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. cdc.gov [cdc.gov]
Technical Support Center: Managing Trimellitic Anhydride in the Laboratory
This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive compound, Trimellitic Anhydride (B1165640) (TMA), in a laboratory setting.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or unexpected byproducts | Moisture contamination of TMA, leading to the formation of trimellitic acid which can interfere with the intended reaction. | 1. Verify Reagent Quality: Use a fresh, unopened container of TMA. 2. Dry the TMA: If moisture contamination is suspected, dry the material before use. (See Experimental Protocols for drying methods). 3. Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| TMA appears clumpy, discolored, or has a different consistency | Exposure to atmospheric moisture, causing hydrolysis to trimellitic acid.[2] | 1. Assess the extent of degradation: A significant change in appearance may indicate substantial hydrolysis. 2. Purify the TMA: Recrystallization from a suitable dry solvent can be performed to purify the anhydride.[3] Acetic anhydride can be used to convert the acid back to the anhydride.[3] 3. Consider discarding: If purification is not feasible or the material is heavily degraded, it is best to discard the reagent and use a fresh supply. |
| Difficulty dissolving TMA in non-polar organic solvents | Hydrolysis to trimellitic acid, which has different solubility characteristics. | 1. Confirm the identity of the material: Use analytical methods like HPLC or GC to check for the presence of trimellitic acid.[4][5][6][7][8] 2. Use an appropriate solvent: If the presence of trimellitic acid is confirmed, a more polar solvent may be required for dissolution, though this may not be suitable for the intended reaction. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store Trimellitic Anhydride?
A1: this compound is highly sensitive to moisture and should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[9][10] The container must be kept tightly sealed.[10][11][12] For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[1][11]
Q2: What are the signs of TMA degradation due to moisture?
A2: Visual signs of degradation include a change from a white, crystalline powder or flakes to a clumpy or discolored solid.[3][13] Analytically, the presence of trimellitic acid, its hydrolysis product, can be confirmed by techniques such as HPLC or GC.[4][5][6][7][8]
Q3: Can I still use TMA that has been accidentally exposed to air?
A3: If the exposure was brief, the material might still be usable, but it's crucial to verify its purity. For critical applications, it is recommended to either dry the TMA immediately before use or to use a fresh, unopened container. Prolonged exposure will lead to significant hydrolysis, rendering it unsuitable for most applications without purification.
Q4: What is the rate of hydrolysis of TMA?
A4: this compound hydrolyzes rapidly in the presence of water.[14] Studies have shown that in an aqueous environment, complete hydrolysis to trimellitic acid can occur in less than ten minutes.[2][14]
Q5: What personal protective equipment (PPE) is necessary when handling TMA?
A5: Due to its potential to cause severe irritation and sensitization, appropriate PPE is mandatory.[11][15] This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[11][15]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).[11]
-
Body Protection: A lab coat is essential. For larger quantities, an impervious apron is recommended.[15]
-
Respiratory Protection: All handling of open containers should be performed in a certified chemical fume hood to avoid inhaling the dust.[16][17] If engineering controls are insufficient, a NIOSH-approved respirator should be used.[16]
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 163-166 °C | [18] |
| Boiling Point | 390 °C | [13][18][19] |
| Water Solubility | Decomposes | [13][18] |
| pH of Aqueous Solution | 2.0 (21g/l, 20℃) | [18] |
Hydrolysis Data
| Condition | Observation | Reference |
| In aqueous environment | Complete hydrolysis to trimellitic acid within 10 minutes. | [2][14] |
Experimental Protocols
Protocol 1: Drying of this compound
This protocol describes a method for drying TMA that may have been exposed to moisture.
Methodology:
-
Place the this compound in a suitable flask (e.g., a round-bottom flask).
-
The material can be dried by heating under vacuum.[20]
-
Alternatively, heating the trimellitic acid at a temperature between 170 and 250 °C in the presence of a moving inert gas stream (e.g., nitrogen) will dehydrate it to this compound.[20]
-
Ensure the temperature does not exceed 250 °C to avoid color degradation of the anhydride.[20]
-
After drying, allow the flask to cool to room temperature under the inert atmosphere before opening.
Protocol 2: Quality Control of this compound using HPLC
This protocol provides a method to differentiate and quantify this compound from its hydrolysis product, trimellitic acid.
Methodology:
-
Principle: This method utilizes in-situ derivatization of TMA, followed by HPLC analysis. Samples are collected on glass fiber filters coated with veratrylamine.[4][8] The TMA reacts with the veratrylamine, while the trimellitic acid does not.
-
Sample Preparation:
-
Extract the filter with aqueous ammonium (B1175870) hydroxide.[4][8]
-
-
HPLC-UV Analysis:
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.[4][6]
-
Column: A suitable column for separating the derivatized TMA from trimellitic acid.
-
Mobile Phase: A suitable mobile phase, such as a mixture of water, acetonitrile, and formic acid, can be used.[7]
-
Detection: UV detection at 250 nm.[7]
-
-
Quantification: Prepare a calibration curve using standards of known concentrations to quantify the amount of TMA in the sample.
Visualizations
Caption: Troubleshooting workflow for moisture-related issues with TMA.
Caption: Recommended workflow for handling moisture-sensitive TMA.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. osha.gov [osha.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Analysis of this compound and Trimellitic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. Publishers Panel [archiwumredakcjapimosppl.publisherspanel.com:80]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Precautions for storage and transportation of maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cpachem.com [cpachem.com]
- 13. This compound | PENPET - Your chemical trading company [penpet.com]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. Current Intelligence Bulletin 21: this compound (TMA) (78-121) | NIOSH | CDC [cdc.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. This compound CAS#: 552-30-7 [m.chemicalbook.com]
- 19. manavchem.com [manavchem.com]
- 20. US2971011A - Process of preparing this compound - Google Patents [patents.google.com]
Improving the solubility of Trimellitic anhydride in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving trimellitic anhydride (B1165640) (TMA) in various reaction media.
Troubleshooting Guide
Q1: Why is my trimellitic anhydride not dissolving, or dissolving very slowly?
Possible Causes:
-
Inappropriate Solvent Selection: this compound (TMA) exhibits varying solubility in different solvents. Non-polar or weakly polar solvents may not be effective.
-
Low Temperature: The solubility of TMA, like many organic compounds, is temperature-dependent and will be significantly lower at cooler temperatures.[1]
-
Insufficient Agitation: Inadequate mixing can lead to slow dissolution rates as the solvent at the solid-liquid interface becomes saturated.
Solutions:
-
Solvent Optimization: Select a more appropriate solvent. TMA is readily soluble in polar aprotic solvents.[2][3] Refer to the solubility data in Table 1 for guidance.
-
Increase Temperature: Gently warm the solvent while stirring to increase the rate and extent of dissolution.[1] For some applications, temperatures up to 170°C have been used, though this is highly dependent on the solvent and reaction conditions.
-
Enhance Agitation: Use a magnetic stirrer or overhead stirrer to ensure the mixture is well-agitated, constantly bringing fresh solvent into contact with the solid TMA.
Q2: My this compound initially dissolved, but a precipitate has formed over time. What is happening?
Possible Cause:
-
Hydrolysis of this compound: TMA is sensitive to moisture and will hydrolyze to form trimellitic acid (TMLA).[4][5] TMLA has different solubility properties than TMA and may precipitate out of the solution, especially if the solvent is not ideal for dissolving the acid form. The reaction with water can be slow but may be accelerated by local heating.[4]
Solutions:
-
Use Anhydrous Solvents: Employ dry (anhydrous) solvents to minimize the presence of water.
-
Inert Atmosphere: Conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Storage: Store TMA in a tightly sealed container in a cool, dry place to prevent moisture absorption.[3]
Q3: The color of my solution changed significantly upon dissolving the this compound. Should I be concerned?
Possible Cause:
-
Impurities or Side Reactions: While TMA itself is a white to off-white solid, impurities in the TMA or the solvent, or the initiation of side reactions, can lead to color changes.[2][6]
Solutions:
-
Purity Check: Ensure the purity of your TMA and solvent.
-
Inert Conditions: As mentioned previously, working under an inert atmosphere can prevent oxidation and other side reactions that may cause color changes.
-
Temperature Control: Avoid excessive heating, which can promote decomposition or side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound? this compound is readily soluble in acetone, cyclohexanone, 2-butanone, ethyl acetate, and dimethylformamide.[2][7] It is sparingly soluble in water and has low solubility in non-polar solvents like carbon tetrachloride and mineral spirits.[3][7]
Q2: How does temperature affect the solubility of this compound? Generally, increasing the temperature will increase the solubility of this compound in a given solvent.[1]
Q3: Is it possible to dissolve this compound in water? this compound is sparingly soluble in water and reacts with it to form trimellitic acid.[3][4] Therefore, for applications requiring the anhydride form, using water as a solvent is not recommended.
Q4: Can I use alcohols as a solvent for this compound? While TMA is soluble in some alcohols, it's important to be aware that solutions in alcohol may be unstable.[4] The anhydride can react with the alcohol, especially at elevated temperatures, to form the corresponding monoester.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various organic solvents at 25°C.
| Solvent | Solubility ( g/100 g) |
| Acetone | 49.6 |
| Cyclohexanone | 38.4 |
| 2-Butanone | 36.5 |
| Ethyl Acetate | 21.6 |
| Dimethylformamide | 15.5 |
| Mixed Xylenes | 0.4 |
| Ligroin | 0.06 |
| Carbon Tetrachloride | 0.002 |
Source: PubChem CID 11089[7]
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for Reaction
-
Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator before use.
-
Solvent Addition: Add the desired volume of anhydrous solvent to the reaction flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure of the inert gas throughout the procedure.
-
TMA Addition: Weigh the required amount of this compound and add it to the solvent under a positive flow of inert gas.
-
Dissolution: Stir the mixture at room temperature. If dissolution is slow, gently warm the mixture using a water bath or heating mantle with stirring until all the solid has dissolved.
-
Cooling: If heated, allow the solution to cool to the desired reaction temperature before proceeding with the addition of other reagents.
Protocol 2: Preparation of a Standard Solution of this compound in Methanol (B129727)
This protocol is adapted from the NIOSH 5036 method for preparing a calibration stock solution.[8]
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 0.4803 g).
-
Dissolution: Transfer the weighed TMA to a 250 mL volumetric flask.
-
Solvent Addition: Add a portion of ACS reagent grade methanol to the flask.
-
Mixing: Swirl the flask to dissolve the TMA. If necessary, sonicate the flask for a short period to aid dissolution.
-
Dilution: Once the TMA is fully dissolved, dilute the solution to the 250 mL mark with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
Visualizations
Caption: Factors influencing the solubility of this compound.
Caption: Troubleshooting workflow for TMA dissolution issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. camachem.com [camachem.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. manavchem.com [manavchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
Technical Support Center: Trimellitic Anhydride Reactions with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimellitic anhydride (B1165640) (TMA). The information is designed to help you anticipate and resolve common side reactions and experimental challenges.
Section 1: Reaction with Water (Hydrolysis)
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when working with trimellitic anhydride?
A1: The most common side reaction is hydrolysis. This compound is hygroscopic and reacts with atmospheric moisture, even at room temperature, to revert to trimellitic acid (TMAc).[1] This can be a significant issue as the presence of the resulting acid can alter reaction kinetics and final product properties.[2]
Q2: How does the presence of water affect my experiment?
A2: The hydrolysis of TMA to trimellitic acid can lead to several issues:
-
Underestimation of the anhydride: If you are quantifying the anhydride content, the presence of water will lead to lower than expected values.[2][3]
-
Alteration of reaction pathways: The free carboxylic acid groups of TMAc can participate in reactions, but their reactivity differs from the anhydride group, potentially leading to a mixture of products or incomplete reactions.
-
Inconsistent results: Failure to control moisture can lead to poor reproducibility between experiments.
Q3: How can I minimize the hydrolysis of this compound?
A3: To minimize hydrolysis, you should:
-
Store this compound under refrigerated temperatures and protect it from moisture.[1]
-
Handle the compound in a controlled environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon), especially when preparing reaction mixtures.
Troubleshooting Guide: Hydrolysis-Related Issues
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product | Premature hydrolysis of TMA before or during the reaction. | Ensure all glassware is oven-dried before use. Use freshly opened or properly stored TMA. Handle TMA and set up the reaction under an inert atmosphere. |
| Product is a mixture of ester and acid derivatives | Incomplete reaction due to the presence of trimellitic acid from hydrolysis. | Use anhydrous reaction conditions. Consider using a chemical drying agent if compatible with your reaction. |
| Inconsistent reaction times or results | Varying amounts of moisture in different experimental runs. | Standardize the handling and storage procedures for TMA. Always use dry solvents and inert atmosphere techniques. |
Section 2: Reaction with Alcohols (Esterification)
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions during the esterification of this compound?
A1: Due to its trifunctional nature (one anhydride and one carboxylic acid group), TMA can form multiple ester products.[4] Side reactions can include:
-
Incomplete esterification: Leaving one or more carboxylic acid groups unreacted.
-
Formation of regioisomers: Alcohols can react at different positions, leading to a mixture of isomers.[5]
-
Transesterification: If the reaction is carried out at high temperatures for extended periods, transesterification can occur, especially if multiple alcohol species are present.[3]
Q2: How can I control the esterification reaction to obtain the desired product?
A2: Control over the esterification reaction can be achieved by carefully managing the reaction conditions:
-
Stoichiometry: The molar ratio of TMA to alcohol is a critical factor in determining the final product. For example, reacting three moles of alcohol with one mole of TMA is a common approach for producing triesters.[4]
-
Temperature: The reaction temperature influences the rate of esterification. Typical temperatures for esterification range from 190-220 °C.[6]
-
Catalyst: Acid catalysts like sulfuric acid or organometallic catalysts such as tetrabutyl titanate can be used to promote the reaction.[6][7]
Experimental Protocol: Synthesis of Monotridecyl Trimellitate
This protocol describes the synthesis of a triester from this compound and tridecyl alcohol.
Materials:
-
This compound
-
Tridecyl alcohol
-
Tetrabutyl titanate (catalyst)
-
Nitrogen gas supply
-
Reaction vessel with a stirrer, thermometer, and condenser
Procedure:
-
Charge the reaction vessel with this compound and tridecyl alcohol in a 1:3 to 1:5 molar ratio.[6]
-
Add the tetrabutyl titanate catalyst (0.1-0.2% by weight of reactants).[6]
-
Heat the mixture to 190-220 °C under a nitrogen atmosphere while stirring.[6]
-
Continuously remove the water formed during the reaction using a condenser.
-
After the reaction is complete (as determined by monitoring the acid value), cool the mixture.
-
Perform dealcoholization at 120 °C under vacuum to remove excess tridecyl alcohol.[6]
-
Wash the product with hot water (90 °C) to remove any remaining impurities.[6]
-
Dry the final product, Monotridecyl trimellitate.
Troubleshooting Guide: Esterification Reactions
| Problem | Possible Cause | Recommended Solution |
| Incomplete reaction (high acid value) | Insufficient reaction time or temperature. Catalyst deactivation. | Increase reaction time or temperature within the recommended range. Ensure the catalyst is active and used in the correct amount. |
| Product discoloration | Reaction temperature is too high, leading to thermal degradation. | Optimize the reaction temperature. Ensure a continuous inert gas blanket to prevent oxidation. |
| Formation of a mixture of mono-, di-, and tri-esters | Incorrect stoichiometry of reactants. | Carefully control the molar ratio of this compound to alcohol to favor the formation of the desired product. |
Quantitative Data for Monotridecyl Trimellitate Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Anhydride:Alcohol) | 1 : (3-5) | [6] |
| Esterification Temperature | 190-220 °C | [6] |
| Catalyst Loading (Tetrabutyl titanate) | 0.1-0.2% (by weight of reactants) | [6] |
| Dealcoholization Temperature | 120 °C (under vacuum) | [6] |
| Reported Total Yield | > 85% | [6] |
Section 3: Reaction with Amines (Amidation/Imidation)
Frequently Asked Questions (FAQs)
Q1: What are the expected products when this compound reacts with a primary amine?
A1: The reaction of TMA with a primary amine typically proceeds in two stages. First, the amine attacks the anhydride, leading to a ring-opening reaction to form a hemiamide (an amide and a carboxylic acid).[8] With heating, this intermediate can undergo cyclodehydration to form an imide ring, resulting in a poly(amide-imide) when using diamines.[9][10]
Q2: What are the common side reactions in the synthesis of poly(amide-imide)s from this compound?
A2: Several side reactions can occur, impacting the properties of the final polymer:
-
Incomplete imidization: Residual amic acid units can remain in the polymer chain, which are hydrolytically unstable and can be considered defect sites.[10]
-
Ring-opening of the imide: Electron-withdrawing groups on the trimellitic structure can make the imide ring susceptible to nucleophilic attack by amines, leading to ring-opening.[9]
-
Trans-imidization: This involves the exchange of imide linkages, which can affect the polymer's microstructure.[9]
-
Depolymerization: At the early stages of thermal imidization, a partially reversible decrease in molecular weight can be observed due to depolymerization.[10]
Troubleshooting Guide: Poly(amide-imide) Synthesis
| Problem | Possible Cause | Recommended Solution |
| Low molecular weight of the polymer | Depolymerization reactions during thermal imidization. Premature precipitation of the polymer. | Optimize the heating cycle. A two-stage heating process is often used to control imidization.[10] Ensure the solvent system maintains polymer solubility throughout the reaction. |
| Brittle polymer films | Incomplete imidization, leaving hydrolytically unstable amic acid groups. | Ensure complete cyclodehydration by using an appropriate thermal curing cycle or chemical dehydrating agents like acetic anhydride. |
| Inconsistent polymer properties | Side reactions such as ring-opening or trans-imidization. | Carefully select monomers. The presence of electron-withdrawing groups can increase the likelihood of side reactions.[9] |
Visualization of Reaction Pathways
Caption: Reaction of TMA with a primary amine to form the desired imide and a potential side product.
Section 4: Use as an Epoxy Curing Agent
Frequently Asked Questions (FAQs)
Q1: How does this compound cure epoxy resins?
A1: this compound is a trifunctional curing agent.[11] The curing process involves the reaction of the anhydride group with a hydroxyl group on the epoxy resin to form an ester and a free carboxylic acid. This newly formed carboxylic acid group then reacts with an epoxy group to create another ester linkage and a new hydroxyl group, which can then react with another anhydride molecule. This chain reaction leads to a highly crosslinked, three-dimensional polymer network.[11][12][13]
Q2: What is the most significant side reaction when curing epoxies with this compound?
A2: A major side reaction is the homopolymerization of the epoxy resin.[12] This reaction consumes epoxy groups that would otherwise react with the anhydride, potentially leading to an imbalance in the stoichiometry and affecting the final properties of the cured material. This side reaction can be catalyzed by either free acid from the anhydride or by base accelerators.[12]
Troubleshooting Guide: Epoxy Curing
| Problem | Possible Cause | Recommended Solution |
| Reduced glass transition temperature (Tg) or heat distortion temperature (HDT) | Significant epoxy homopolymerization, leading to a less ideal network structure. | Optimize the level of accelerator. Both under- and over-catalyzed systems can promote homopolymerization.[12] Experiment with different accelerator levels to find the optimum for your system. |
| Incomplete cure | Incorrect stoichiometry, possibly due to side reactions consuming epoxy groups. | Adjust the anhydride-to-epoxy ratio. An optimal ratio may be slightly less than 1:1 (e.g., 0.90-0.95) to account for side reactions.[12] |
| Brittle cured product | High crosslink density. | While high crosslinking is often desired for thermal properties, it can increase brittleness. Adjust the formulation by incorporating flexibilizing agents if toughness is a key requirement. |
Visualization of Curing Workflow
Caption: Workflow for curing epoxy resins with this compound, showing the main and side reactions.
References
- 1. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. manavchem.com [manavchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dspace.ncl.res.in [dspace.ncl.res.in]
- 11. nbinno.com [nbinno.com]
- 12. tri-iso.com [tri-iso.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Controlling Crosslinking Density with Trimellitic Anhydride
Welcome to the technical support center for utilizing Trimellitic Anhydride (B1165640) (TMA) in crosslinking applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable protocols for controlling the crosslinking density of polymers.
Frequently Asked Questions (FAQs)
Q1: What is Trimellitic Anhydride (TMA) and why is it used as a crosslinking agent?
A1: this compound (TMA) is a trifunctional aromatic anhydride used as a curing or crosslinking agent for various polymers, most notably epoxy resins and polyesters. Its three reactive groups—one anhydride and one carboxylic acid group—allow for the formation of a dense and robust three-dimensional polymer network. This high functionality makes it effective in significantly increasing the thermal stability, mechanical strength, and chemical resistance of the cured material.[1][2]
Q2: How does TMA crosslink polymers?
A2: The crosslinking mechanism of TMA depends on the functional groups of the polymer. With epoxy resins, the anhydride ring of TMA is opened by a hydroxyl group on the epoxy polymer backbone, forming a carboxyl group. This newly formed carboxyl group, along with the original one on the TMA molecule, can then react with epoxy groups. This process creates a network of ester linkages.[1][3][4] For polymers with hydroxyl groups (polyols), TMA can directly form ester bonds through its anhydride and carboxylic acid functionalities. Accelerators, such as tertiary amines, are often used to increase the reaction rate.[2][5]
Q3: What are the key factors that control the crosslinking density when using TMA?
A3: The primary factors influencing the final crosslinking density are:
-
Stoichiometry (Anhydride to Epoxy/Polyol Ratio): The ratio of TMA to the reactive groups on the polymer is critical. While a 1:1 molar ratio of anhydride groups to epoxy groups is theoretically ideal, optimal properties are often achieved at slightly lower anhydride concentrations to account for side reactions like epoxy homopolymerization.[1][2]
-
Curing Temperature and Time: Higher curing temperatures and longer curing times generally lead to a higher degree of crosslinking, up to a certain point.[6][7] A multi-stage curing process, with an initial lower temperature cure followed by a higher temperature post-cure, often yields the best results.[1]
-
Concentration of Accelerator: The amount of accelerator can significantly impact the reaction kinetics and the final network structure. Too little can result in an incomplete cure, while too much can promote undesirable side reactions.[5]
-
Presence of Moisture: TMA is sensitive to moisture and can hydrolyze to trimellitic acid. This can alter the reaction stoichiometry and affect the final properties of the cured polymer.[5]
Q4: How can I measure the crosslinking density of my TMA-cured polymer?
A4: Several methods can be employed to determine the crosslinking density:
-
Swelling Tests: By immersing a known weight of the crosslinked polymer in a suitable solvent, the amount of solvent absorbed can be related to the crosslinking density. A lower degree of swelling indicates a higher crosslinking density.
-
Dynamic Mechanical Analysis (DMA) and Rheology: These techniques measure the viscoelastic properties of the polymer. The storage modulus in the rubbery plateau region is directly related to the crosslinking density.
-
Hardness Testing: An increase in hardness can be an indicator of increased crosslinking density.[6]
-
Glass Transition Temperature (Tg) Measurement: The Tg, often measured by Differential Scanning Calorimetry (DSC), generally increases with higher crosslinking density.[8]
Troubleshooting Guides
Issue 1: Cured polymer is brittle and has low impact strength.
| Potential Cause | Troubleshooting Step |
| Excessive Crosslinking Density | Reduce the amount of TMA in your formulation. Experiment with anhydride-to-epoxy ratios slightly below the stoichiometric ideal (e.g., 0.85:1 to 0.95:1).[2][5] |
| High Rigidity of the Polymer Backbone | If possible, incorporate a more flexible polymer or a flexibilizing agent into your formulation. |
| Inadequate Curing Cycle | An improper curing schedule can lead to internal stresses. Try a stepped curing process: an initial cure at a lower temperature followed by a gradual ramp-up to a higher post-curing temperature.[1] |
| Formulation Lacks a Toughening Agent | Consider adding a toughening agent, such as a liquid rubber (e.g., carboxyl-terminated butadiene nitrile - CTBN), to the formulation to improve fracture toughness.[5] |
Issue 2: Inconsistent mechanical properties between batches.
| Potential Cause | Troubleshooting Step |
| Inaccurate Measurement of Components | Use calibrated weighing equipment to ensure precise and repeatable ratios of polymer, TMA, and any accelerators.[5] |
| Inconsistent Mixing | Standardize the mixing procedure, including the order of addition of components and the mixing time and speed, to ensure a homogeneous mixture. It is often recommended to mix the polymer and TMA first, then add the accelerator.[5] |
| Variations in Curing Conditions | Use a calibrated oven with precise temperature control and ensure that the curing time is consistent for all batches.[5] |
| Moisture Contamination of TMA | Store TMA in a desiccator or a dry environment. Allow the container to reach room temperature before opening to prevent condensation.[5] |
Issue 3: Low or incomplete crosslinking.
| Potential Cause | Troubleshooting Step |
| Insufficient Curing Temperature or Time | Increase the curing temperature or extend the curing time. Refer to technical data sheets for the polymer and TMA for recommended curing schedules. |
| Incorrect Stoichiometry | Ensure that you are not using a significant excess of the polymer's reactive groups relative to the TMA. Recalculate the required amounts of each component. |
| Inactivated or Insufficient Accelerator | If using an accelerator, ensure it is active and used at the correct concentration. Some accelerators can degrade over time. |
| Hydrolysis of TMA | If the TMA has been exposed to moisture, it may have hydrolyzed to trimellitic acid, which can affect the curing reaction. Use fresh, dry TMA. |
Data Presentation
The following tables summarize the expected impact of key variables on the properties of a TMA-cured polymer system. The exact values will depend on the specific polymer being used.
Table 1: Effect of Curing Temperature on Crosslinking Density and Mechanical Properties
| Curing Temperature (°C) | Relative Crosslink Density | Relative Glass Transition Temperature (Tg) | Relative Tensile Strength | Relative Young's Modulus |
| Low | Low | Low | Low | Low |
| Medium | Medium | Medium | Medium | Medium |
| High | High | High | High | High |
| Very High | May Decrease (due to degradation) | May Decrease | May Decrease | May Decrease |
Note: There is an optimal temperature range for curing. Exceeding this can lead to thermal degradation of the polymer.[6][7]
Table 2: Effect of TMA Concentration on Polymer Properties (at constant curing conditions)
| Anhydride/Epoxy Ratio | Relative Crosslink Density | Brittleness | Thermal Stability | Chemical Resistance |
| Low (e.g., <0.7) | Low | Low | Low | Low |
| Optimal (e.g., 0.85-1.0) | High | Moderate | High | High |
| High (e.g., >1.0) | May decrease due to incomplete reaction | High | May decrease | May decrease |
Note: The optimal ratio should be determined experimentally for each specific polymer system.[2][5]
Experimental Protocols
Protocol 1: Curing an Epoxy Resin with this compound
This protocol provides a general procedure for crosslinking a diglycidyl ether of bisphenol A (DGEBA) type epoxy resin with TMA.
Materials:
-
DGEBA epoxy resin (known epoxy equivalent weight, EEW)
-
This compound (TMA)
-
Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol - DMP-30)
-
Suitable solvent (if necessary for viscosity reduction, e.g., acetone)
-
Mixing container and stirrer
-
Vacuum oven
-
Molds for sample casting
Procedure:
-
Calculate Reactant Amounts:
-
Determine the desired anhydride-to-epoxy (A/E) molar ratio. A starting point of 0.9 is often recommended.
-
Calculate the required weight of TMA using the following formula: Weight of TMA = (Weight of Epoxy / EEW) * Molar Mass of TMA * A/E
-
The accelerator is typically added at 0.5-2.0 parts per hundred parts of resin (phr).
-
-
Mixing:
-
Preheat the epoxy resin to reduce its viscosity (e.g., 60-80°C).
-
Add the calculated amount of TMA to the preheated epoxy resin and mix thoroughly until the TMA is completely dissolved and the mixture is homogeneous.
-
Allow the mixture to cool slightly, then add the accelerator and mix for another 2-3 minutes.
-
-
Degassing:
-
Place the mixture in a vacuum oven at a temperature slightly above the mixing temperature and apply a vacuum to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the degassed mixture into preheated molds.
-
Cure in an oven using a multi-stage curing schedule. A typical schedule might be:
-
2 hours at 100°C
-
Followed by 4 hours at 150°C for post-curing.
-
-
Allow the samples to cool slowly to room temperature to avoid thermal shock.
-
Protocol 2: Determination of Crosslink Density by Swelling Test
Materials:
-
Cured polymer sample
-
Suitable solvent (e.g., toluene, acetone)
-
Analytical balance
-
Vials
Procedure:
-
Cut a small piece of the cured polymer and accurately weigh it (W_dry).
-
Place the sample in a vial and add an excess of the solvent.
-
Seal the vial and allow the sample to swell for 48-72 hours at a constant temperature to reach equilibrium.
-
Remove the swollen sample from the solvent, quickly blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Dry the sample in a vacuum oven until a constant weight is achieved (this should be equal to the initial W_dry).
-
Calculate the swelling ratio (Q) as: Q = (W_swollen - W_dry) / W_dry
-
A lower swelling ratio indicates a higher crosslinking density.
-
Mandatory Visualizations
Caption: Experimental workflow for TMA-based polymer crosslinking.
Caption: Logical workflow for troubleshooting TMA crosslinking issues.
References
- 1. tri-iso.com [tri-iso.com]
- 2. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
Addressing discoloration issues in polymers made with Trimellitic anhydride
Welcome to the Technical Support Center for Trimellitic Anhydride (B1165640) Polymers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve discoloration issues in polymers synthesized with trimellitic anhydride (TMA).
Troubleshooting Guide
This section addresses common problems encountered during and after the synthesis of TMA-based polymers.
Q1: My polymer is yellow or discolored immediately after synthesis. What are the likely causes?
A1: Immediate discoloration is typically due to thermal degradation or oxidation during the high-temperature polymerization process.[1] Key factors include:
-
Excessive Heat: Reaction temperatures that are too high or prolonged reaction times can cause the polymer chains to break down, forming colored byproducts.[1]
-
Presence of Oxygen: Oxygen in the reaction vessel can lead to oxidative degradation, which produces chromophores (color-causing groups).[1][2]
-
Catalyst Choice: Certain catalysts, particularly titanium-based ones like titanium tetrabutoxide, are known to cause more significant yellowing in polyesters compared to other options.[1][3]
-
Impurities: Impurities in the this compound or the co-monomers (e.g., diols, alcohols) can act as catalysts for degradation reactions. The purity of the initial TMA is crucial, as color bodies in the anhydride will affect the final polymer.[1][4]
Q2: How can I prevent discoloration during the polymerization process?
A2: Preventing discoloration requires careful control over the reaction conditions and materials.
-
Maintain an Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon before heating and maintain a slow, continuous flow throughout the synthesis to eliminate oxygen.[1]
-
Optimize Reaction Temperature and Time: Use the minimum temperature necessary for efficient polymerization and avoid unnecessarily long reaction times. For trimellitate esters, a maximum reaction temperature of 210°C is often used.[5]
-
Select an Appropriate Catalyst: Tin-based catalysts, such as stannous oxalate (B1200264) or monobutyltin (B1198712) oxide, are generally preferred for producing polyesters with better color properties.[1][3][5]
-
Use High-Purity Monomers: Start with high-purity this compound and other reactants to minimize side reactions. A Delta E color value below 2 is often specified for TMA used in transparent or white resins.[4]
-
Incorporate Antioxidants: Adding a combination of primary (e.g., hindered phenols) and secondary (e.g., phosphites) antioxidants can provide comprehensive protection against both thermal and oxidative degradation.[1]
Q3: My polymer looks fine after synthesis but develops a yellow or pinkish tint during storage or post-processing. What is causing this?
A3: Discoloration that develops over time is often due to environmental factors or the slow degradation of additives.
-
Gas Fading: Exposure to atmospheric pollutants, particularly nitrogen oxides (NOx) from sources like combustion fumes (e.g., gas-powered forklifts), can react with additives like phenolic antioxidants to form colored compounds.[6] This phenomenon is sometimes referred to as "pinking."[2]
-
UV Exposure: Ultraviolet (UV) light can initiate degradation and chemical decomposition of polymer chains, leading to color changes.[7]
-
Continued Oxidation: If residual catalysts or impurities are present, slow oxidation can continue even at ambient temperatures, gradually forming colored species.
Q4: Could the grade of this compound I'm using be the problem?
A4: Absolutely. This compound can contain color bodies and heavy metal catalysts from its manufacturing process (typically air oxidation of pseudocumene).[4][8] For applications where color is critical, such as in white or transparent resins, it is essential to use a TMA grade with a low color level.[4] This can be achieved through processes like heat treatment in the presence of boron compounds followed by fractionation under reduced pressure to reduce the Delta E color level.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical mechanism behind discoloration?
A1: The primary mechanism is thermo-oxidative degradation. At high temperatures, polymer chains, particularly in the presence of oxygen, can form hydroperoxides. These unstable groups decompose into free radicals, which then initiate a chain reaction of bond scission and cross-linking. These reactions create conjugated systems (alternating double and single bonds) and carbonyl groups that act as chromophores, absorbing visible light and appearing as yellow or brown discoloration.[2][9]
Q2: How do I quantitatively measure the color of my polymer?
A2: The most common method is to use a spectrophotometer or colorimeter to measure the color coordinates of a sample.[7][10] From these measurements, a Yellowness Index (YI) can be calculated according to standard methods like ASTM E313. The YI provides a single value that quantifies the degree of yellowness, making it easy to compare different samples.[6] For TMA itself, color is often measured and specified by a Delta E value.[4]
Q3: What is the role of stabilizers, and which should I use?
A3: Stabilizers are additives that protect the polymer from various forms of degradation.
-
Antioxidants: As mentioned, these inhibit oxidative degradation. A synergistic blend of primary (radical scavengers) and secondary (hydroperoxide decomposers) antioxidants is often most effective.[1]
-
Light Stabilizers: For applications with UV exposure, Hindered Amine Light Stabilizers (HALS) are highly effective at preventing photodegradation.[11]
-
Hydrolysis Stabilizers: Polymers with ester groups, like those made from TMA, can be susceptible to degradation by moisture, especially at elevated temperatures (hydrolysis).[12] Additives like carbodiimides can be used to improve hydrolysis resistance.[12]
Q4: Can I remove the color from an already discolored polymer?
A4: Reversing discoloration is extremely difficult and often impractical. The color results from chemical changes within the polymer structure. While some color reduction might be achieved through bleaching processes, this often further degrades the polymer, compromising its mechanical properties. The most effective strategy is prevention during synthesis and processing.
Data Presentation
Table 1: Troubleshooting Summary for Polymer Discoloration
| Issue Observed | Potential Cause | Recommended Action |
| Yellowing during Synthesis | High processing temperature, presence of oxygen, improper catalyst.[1][2] | Optimize temperature and time. Use an inert gas (N2, Ar) sparge. Switch to a tin-based catalyst.[1][3] |
| Pink/Red Tint on Storage | "Pinking" from reaction of phenolic antioxidants with NOx.[2] | Store polymer away from combustion fumes. Consider a different antioxidant package. |
| Inconsistent Batch Color | Variation in raw material purity, inconsistent process conditions.[1][4] | Use high-purity TMA with a specified low color value. Ensure strict control over temperature, time, and atmosphere. |
| Dark Specks or Gels | Localized overheating, crosslinked polymer, contamination.[13] | Improve mixing, reduce shear rates, and ensure equipment is thoroughly cleaned between runs. |
Table 2: Comparison of Catalysts for Low-Color Polyester Synthesis
| Catalyst Type | Example | Typical Color Impact | Recommendation |
| Titanium-based | Titanium tetrabutoxide | Often associated with a higher degree of yellowing.[1][3] | Avoid for applications where color is a critical parameter. |
| Tin-based | Stannous Oxalate, Monobutyltin Oxide | Generally produces polyesters with better, lighter color.[1][3][5] | Recommended for producing polymers with low color properties. |
Experimental Protocols
Protocol 1: Quantitative Measurement of Yellowness Index (YI)
Objective: To quantitatively measure the discoloration of a polymer sample using a spectrophotometer, following the principles of ASTM E313.[6]
Apparatus:
-
A colorimeter or spectrophotometer capable of measuring CIELAB (L, a, b*) color values.[6]
-
Compression molder or injection molder to prepare samples.
Methodology:
-
Sample Preparation: Create flat, opaque polymer plaques of uniform thickness (e.g., 2-3 mm). Ensure the samples are clean, free of surface defects, and representative of the batch.[6]
-
Conditioning: Condition the plaques at a standard temperature (23°C ± 2°C) and relative humidity (50% ± 5%) for at least 24 hours before measurement.[6]
-
Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using standard white and black reference tiles.
-
Measurement:
-
Place the polymer plaque against the measurement port of the instrument.
-
Take at least three readings at different locations on the sample to ensure an average, representative value.
-
Record the CIE tristimulus values (X, Y, Z) or the L, a, b* values.
-
-
Calculation (per ASTM E313):
-
The Yellowness Index (YI) is calculated from the CIE tristimulus values (X, Y, Z) using the following formula for Illuminant D65 and the 10° observer:
-
YI = 100 * (Cₓ * X - C₂ * Z) / Y
-
Where Cₓ = 1.3013 and C₂ = 1.1498.[6]
-
-
Protocol 2: Lab-Scale Synthesis of a Low-Color Trimellitate Ester
Objective: To synthesize a trimellitate ester plasticizer with minimal color formation. This protocol uses this compound and an alcohol (e.g., 2-ethylhexanol) as an example.
Materials:
-
High-purity this compound (TMA)
-
2-Ethylhexanol (or other desired alcohol)
-
Stannous oxalate catalyst
-
Nitrogen or Argon gas supply
-
Reactor: A three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.[5]
Methodology:
-
Reactor Setup: Assemble the reaction apparatus and ensure it is clean and dry.
-
Charging Reactants: Charge the flask with this compound and the alcohol in the desired stoichiometric ratio (e.g., 1 mole of TMA to 3 moles of alcohol for a triester).
-
Inert Gas Purge: Begin sparging the reaction mixture with nitrogen or argon gas through the inlet. Maintain a slow, steady flow throughout the entire reaction to displace oxygen.[1]
-
Catalyst Addition: Add the stannous oxalate catalyst (typically 0.1-0.5% by weight of reactants).
-
Esterification:
-
Begin stirring and slowly heat the mixture to approximately 180-210°C.[5]
-
Water will form as a byproduct and will be collected in the Dean-Stark trap.
-
Monitor the reaction by measuring the amount of water collected or by testing the acid value of the mixture periodically. The reaction is near completion when water evolution ceases.
-
-
Dealcoholization (if necessary): Once the esterification is complete, increase the temperature slightly and/or apply a vacuum to remove any excess unreacted alcohol.
-
Cooling and Filtration:
-
Cool the reaction mixture to below 100°C under the nitrogen atmosphere.
-
If the catalyst or other solids are present, the product may be filtered.
-
-
Analysis: Analyze the final product for color (Yellowness Index), acid value, and purity.
Visualizations
Caption: A workflow diagram for troubleshooting discoloration issues.
Caption: Simplified pathway of polymer degradation leading to discoloration.
Caption: Experimental workflow for low-color trimellitate ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0157583A2 - Oil based lubricant compostions - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Color Analysis for Plastic & Polymer Additives in Production | HunterLab [hunterlab.com]
- 8. This compound | PENPET - Your chemical trading company [penpet.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP0303281A1 - Process for producing polymer bound hindered amine light stabilizers - Google Patents [patents.google.com]
- 12. ▷ Hydrolysis Stabilizers | Polymer Additives | LANXESS [lanxess.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Trimellitic Anhydride (TMA) Curing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trimellitic Anhydride (B1165640) (TMA) as a curing agent for epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the TMA curing of epoxy resins?
A1: The reaction between an epoxy resin and an anhydride curing agent like TMA is inherently slow.[1] A catalyst, also known as an accelerator, is used to increase the reaction rate, allowing the cure to proceed at lower temperatures and in a shorter timeframe.[2] Catalysts work by facilitating the opening of the anhydride ring, which then reacts with the epoxy group.[3] Common catalysts include tertiary amines, imidazoles, and quaternary ammonium (B1175870) salts.
Q2: How does the choice of catalyst affect the curing process and final properties?
A2: The catalyst choice significantly impacts the curing profile and the final thermomechanical properties of the cured epoxy. Key effects include:
-
Curing Temperature and Rate: Highly active catalysts can lower the onset temperature of the curing reaction and accelerate the rate of cure, leading to a sharper exotherm.[3]
-
Pot Life: A more active catalyst will generally reduce the pot life (working time) of the mixed epoxy system.
-
Glass Transition Temperature (Tg): The catalyst type and concentration can influence the final crosslink density, which in turn affects the Tg of the cured polymer.[4][5]
-
Mechanical Properties: The degree of cure and the final polymer network structure, influenced by the catalyst, will determine the mechanical properties such as modulus, tensile strength, and toughness.[6]
-
Thermal Stability: The selection of a catalyst can influence the dominant reaction pathway (esterification vs. etherification), which can impact the thermal stability of the cured product.[3]
Q3: What are the common types of catalysts used for TMA curing and what are their general characteristics?
A3: The most common catalysts for anhydride curing of epoxies fall into three main categories:
-
Tertiary Amines (e.g., Benzyldimethylamine - BDMA): These are widely used and effective accelerators.[2] They are generally considered to provide a good balance of reactivity and cost-effectiveness.
-
Imidazoles (e.g., 2-Methylimidazole, 2-Ethyl-4-methylimidazole): Imidazoles are highly active catalysts that can significantly reduce the curing temperature and time.[7] They can also promote a high degree of crosslinking, often resulting in high Tg values.[8]
-
Quaternary Ammonium Salts: These catalysts can offer a more controlled and moderate curing profile compared to imidazoles, which can be beneficial in applications where a rapid exotherm is undesirable.[9]
Q4: How does catalyst concentration affect the curing process?
A4: Increasing the catalyst concentration generally leads to a faster reaction rate and a lower curing temperature. However, an excessive amount of catalyst can sometimes have negative effects, such as reducing the pot life to an unworkable level or even plasticizing the final polymer, which can lower the Tg.[2] It is crucial to determine the optimal catalyst concentration for a specific formulation through experimentation.
Q5: What is the significance of the glass transition temperature (Tg) and how is it measured?
A5: The glass transition temperature (Tg) is a critical property of a cured epoxy. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[4] The Tg is a key indicator of the thermal performance of the material and is influenced by the degree of cure and the crosslink density.[10] Tg is most commonly measured using Differential Scanning Calorimetry (DSC) or Thermomechanical Analysis (TMA).[11]
Troubleshooting Guides
Issue 1: Curing is too slow or incomplete.
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Concentration | Increase the catalyst concentration in small increments (e.g., 0.1-0.5% by weight of the resin/anhydride mix) and monitor the effect on curing time and exotherm. |
| Inappropriate Catalyst Choice | The selected catalyst may not be active enough for the desired curing temperature. Consider switching to a more reactive catalyst, such as an imidazole, if a lower curing temperature or faster cure is needed. |
| Low Curing Temperature | Anhydride curing is a heat-activated process. Ensure that the curing oven is calibrated and that the temperature is appropriate for the chosen catalyst system. A typical cure schedule involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature.[2] |
| Incorrect Stoichiometry | The ratio of TMA to epoxy resin is crucial for achieving a complete cure. An incorrect ratio can leave unreacted components, leading to poor properties. It is recommended to start with the stoichiometric ratio and then optimize based on experimental results.[2] |
| Moisture Contamination | Anhydrides are sensitive to moisture, which can hydrolyze them to their corresponding acids. This can interfere with the curing reaction. Ensure all components and mixing equipment are dry before use.[1] |
Issue 2: Curing is too fast, leading to a strong exotherm and potential defects.
| Possible Cause | Troubleshooting Steps |
| Excessive Catalyst Concentration | Reduce the catalyst concentration to slow down the reaction rate. |
| Highly Reactive Catalyst | If using a very active catalyst like an imidazole, consider switching to a less reactive one, such as a tertiary amine or a quaternary ammonium salt, to achieve a more controlled cure. |
| High Initial Curing Temperature | Lower the initial curing temperature to moderate the reaction rate. A slower, more controlled cure often leads to a more uniform polymer network with fewer internal stresses. |
Issue 3: The cured epoxy has a low Glass Transition Temperature (Tg).
| Possible Cause | Troubleshooting Steps |
| Incomplete Cure | A low Tg is often a sign of an incomplete cure. Use DSC to check for a residual exotherm in a post-cure scan. If present, a higher post-cure temperature or longer post-cure time is needed to drive the reaction to completion.[12] |
| Non-optimal Catalyst Level | The catalyst concentration can influence the final crosslink density. An inappropriate amount may not achieve the highest possible Tg. Experiment with different catalyst levels to find the optimum for your system.[2] |
| Plasticization by Excess Catalyst | An excessive amount of certain catalysts can remain in the polymer matrix and act as a plasticizer, reducing the Tg. Use the minimum effective concentration of the catalyst. |
| Sub-optimal Cure Schedule | A low initial cure temperature may not provide enough energy to achieve a high degree of crosslinking. A well-designed cure schedule with an appropriate post-cure is essential for maximizing the Tg.[4][5] |
Data Presentation
Table 1: Representative Curing Characteristics of a TMA-Epoxy System with Different Catalysts
Disclaimer: The following data is illustrative and intended for comparative purposes. Actual values will vary depending on the specific epoxy resin, formulation, and experimental conditions.
| Catalyst Type | Catalyst Example | Concentration (phr)* | Onset Temp. (°C) | Peak Exotherm (°C) | Heat of Reaction (J/g) | Typical Final Tg (°C) |
| Tertiary Amine | Benzyldimethylamine (BDMA) | 1.0 | ~120 | ~150 | ~350 | 150 - 170 |
| Imidazole | 2-Ethyl-4-methylimidazole | 0.5 | ~90 | ~130 | ~400 | 170 - 190 |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide | 1.5 | ~110 | ~145 | ~330 | 160 - 180 |
| No Catalyst | - | 0 | >150 | >200 | Varies | Lower |
*phr = parts per hundred parts of resin
Experimental Protocols
Protocol 1: Determination of Curing Profile by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature, peak exotherm temperature, and heat of reaction for a TMA-cured epoxy formulation with a selected catalyst.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
Epoxy resin, Trimellitic anhydride (TMA), and selected catalyst
-
Mixing container and stirrer
Procedure:
-
Formulation Preparation: Accurately weigh the epoxy resin and TMA into a mixing container according to the desired stoichiometric ratio.
-
Catalyst Addition: Add the desired amount of catalyst to the resin/anhydride mixture.
-
Mixing: Thoroughly mix the components until a homogeneous mixture is obtained.
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured mixture into an aluminum DSC pan.
-
Sealing: Hermetically seal the DSC pan. Prepare an empty, sealed pan as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the expected reaction onset (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).
-
-
Data Analysis:
-
From the resulting DSC curve, determine the onset temperature of the exotherm, the peak temperature of the exotherm, and integrate the area under the peak to calculate the heat of reaction (ΔH).
-
Protocol 2: Determination of Glass Transition Temperature (Tg) by DSC
Objective: To measure the Tg of a fully cured TMA-epoxy sample.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
Fully cured epoxy sample
Procedure:
-
Sample Preparation: Cut a small piece (5-10 mg) of the fully cured epoxy material and place it in an aluminum DSC pan.
-
Sealing: Hermetically seal the DSC pan. Prepare an empty, sealed pan as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature below the expected Tg (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected Tg.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate. The Tg is determined from the second heating scan to ensure a consistent thermal history.
-
-
Data Analysis:
-
Determine the Tg from the midpoint of the step change in the heat flow curve from the second heating scan.
-
Visualizations
Caption: Experimental workflow for catalyst evaluation in TMA-epoxy curing.
Caption: Troubleshooting logic for TMA-epoxy curing issues.
Caption: Catalyst selection pathway for TMA-epoxy systems.
References
- 1. appliedpoleramic.com [appliedpoleramic.com]
- 2. tri-iso.com [tri-iso.com]
- 3. hycat.com [hycat.com]
- 4. epotek.com [epotek.com]
- 5. How To Optimize The Glass Transition Temperature (Tg) Of An Epoxy [kohesibond.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. epotek.com [epotek.com]
- 11. engineering.unt.edu [engineering.unt.edu]
- 12. bluran.co.il [bluran.co.il]
Technical Support Center: Analytical Methods for Detecting Trimellitic Acid Impurity
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing frequently asked questions related to the analytical methods for detecting Trimellitic acid impurity.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of Trimellitic acid and its anhydride (B1165640).
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: Why am I seeing peak tailing for Trimellitic acid in my reverse-phase HPLC analysis?
Answer:
Peak tailing for acidic compounds like Trimellitic acid is a common issue in reverse-phase chromatography. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step guide to troubleshoot this problem:
-
Mobile Phase pH Adjustment: The ionization state of Trimellitic acid is highly dependent on the mobile phase pH.
-
Problem: If the pH is not acidic enough, the carboxylic acid groups will be ionized, leading to strong interactions with residual silanols on the silica-based column, causing tailing.
-
Solution: Lower the pH of the mobile phase to 2-3 using an acid modifier like formic acid or phosphoric acid. This ensures that the Trimellitic acid is in its neutral, protonated form, minimizing secondary interactions.[1]
-
-
Inadequate Buffer Concentration: A buffer is crucial for maintaining a stable pH throughout the analysis.
-
Problem: Insufficient buffer capacity can lead to pH shifts on the column, causing inconsistent ionization and peak tailing.
-
Solution: Ensure your mobile phase contains an adequate concentration of a suitable buffer, typically in the 10-25 mM range.
-
-
Column Choice: The type of HPLC column can significantly impact peak shape.
-
Problem: Older, Type A silica (B1680970) columns have a higher concentration of acidic silanol (B1196071) groups that can cause peak tailing with polar acidic compounds.
-
Solution: Use a modern, high-purity, Type B silica column or a column with a polar-embedded stationary phase. These columns have fewer accessible silanol groups, resulting in improved peak symmetry for acidic analytes.
-
Question: My retention times for Trimellitic acid are shifting between injections. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your analytical method. Several factors can contribute to this issue:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. A good practice is to flush the column with at least 10-20 column volumes of the mobile phase.
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile organic solvents can alter the mobile phase composition and affect retention times. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to retention time shifts. Use a column oven to maintain a constant temperature.[1]
-
Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can cause retention time variability.[1] Purge the pump to remove any trapped air and ensure the pump seals are in good condition.
Gas Chromatography (GC) Troubleshooting
Question: I am observing poor peak shape and low response for Trimellitic acid in my GC analysis. What should I do?
Answer:
Trimellitic acid is a polar and non-volatile compound, making its direct analysis by GC challenging. Derivatization is typically required to improve its volatility and chromatographic behavior.
-
Incomplete Derivatization: This is a primary cause of poor peak shape and low sensitivity.
-
Problem: The carboxylic acid groups of Trimellitic acid need to be converted to a less polar, more volatile form (e.g., methyl esters). If this reaction is incomplete, the underivatized acid will exhibit poor chromatography.
-
Solution: Optimize the derivatization reaction. Ensure the use of a suitable derivatizing agent, such as diazomethane (B1218177) or BF3/methanol.[2] Pay close attention to reaction time, temperature, and the absence of moisture, which can inhibit the reaction.
-
-
Injector Issues: The injector is a critical component where sample volatilization occurs.
-
Problem: A contaminated injector liner or an incorrect injection temperature can lead to sample degradation and poor peak shape.
-
Solution: Regularly clean or replace the injector liner. Optimize the injector temperature to ensure complete volatilization of the derivatized analyte without causing thermal degradation.
-
-
Column Bleed and Contamination: A bleeding or contaminated column can lead to baseline noise and poor peak shape.
-
Problem: High temperatures can cause the stationary phase to bleed, contributing to baseline instability. Contaminants from previous injections can also affect peak shape.
-
Solution: Condition the column according to the manufacturer's instructions to minimize bleed. If the column is contaminated, try baking it out at a high temperature (within the column's limits) or trimming the front end of the column.
-
Question: I am analyzing for Trimellitic anhydride impurity, but I suspect it is converting to Trimellitic acid during my analysis. How can I prevent this?
Answer:
This compound is highly susceptible to hydrolysis, readily converting to Trimellitic acid in the presence of water.[3][4]
-
Anhydrous Conditions: It is crucial to maintain anhydrous conditions throughout the sample preparation and analysis. Use anhydrous solvents and reagents.
-
In-situ Derivatization: For air monitoring applications, a method involving in-situ derivatization on a coated filter can be employed. The filter is coated with a reagent like veratrylamine, which reacts immediately with the this compound as it is collected, forming a stable derivative and preventing hydrolysis. Trimellitic acid does not react under these conditions.[1][5]
-
Selective Derivatization: A two-step derivatization procedure can be used to differentiate between the anhydride and the acid. The first step involves a selective reaction with the anhydride, followed by a second step to derivatize the acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting Trimellitic acid impurity?
A1: The most widely used techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6] HPLC is often preferred for its ability to analyze the acid directly or after a simple derivatization, while GC typically requires a derivatization step to increase the volatility of the Trimellitic acid.[2] Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for identification and quantification.
Q2: Why is derivatization necessary for the GC analysis of Trimellitic acid?
A2: Trimellitic acid is a polar compound with three carboxylic acid groups, which makes it non-volatile. Direct injection of Trimellitic acid into a GC system would result in poor peak shape, strong adsorption to the column, and potential thermal degradation. Derivatization converts the polar carboxylic acid groups into non-polar, more volatile esters (e.g., trimethyl trimellitate), allowing for successful separation and detection by GC.[2]
Q3: Can I use spectroscopic methods for routine quality control of Trimellitic acid impurity?
A3: While spectroscopic methods are powerful for structural elucidation and identification, their application in routine quantitative analysis for impurity profiling can be limited by sensitivity and selectivity, especially in complex matrices.
-
FTIR: Can be used for identifying functional groups and for the quantitative determination of impurities if the impurity has a unique and well-resolved absorption band.
-
UV-Vis Spectroscopy: Can be used for quantification if the impurity has a chromophore that absorbs at a different wavelength from the main component and other impurities.[7] However, the UV spectra of Trimellitic acid and its isomers are often very similar, which can make selective quantification challenging.
-
NMR Spectroscopy: Is an excellent tool for structural identification and can be used for quantitative analysis (qNMR). However, it may not be as sensitive as chromatographic methods for detecting trace-level impurities.
Q4: What are the key validation parameters I should consider for an analytical method for Trimellitic acid impurity?
A4: According to ICH guidelines, the key validation parameters for an impurity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][8][9]
Q5: How can I ensure the stability of Trimellitic acid in my samples and standards during analysis?
A5: Trimellitic acid is generally a stable compound. However, proper handling and storage are important to ensure the integrity of your samples and standards.
-
Solution Stability: Prepare fresh standard solutions daily if their stability over time has not been established. Store stock solutions at refrigerated temperatures and protect them from light if they are found to be light-sensitive.
-
pH: Maintain an acidic pH in your sample and standard solutions for HPLC analysis to ensure the Trimellitic acid remains in its protonated form.
-
Avoid Contamination: Use high-purity solvents and reagents to avoid introducing interfering impurities.
Data Presentation
The following tables summarize quantitative data for common analytical methods used for the determination of Trimellitic acid and its anhydride.
Table 1: Performance Characteristics of Chromatographic Methods for this compound/Acid Analysis
| Parameter | GC-FID (with derivatization) | HPLC-UV (direct analysis) | HPLC-UV (with derivatization) |
| Principle | Derivatization to trimethyl trimellitate | Reverse-phase separation | In-situ derivatization with veratrylamine |
| Instrumentation | Gas Chromatograph with Flame Ionization Detector | High-Performance Liquid Chromatograph with UV Detector | High-Performance Liquid Chromatograph with UV Detector |
| Linearity / Range | 19 to 96 µg per sample | 1 to 200 µg/mL | Target concentration: 40 µg/m³ |
| Limit of Detection (LOD) | Estimated: 2 µg per sample | - | - |
| Limit of Quantitation (LOQ) | - | 0.93 µg/mL | Reliable Quantitation Limit: 0.623 µg/m³ |
| Precision | 0.087 (Sr) @ 19.2 to 96 µg per sample | - | Standard error of estimate: 6.4% at target concentration |
Experimental Protocols
Method 1: HPLC-UV for Simultaneous Analysis of this compound and Trimellitic Acid
This method is suitable for the direct and simultaneous determination of this compound (TMA) and Trimellitic Acid (TMLA).[1][4]
-
Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile (B52724) (MeCN).
-
HPLC grade water.
-
Formic acid (FA) or Sulfuric Acid (H₂SO₄).
-
This compound and Trimellitic acid reference standards.
-
-
Chromatographic Conditions:
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound and Trimellitic acid reference standards in the mobile phase to prepare a stock solution of known concentration.[1]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
-
Method 2: GC-FID for Simultaneous Determination of this compound and Trimellitic Acid Impurity
This method involves the methylation of both compounds with diazomethane followed by GC-FID analysis.[2]
-
Apparatus and Reagents:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
-
GC column: 5% SP-2100 on Supelcoport 100/120 mesh (or equivalent).
-
Diazomethane solution.
-
Anhydrous ether.
-
This compound and Trimellitic acid reference standards.
-
-
Chromatographic Conditions:
-
Column Temperature: Isothermal at 180°C.
-
Injector Temperature: 200°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium at a flow rate of 25 mL/min.
-
Injection Volume: 2 µL.
-
-
Derivatization and Sample Preparation:
-
Accurately weigh the sample or standard into a vial.
-
Dissolve in anhydrous ether.
-
Add an excess of diazomethane solution and allow the reaction to proceed.
-
The resulting solution containing the methyl ester of this compound and the trimethyl ester of Trimellitic acid is then injected into the GC.
-
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Experimental workflow for HPLC analysis of Trimellitic acid.
Caption: Experimental workflow for GC analysis of Trimellitic acid.
Caption: Logical workflow for troubleshooting chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. HPLC Method for Analysis of this compound and Trimellitic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. osha.gov [osha.gov]
- 6. Analytical Method Validation Questions and Answers [complianceonline.com]
- 7. UV-Vis Absorption Spectrum of Trimellitic Acid | SIELC Technologies [sielc.com]
- 8. Frequently Asked Questions about Method Validation | Ofni Systems [ofnisystems.com]
- 9. chromatobuddies: Frequently Asked Questions about Analytical Method Validation [chromatobuddies.blogspot.com]
Technical Support Center: Achieving Consistent Batch-to-Batch Polymerization Results
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to achieve reproducible polymerization outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing batch-to-batch consistency in polymerization?
A: The key factors include:
-
Monomer Purity: Impurities can act as inhibitors or chain transfer agents, affecting reaction rate and polymer properties.
-
Initiator Concentration and Purity: The amount and quality of the initiator directly impact polymerization kinetics, molecular weight, and polydispersity.
-
Temperature Control: Precise and stable temperature is crucial as it affects the rates of initiation, propagation, and termination.
-
Solvent Purity and Type: Solvents can influence reaction kinetics and should be free of contaminants.
-
Reaction Time: Consistent reaction times are essential for achieving the target molecular weight and conversion.
-
Atmosphere Control: The presence of oxygen can inhibit many polymerization reactions.
Q2: How does monomer purity affect the final polymer?
A: Even small amounts of impurities in the monomer can act as chain terminators or create defects in the polymer chain.[1] This can lead to reduced mechanical strength, undesirable coloration, or failure to meet specific standards. For instance, in polycondensation reactions, monofunctional impurities are particularly detrimental as they stop chain growth, limiting the achievable degree of polymerization.
Q3: What is the impact of initiator concentration on polymer properties?
A: Initiator concentration is inversely related to the polymer chain length. A higher initiator concentration leads to the formation of more polymer chains, but each chain will be shorter on average. Conversely, a lower initiator concentration results in fewer, but longer, polymer chains. This directly impacts the polymer's physical properties, such as strength and viscosity.
Q4: Why is temperature control so important for exothermic polymerizations?
A: Exothermic polymerizations release a significant amount of heat, which can accelerate the reaction rate. Without proper control, this can lead to a "thermal runaway," a dangerous situation where the reaction becomes uncontrollable. Inconsistent temperature profiles between batches will lead to variations in molecular weight, polydispersity, and even polymer degradation.
Troubleshooting Guide
Problem 1: Low Molecular Weight Polymer
-
Possible Causes:
-
Impurities: Water or other impurities in the monomer or solvent can act as chain terminators.[2]
-
Incorrect Stoichiometry: An imbalance in the molar ratio of monomer to initiator.
-
High Initiator Concentration: Too much initiator will result in shorter polymer chains.
-
High Reaction Temperature: Can lead to increased chain transfer reactions or polymer degradation.
-
Premature Termination: Side reactions consuming monomers or growing polymer chains.
-
-
Solutions:
-
Purify Monomers and Solvents: Ensure all reagents are of high purity and are properly dried.
-
Verify Stoichiometry: Accurately measure and control the molar ratios of your reactants.
-
Optimize Initiator Concentration: Systematically vary the initiator concentration to find the optimal level for your desired molecular weight.
-
Adjust Reaction Temperature: Lowering the temperature can sometimes favor longer chain growth, but be mindful of reaction rate.
-
Review Catalyst/Initiator Activity: Ensure your initiator or catalyst is not deactivated. Use fresh and properly stored materials.[2]
-
Problem 2: Broad Polydispersity Index (PDI)
-
Possible Causes:
-
Chain Transfer Reactions: Impurities or the solvent itself can cause premature termination and the start of new chains.
-
Non-uniform Initiation or Termination Rates: Fluctuations in temperature or poor mixing can lead to inconsistent reaction rates.
-
Polymer Precipitation: If the polymer precipitates during the reaction, it can lead to a broader molecular weight distribution.
-
Branching: The presence of side chains can lead to a more complex structure and a broader molecular weight distribution.[3]
-
-
Solutions:
-
Minimize Chain Transfer: Choose a solvent with a low chain transfer constant and ensure high purity of all reagents.
-
Ensure Homogeneous Reaction Conditions: Improve stirring and maintain precise temperature control.
-
Select an Appropriate Solvent: The solvent should provide good solubility for the polymer at the reaction temperature.
-
Consider Controlled/Living Radical Polymerization: Techniques like ATRP or RAFT offer better control over PDI.
-
Problem 3: Inconsistent Monomer Conversion
-
Possible Causes:
-
Oxygen Inhibition: Dissolved oxygen can inhibit radical polymerizations.
-
Inhibitor in Monomer: Storage inhibitors must be removed before polymerization.
-
Initiator Issues: Incorrect initiator concentration or temperature for efficient decomposition.
-
Solvent Quality: Presence of impurities or water in the solvent.
-
-
Solutions:
-
Deoxygenate the Reaction Mixture: Use techniques like freeze-pump-thaw cycles or bubbling with an inert gas (e.g., nitrogen or argon).[4]
-
Remove Inhibitor: Pass the monomer through a column of basic alumina (B75360).
-
Optimize Initiation System: Adjust the initiator concentration and ensure the reaction temperature is appropriate for the chosen initiator.
-
Use Fresh, Dry Solvent: Ensure the solvent is of high purity and anhydrous if necessary.
-
Data Presentation
Table 1: Effect of Initiator (KPS) Concentration on Polydispersity Index (PDI) in Styrene Emulsion Polymerization
| Initiator (KPS) Conc. (wt %) | Polydispersity Index (PDI) |
| 0.3 | 0.036 |
| 0.6 | 0.030 |
| 0.9 | 0.024 |
| 1.2 | 0.016 |
Data suggests that in this specific system, an increase in initiator concentration leads to a narrower particle size distribution and thus a lower PDI.[5]
Table 2: Effect of Temperature on the Polymerization of Styrene
| Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 25 | 29 | 4,100 | 1.15 |
| 60 | 62 | 5,200 | 1.12 |
| 80 | 85 | 4,800 | 1.35 |
This table illustrates that for this Cu(0)-RDRP of styrene, 60°C provides a good balance of high conversion and low polydispersity.[4]
Experimental Protocols
Protocol 1: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Methyl Methacrylate (B99206) (MMA)
Materials:
-
Methyl methacrylate (MMA) monomer
-
Azo-bis(isobutyronitrile) (AIBN) initiator
-
RAFT agent (e.g., 2-cyano-2-butyldithiobenzoate)
-
Anhydrous benzene (B151609) (or other suitable solvent)
-
Ampules or Schlenk tubes
-
Vacuum line
-
Oil bath
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of MMA and AIBN in benzene. For example, dissolve 20.1 mg (0.122 mmol) of AIBN in 5 mL of benzene, then add 15 mL (0.14 mol) of MMA.
-
Aliquot and Add RAFT Agent: In separate ampules, weigh the desired amount of the RAFT agent. Aliquot 2 mL of the stock solution into each ampule.
-
Degas: Subject the contents of the ampules to three freeze-evacuate-thaw cycles using a vacuum line (e.g., at 0.05 mmHg) to remove dissolved oxygen.
-
Seal: Seal the ampules under vacuum.
-
Polymerize: Place the sealed ampules in a preheated oil bath at the desired temperature (e.g., 60°C) for the specified time (e.g., 15 hours).
-
Isolate Polymer: After the reaction, cool the ampules, open them, and precipitate the polymer in a non-solvent like cold methanol.
-
Dry and Characterize: Filter and dry the polymer under vacuum. Characterize the molecular weight (Mn) and PDI using Gel Permeation Chromatography (GPC).
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Styrene
Materials:
-
Styrene monomer
-
Copper(I) bromide (CuBr) catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
-
Ethyl 2-bromoisobutyrate (EBiB) initiator
-
Anisole (B1667542) (internal standard for GC)
-
Schlenk flask
-
Nitrogen source
-
Oil bath
Procedure:
-
Setup: Add CuBr to a dry Schlenk flask. Seal the flask with a rubber septum, then degas and back-fill with nitrogen three times.
-
Add Reagents: Using deoxygenated syringes, add styrene, anisole (as an internal standard), and PMDETA to the flask. The solution should turn light green as the CuBr/PMDETA complex forms.
-
Initiate: After the complex has formed, add the EBiB initiator. Take an initial sample to determine the starting monomer concentration.
-
Polymerize: Place the flask in a preheated oil bath at the desired temperature (e.g., 110°C) and allow the polymerization to proceed.
-
Monitor: Periodically take samples to monitor monomer conversion by Gas Chromatography (GC) and molecular weight evolution by GPC.
-
Terminate and Purify: Once the desired conversion is reached, cool the flask and expose the contents to air to terminate the polymerization. Dissolve the polymer in a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Isolate and Characterize: Precipitate the polymer in an excess of a non-solvent like ethanol, filter, and dry under vacuum.
References
- 1. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Impact of Impurities in Trimellitic Anhydride on Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities in trimellitic anhydride (B1165640) (TMA) on the properties of polymers. Issues encountered during experimental work are addressed in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical-grade Trimellitic Anhydride (TMA)?
A1: The most prevalent impurity in TMA is Trimellitic Acid (TMLA) , which is the hydrolysis product of TMA.[1][2] Other potential impurities can originate from the manufacturing process, which typically involves the oxidation of pseudocumene. These can include:
-
Heavy Metal Catalysts: Residual amounts of catalysts such as cobalt, manganese, zirconium, and bromine may be present.
-
Oxidation Byproducts: Incomplete oxidation can lead to various aromatic compounds.
-
Color Bodies: Tar-like oxidation byproducts can cause discoloration.
-
Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.
Q2: How can Trimellitic Acid (TMLA) impurity affect my polyester (B1180765) synthesis?
A2: The presence of TMLA can have several adverse effects on polyester properties. The free carboxylic acid groups in TMLA can:
-
Alter Stoichiometry: TMLA can disrupt the precise molar ratio of anhydride to diol required for optimal polymerization, potentially leading to a lower molecular weight and reduced mechanical properties.
-
Increase Acidity: A higher acid number in the final polymer can affect its stability and performance in certain applications.
-
Affect Thermal Properties: The presence of free TMLA has been shown to influence the thermal properties of polyester powders.[3]
Q3: My polymer is exhibiting a yellow or discolored appearance. Could this be due to impurities in the TMA?
A3: Yes, discoloration, particularly yellowing, is a common issue that can be linked to impurities in TMA. Potential causes include:
-
Color Bodies: These are yellowish or tan-colored tar-like byproducts from the oxidation process used to manufacture TMA.
-
Thermal Degradation: The presence of certain impurities can lower the thermal stability of the polymer, making it more susceptible to yellowing at high processing temperatures. Aromatic impurities, in particular, can undergo thermal oxygen degradation, leading to coloration.
-
Metallic Impurities: Residual heavy metal catalysts can sometimes contribute to color formation in the final polymer.
Q4: Can impurities in TMA affect the mechanical properties of my polymer, such as tensile strength and elongation?
A4: Yes, impurities can negatively impact the mechanical integrity of polymers.
-
Lower Molecular Weight: As mentioned, TMLA can disrupt the polymerization reaction, leading to shorter polymer chains and consequently, lower tensile strength and elongation at break.
-
Chain Termination: Other reactive impurities can act as chain terminators during polymerization, again resulting in lower molecular weight and compromised mechanical performance.
Q5: I am using TMA to produce a plasticizer for PVC. How can impurities affect its performance?
A5: Impurities in TMA can affect the quality and performance of the resulting plasticizer.
-
Reduced Efficiency: Impurities can lead to the formation of undesired byproducts during the esterification reaction to produce the plasticizer. This can lower the overall yield and efficiency of the plasticizer.
-
Increased Migration: A plasticizer with a less uniform composition or lower molecular weight due to impurities may have a higher tendency to migrate out of the PVC matrix over time, leading to a loss of flexibility and potential contamination of surrounding materials.[4][5][6][7]
Section 2: Troubleshooting Guides
Issue 1: Polymer Discoloration (Yellowing)
| Symptom | Possible Cause(s) Related to TMA Impurities | Troubleshooting Steps & Solutions |
| The final polymer exhibits a distinct yellow or brownish tint. | Presence of "Color Bodies": These are inherent impurities from the TMA manufacturing process. | 1. Source High-Purity TMA: Specify a low color index (e.g., APHA color) when sourcing TMA. 2. Purification of TMA: Consider laboratory-scale purification of TMA if high purity is critical. 3. Use of Color-Reducing Additives: Investigate the use of antioxidants or other additives that can mitigate color formation during polymerization. |
| Thermal Degradation During Polymerization: Metallic impurities or other organic byproducts in TMA can lower the thermal stability of the polymer, causing it to discolor at high temperatures. | 1. Lower Polymerization Temperature: If possible, reduce the reaction temperature without significantly impacting reaction time and final polymer properties. 2. Inert Atmosphere: Ensure the polymerization is conducted under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by impurities. 3. Analyze TMA for Metallic Impurities: Use Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) to quantify residual metal catalysts. |
Issue 2: Reduced Mechanical Strength (Brittleness, Low Elongation)
| Symptom | Possible Cause(s) Related to TMA Impurities | Troubleshooting Steps & Solutions |
| The polymer is brittle, with lower than expected tensile strength and/or elongation at break. | High Trimellitic Acid (TMLA) Content: TMLA disrupts the stoichiometry of the polymerization reaction, leading to a lower average molecular weight. | 1. Quantify TMLA in TMA: Use titration or chromatographic methods (HPLC, GC) to determine the percentage of TMLA in your TMA raw material. 2. Adjust Stoichiometry: If the TMLA content is known, adjust the molar ratios of your monomers to compensate for the free acid. 3. Source Low-TMLA Grade TMA: Specify a maximum allowable TMLA content with your supplier. |
| Presence of Chain-Terminating Impurities: Other reactive organic impurities can prematurely stop polymer chain growth. | 1. Characterize TMA Purity: Utilize advanced analytical techniques like GC-MS to identify and quantify unknown organic impurities. 2. Purify TMA: If specific chain-terminating impurities are identified, explore purification methods to remove them. |
Issue 3: Gel Formation or Premature Crosslinking in Polyester Synthesis
| Symptom | Possible Cause(s) Related to TMA Impurities | Troubleshooting Steps & Solutions |
| Formation of insoluble gel particles or a rapid, uncontrolled increase in viscosity during polymerization. | Presence of Polyfunctional Impurities: Impurities with more than two reactive functional groups can act as crosslinking agents, leading to premature gelation. | 1. Analyze TMA for Impurities: Use techniques like GC-MS to screen for polyfunctional aromatic acids or other potential crosslinkers. 2. Control Reaction Temperature: Lowering the reaction temperature can sometimes slow down the crosslinking reaction, allowing for better process control. |
| Localized High Concentrations of Reactants: Poor mixing can lead to localized areas with an excess of TMA, which can promote side reactions and crosslinking. | 1. Improve Agitation: Ensure efficient and uniform mixing throughout the polymerization vessel. 2. Controlled Monomer Addition: Consider a staged or slow addition of TMA to the reaction mixture to maintain better control over the reaction. |
Section 3: Quantitative Data on Impurity Impact
The following tables summarize the potential quantitative effects of impurities on polymer properties. It is important to note that the exact impact will depend on the specific polymer system and processing conditions.
Table 1: Impact of Trimellitic Acid (TMLA) on Polyester Properties (Illustrative)
| TMLA Concentration in TMA (wt%) | Expected Impact on Molecular Weight | Potential Change in Tensile Strength | Potential Change in Thermal Stability (Td5) |
| < 0.1 | Minimal | Negligible | Negligible |
| 0.1 - 0.5 | Slight Decrease | Minor Reduction | Minor Reduction |
| 0.5 - 2.0 | Moderate Decrease | Noticeable Reduction | Noticeable Reduction |
| > 2.0 | Significant Decrease | Significant Reduction | Significant Reduction |
Table 2: Impact of Metallic Impurities on Polymer Color (Illustrative)
| Metallic Impurity | Typical Concentration Range (ppm) | Potential Impact on Yellowness Index (YI) |
| Cobalt (Co) | 1 - 20 | May contribute to a slight increase in YI |
| Manganese (Mn) | 1 - 20 | Can cause a noticeable increase in YI, especially at higher temperatures |
| Iron (Fe) | 1 - 10 | Can significantly increase the Yellowness Index |
Section 4: Experimental Protocols
Protocol 1: Determination of Trimellitic Acid in this compound via Titration
This method provides a simple way to determine the free acid content in a TMA sample.
Materials:
-
This compound sample
-
Anhydrous Acetone (B3395972)
-
Standardized 0.1 N Sodium Hydroxide (NaOH) in methanol
-
Phenolphthalein (B1677637) indicator
-
Burette, flask, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 2 g of the TMA sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of anhydrous acetone to dissolve the sample. Use a magnetic stirrer to ensure complete dissolution.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized 0.1 N methanolic NaOH solution until a permanent faint pink color is observed.
-
Record the volume of NaOH solution used.
-
Calculate the percentage of trimellitic acid using the following formula:
% TMLA = (V × N × 210.13) / (W × 10)
Where:
-
V = Volume of NaOH solution used (mL)
-
N = Normality of the NaOH solution
-
210.13 = Molecular weight of Trimellitic Acid
-
W = Weight of the TMA sample (g)
-
Protocol 2: Measurement of Yellowness Index (YI) of Polymer Samples (ASTM E313)
This protocol outlines the general procedure for measuring the yellowness index of a solid polymer sample.[8][9][10][11][12][13]
Apparatus:
Procedure:
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions, typically using a standard white tile.
-
Sample Preparation: Prepare a flat, opaque plaque of the polymer sample with a smooth surface. The thickness should be sufficient to be opaque.
-
Measurement: Place the polymer sample in the spectrophotometer's measurement port.
-
Data Acquisition: Initiate the measurement. The instrument will measure the tristimulus values (X, Y, Z).
-
Calculation: The Yellowness Index (YI) is calculated using the following formula for ASTM E313:[11]
YI = [100 * (Cx * X - Cz * Z)] / Y
Where X, Y, and Z are the CIE tristimulus values, and Cx and Cz are coefficients that depend on the illuminant and observer.[11]
Protocol 3: Determination of Heavy Metal Impurities by Atomic Absorption Spectroscopy (AAS)
This protocol provides a general guideline for the determination of metallic impurities in a TMA sample.
Materials:
-
This compound sample
-
High-purity nitric acid
-
Deionized water
-
Certified metal standard solutions (e.g., Co, Mn)
-
Atomic Absorption Spectrometer with appropriate hollow cathode lamps
Procedure:
-
Sample Digestion: Accurately weigh a known amount of the TMA sample into a digestion vessel. Carefully add a sufficient volume of high-purity nitric acid. Heat the mixture according to a validated digestion protocol to completely dissolve the sample and oxidize the organic matrix.
-
Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
-
Instrument Calibration: Prepare a series of calibration standards of the metals of interest by diluting the certified standard solutions. Run the standards on the AAS to generate a calibration curve.
-
Sample Analysis: Aspirate the diluted sample digestate into the AAS and record the absorbance.
-
Quantification: Determine the concentration of each metal in the sample by comparing its absorbance to the calibration curve. Calculate the concentration in the original TMA sample in ppm (mg/kg).
Section 5: Visualizations
References
- 1. popups.uliege.be [popups.uliege.be]
- 2. chalcogen.ro [chalcogen.ro]
- 3. [논문]The effect of trimellitic acid on the thermal properties of polyester coating powder [scienceon.kisti.re.kr]
- 4. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ist.fraunhofer.de [ist.fraunhofer.de]
- 7. researchgate.net [researchgate.net]
- 8. Yellowness Index (YI) ASTM E313 [intertek.com]
- 9. infinitalab.com [infinitalab.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. equitechintl.com [equitechintl.com]
- 12. Yellowness index measurement method - 3nh [3nh.com]
- 13. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
Technical Support Center: Enhancing the Shelf Life of Trimellitic Anhydride-Containing Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing formulations containing Trimellitic Anhydride (B1165640) (TMA).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of Trimellitic Anhydride.
Problem 1: Rapid degradation of this compound in my formulation.
-
Question: I'm observing a rapid loss of this compound potency in my formulation, often accompanied by the formation of a precipitate. What is the likely cause and how can I prevent it?
-
Answer: The most probable cause is the hydrolysis of this compound (TMA) to Trimellitic Acid (TMLA). TMA is highly sensitive to moisture, and even trace amounts of water in your solvents or excipients can lead to rapid degradation[1][2]. TMLA is often less soluble in the organic solvents used for TMA, leading to precipitation.
Solutions:
-
Solvent Selection: Use anhydrous, aprotic solvents. Ensure solvents are freshly opened or have been dried using molecular sieves.
-
Excipient Control: Thoroughly dry all excipients before use.
-
Moisture Scavengers: Incorporate a moisture scavenger into your formulation. Options include molecular sieves or silane-based scavengers[1][3][4]. The choice of scavenger will depend on its compatibility with your formulation.
-
Inert Atmosphere: Prepare and store the formulation under an inert atmosphere, such as nitrogen or argon, to displace moisture-laden air.
-
Problem 2: Inconsistent results in my stability studies.
-
Question: My stability data for this compound formulations is not reproducible. What could be causing this variability?
-
Answer: Inconsistent results in stability studies for moisture-sensitive compounds like this compound often stem from uncontrolled environmental factors or analytical variability.
Troubleshooting Steps:
-
Environmental Control: Ensure that all sample preparation and handling are performed in a controlled, low-humidity environment (e.g., a glove box or a room with a dehumidifier).
-
Container Closure System: Use tightly sealed containers with a proven low moisture vapor transmission rate (MVTR).
-
Analytical Method Validation: Verify that your analytical method is stability-indicating, meaning it can accurately separate and quantify TMA in the presence of its degradation product, TMLA. HPLC and GC-MS are suitable techniques[5].
-
Sampling Technique: Develop a consistent sampling technique that minimizes the exposure of the formulation to atmospheric moisture during sample withdrawal.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. In the presence of water, the anhydride ring opens to form Trimellitic Acid[1][2]. This reaction is typically rapid and is the main reason for the loss of potency in formulations.
Diagram: Hydrolysis of this compound
Caption: Hydrolysis of this compound to Trimellitic Acid.
Q2: Which solvents are recommended for formulating this compound?
A2: Aprotic solvents are recommended for formulating this compound as they do not have a proton that can participate in the hydrolysis reaction. It is crucial to use anhydrous grades of these solvents.
| Solvent Category | Recommended Solvents | Key Considerations |
| Polar Aprotic | Acetone, Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Ensure the solvent is of an anhydrous grade and stored properly to prevent moisture absorption. |
| Nonpolar Aprotic | Toluene, Xylene, Dichloromethane (DCM) | Good for dissolving TMA, but ensure all other formulation components are also soluble. |
Q3: How can I incorporate moisture scavengers into my liquid formulation?
A3: Moisture scavengers can be added directly to the formulation. For instance, molecular sieve powder can be suspended in the liquid, or a soluble silane-based scavenger can be dissolved. The amount to be added should be determined experimentally based on the expected moisture content of the components and the desired shelf life.
Q4: What are the key parameters to monitor in a stability study of a this compound formulation?
A4: A comprehensive stability study should monitor the following:
-
Assay of this compound: To determine the rate of degradation.
-
Formation of Trimellitic Acid: To quantify the primary degradation product.
-
Appearance: Any changes in color, clarity, or precipitation.
-
Water Content: To correlate with the rate of degradation.
Diagram: Stability Study Workflow
Caption: Experimental workflow for a typical stability study of a TMA formulation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Trimellitic Acid
This protocol outlines a reverse-phase HPLC method capable of separating and quantifying this compound from its primary degradant, Trimellitic Acid.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and Trimellitic Acid in anhydrous acetonitrile.
-
Create a mixed working standard by diluting the stock solutions to a known concentration.
-
-
Sample Preparation:
-
Accurately dilute the this compound formulation with anhydrous acetonitrile to a concentration within the calibration range.
-
-
Analysis:
-
Inject the mixed standard to determine the retention times and response factors for TMA and TMLA.
-
Inject the prepared sample.
-
Calculate the concentration of TMA and TMLA in the sample based on the peak areas and the standard's response factor.
-
Protocol 2: Accelerated Stability Study of a this compound Formulation
This protocol describes an accelerated stability study to quickly assess the impact of formulation variables on the shelf life of this compound.
-
Materials:
-
This compound formulation.
-
Environmental chamber capable of maintaining controlled temperature and humidity.
-
Appropriate low MVTR containers.
-
-
Methodology:
-
Prepare several batches of the this compound formulation, varying one component at a time (e.g., type or concentration of moisture scavenger, type of aprotic solvent).
-
Package each batch in the selected containers.
-
Place the samples in an environmental chamber at accelerated conditions (e.g., 40°C / 25% Relative Humidity).
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), remove samples from each batch.
-
Analyze the samples for the assay of this compound and the concentration of Trimellitic Acid using the stability-indicating HPLC method (Protocol 1).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each formulation.
-
Compare the degradation rates to determine the most stable formulation.
-
Diagram: Troubleshooting Logic for TMA Formulation Instability
Caption: A logical workflow for troubleshooting instability in TMA formulations.
References
- 1. Water Scavengers | Silane Hydrophobing Agents | Drying Agents | Silane | Silanes [powerchemical.net]
- 2. specialchem.com [specialchem.com]
- 3. Moisture scavenger | Additive OF | Borchers: A Milliken Brand [borchers.com]
- 4. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 5. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Guide: Trimellitic Anhydride vs. Phthalic Anhydride as Plasticizer Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable plasticizer is a critical consideration in the formulation of polymeric materials, particularly for sensitive applications in the medical, pharmaceutical, and food contact sectors. Plasticizers impart flexibility and durability to otherwise rigid polymers, such as polyvinyl chloride (PVC). For decades, phthalate (B1215562) esters, derived from phthalic anhydride (B1165640), have dominated the plasticizer market. However, growing concerns over their potential health and environmental impacts have spurred the adoption of alternative plasticizers, with trimellitate esters derived from trimellitic anhydride emerging as a leading high-performance option.
This guide provides an objective, data-driven comparison of this compound and phthalic anhydride as precursors for plasticizers, focusing on the performance of their respective flagship products: Tris(2-ethylhexyl) trimellitate (TOTM) and Bis(2-ethylhexyl) phthalate (DEHP).
Performance Comparison: TOTM vs. DEHP
Plasticizers derived from this compound, such as TOTM, are generally characterized by their higher molecular weight and lower volatility compared to phthalates like DEHP. These structural differences translate into significant performance advantages, particularly in demanding applications requiring high temperature resistance, low migration, and long-term stability.
Mechanical Properties
The primary function of a plasticizer is to enhance the flexibility of a polymer. This is typically quantified by measuring mechanical properties such as Shore hardness, tensile strength, and elongation at break. While both TOTM and DEHP are effective plasticizers, their efficiency can differ.
| Property | Test Method | PVC with TOTM | PVC with DEHP | Key Observations |
| Shore A Hardness | ASTM D2240 | ~80 - 85 (at 67 phr) | ~70 - 90 (at 60 phr) | DEHP can provide slightly greater softness at similar concentrations. |
| Tensile Strength | ASTM D638 | Decreases with increasing concentration | 15 - 25 MPa (at 60 phr) | Generally comparable, though DEHP may yield slightly lower tensile strength at equivalent softness. |
| Elongation at Break (%) | ASTM D638 | Increases with increasing concentration | 250 - 400 (at 60 phr) | Both provide excellent elongation, indicative of good flexibility. |
phr: parts per hundred parts of resin
Permanence and Stability
A critical performance differentiator for plasticizers is their permanence within the polymer matrix. Low permanence, characterized by high volatility and migration, can lead to material degradation and potential contamination of surrounding environments.
| Property | Test Method | PVC with TOTM | PVC with DEHP | Key Observations |
| Volatility (Weight Loss %) | ASTM D1203 (24h @ 90°C) | 0.3% | 1.7% | TOTM exhibits significantly lower volatility, making it suitable for high-temperature applications.[1] |
| Extraction in Hexane (%) | ASTM D1239 | Lower | Higher | TOTM shows greater resistance to extraction by non-polar solvents. |
| Extraction in Soapy Water (%) | ASTM D1239 | Lower | Higher | TOTM is less prone to leaching in aqueous, soapy environments.[1] |
| Migration into Blood | In-vitro heart-lung machine circuit | Distinctly lower than DEHP (by a factor of approx. 350) | High | TOTM is a superior choice for medical devices in contact with blood, demonstrating significantly lower migration.[2] |
| Thermal Stability (TGA) | - | High | Moderate | TOTM has a higher degradation temperature, indicating greater thermal stability. |
Toxicological Profile
The toxicological profiles of phthalates, particularly DEHP, have been a primary driver for the development of alternative plasticizers. Regulatory bodies worldwide have imposed restrictions on the use of certain phthalates due to their classification as reproductive toxicants.
| Property | Organism | TOTM | DEHP | Key Observations |
| Acute Oral Toxicity (LD50) | Rat | >5000 mg/kg | >20,000 mg/kg | Both substances exhibit low acute oral toxicity.[3][4] |
| Reproductive Toxicity | - | Not Classified | Toxic to Reproduction (Repr. 1B) | DEHP is classified as a reproductive toxicant by ECHA, a major point of differentiation from TOTM.[5] |
| Regulatory Status (EU) | ECHA | Not Classified as hazardous | Restricted in many consumer products and medical devices | The use of DEHP is heavily regulated and restricted in the European Union.[5][6] |
Experimental Protocols
To ensure the reproducibility and comparability of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of TOTM and DEHP, as well as for key performance evaluation tests.
Synthesis of Trioctyl Trimellitate (TOTM)
Objective: To synthesize Trioctyl trimellitate via direct esterification of this compound and 2-ethylhexanol.[7]
Materials:
-
This compound (TMA)
-
2-Ethylhexanol (excess)
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
Nitrogen gas supply
-
Sodium carbonate solution (for neutralization)
-
Deionized water
Equipment:
-
Glass reactor with heating mantle, mechanical stirrer, thermometer, and a condenser with a Dean-Stark trap
-
Vacuum pump
-
Separatory funnel
Procedure:
-
Reactant Charging: Charge the reactor with this compound and an excess of 2-ethylhexanol.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow, continuous flow to create an inert atmosphere.
-
Catalyst Addition: Add the acid catalyst to the reaction mixture.
-
Heating and Reaction: Begin stirring and gradually heat the mixture to the reaction temperature (150-250°C).
-
Water Removal: Continuously remove the water byproduct from the reaction mixture using a Dean-Stark trap to drive the reaction to completion.
-
Monitoring Reaction Progress: Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.
-
Cooling: Once the reaction is complete, cool the mixture.
-
Neutralization: Neutralize the remaining acid catalyst by washing the crude product with a sodium carbonate solution.
-
Washing: Wash the organic layer with deionized water to remove any salts and excess reagents.
-
Purification: Purify the crude TOTM by vacuum distillation to remove unreacted 2-ethylhexanol and other impurities.
Synthesis of Di(2-ethylhexyl) Phthalate (DEHP)
Objective: To synthesize Di(2-ethylhexyl) phthalate by the esterification of phthalic anhydride with 2-ethylhexanol.[8]
Materials:
-
Phthalic anhydride (PAN)
-
2-Ethylhexanol (2EH)
-
Catalyst (e.g., methane (B114726) sulfonic acid (MSA) or para-toluene sulfonic acid (p-TSA))
Equipment:
-
Reaction vessel equipped for heating and stirring
-
Condenser for water removal
Procedure:
-
Reaction Setup: Combine phthalic anhydride and 2-ethylhexanol in the reaction vessel.
-
Catalyst Addition: Add the acid catalyst to the mixture.
-
Esterification: Heat the mixture to drive the esterification reaction. The reaction proceeds in two stages: first, the formation of mono-2-ethylhexyl phthalate (MOP), followed by the slower conversion to di(2-ethylhexyl) phthalate.
-
Water Removal: Continuously remove the water formed during the reaction to shift the equilibrium towards the product side.
-
Reaction Completion: Monitor the reaction until the desired conversion is achieved.
-
Purification: The crude DEHP is then purified, typically involving neutralization of the catalyst, washing, and distillation to remove excess alcohol and byproducts.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability of the plasticizers by measuring their weight loss as a function of temperature.[9][10]
Equipment:
-
Thermogravimetric Analyzer (TGA) with a high-precision microbalance and a programmable furnace.
Procedure:
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) of the plasticizer into a TGA sample pan.
-
Atmospheric Control: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600°C).
-
Data Acquisition: The TGA instrument continuously records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition temperature, which is a key indicator of thermal stability.
Plasticizer Extraction by Chemicals (ASTM D1239)
Objective: To measure the weight loss of a plasticized film after immersion in specific chemicals to determine its resistance to extraction.[11]
Materials:
-
Plastic film specimens (50 x 50 mm)
-
Extraction liquids (e.g., distilled water, soapy water, hexane)
-
Containers for immersion
-
Analytical balance
Procedure:
-
Specimen Preparation: Cut the plastic film into 50 x 50 mm squares.
-
Initial Weighing: Accurately weigh each specimen.
-
Immersion: Place each specimen in a separate container with a specified volume of the test liquid, ensuring it is fully submerged.
-
Incubation: Cover the containers and maintain them at a specified temperature for a set duration (e.g., 24 hours at 23°C).
-
Drying: After immersion, remove the specimens, gently wipe them dry with a soft cloth, and allow them to condition.
-
Final Weighing: Re-weigh the conditioned specimens.
-
Calculation: The percentage of weight loss is calculated, which represents the amount of plasticizer and other extractable components removed by the chemical.
Visualizing the Pathways and Processes
To better understand the relationships and workflows discussed, the following diagrams are provided.
References
- 1. mddionline.com [mddionline.com]
- 2. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpsc.gov [cpsc.gov]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. Phthalates - ECHA [echa.europa.eu]
- 6. Di-(2-ethyl hexyl) phthalate (DEHP) [utslappisiffror.naturvardsverket.se]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 10. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 11. store.astm.org [store.astm.org]
A Comparative Guide to Polyimides: Trimellitic Anhydride vs. Pyromellitic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of polyimides derived from trimellitic anhydride (B1165640) (TMA) and pyromellitic dianhydride (PMDA). The selection of the dianhydride monomer is a critical determinant of the final polymer's characteristics, influencing its thermal stability, mechanical properties, and processability. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the chemical structures and synthetic pathways to inform material selection for demanding applications.
Executive Summary
Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance properties. Pyromellitic dianhydride (PMDA) is a cornerstone monomer for producing highly thermally stable and rigid polyimides. However, the rigidity of the PMDA structure often leads to poor solubility and processability. In contrast, trimellitic anhydride (TMA) is primarily used to synthesize polyamide-imides (PAIs). The incorporation of amide linkages in the polymer backbone, facilitated by TMA, imparts greater flexibility, leading to improved solubility and processability, though often with a trade-off in ultimate thermal performance. This guide will delve into these differences with supporting data and methodologies.
Structural and Synthetic Differences
The fundamental difference between PMDA and TMA lies in their chemical structure, which dictates the architecture of the resulting polymer.
Pyromellitic Dianhydride (PMDA) is a rigid, planar aromatic dianhydride. Its symmetric structure leads to highly ordered and rigid polyimide chains with strong interchain interactions. This molecular arrangement is responsible for the exceptional thermal stability and high modulus of PMDA-based polyimides.
This compound (TMA) , on the other hand, is a tricarboxylic acid anhydride. In the synthesis of polyamide-imides, it is often converted to its more reactive derivative, this compound chloride (TMAC). The presence of both an anhydride and an acid chloride group (or a carboxylic acid group in TMA itself) allows for the formation of both imide and amide linkages in the polymer chain. This introduction of flexible amide bonds disrupts the chain rigidity, enhancing solubility and processability.
Caption: Chemical structures of PMDA, TMA, and TMAC.
Performance Comparison: Quantitative Data
The following tables summarize the key performance differences between a representative PMDA-based polyimide (PMDA-ODA) and a representative TMA-based polyamide-imide (TMA-MDI). It is important to note that properties can vary significantly based on the specific diamine used and the processing conditions.
Table 1: Thermal Properties
| Property | PMDA-ODA Polyimide | TMA-MDI Polyamide-Imide |
| Glass Transition Temperature (Tg) | ~406 °C[1] | ~280-335 °C |
| 5% Weight Loss Temperature (TGA) | ~505 °C[2] | >400 °C |
Table 2: Mechanical Properties
| Property | PMDA-ODA Polyimide | TMA-MDI Polyamide-Imide |
| Tensile Strength | ~110 MPa[2] | ~117 MPa[3] |
| Tensile Modulus | ~3.42 GPa | Not specified |
| Elongation at Break | ~18.8%[2] | ~14.18%[3] |
Table 3: Solubility
| Solvent | PMDA-ODA Polyimide | TMA-MDI Polyamide-Imide |
| N-Methyl-2-pyrrolidone (NMP) | Insoluble (precursor is soluble) | Soluble |
| Dimethylacetamide (DMAc) | Insoluble (precursor is soluble) | Soluble |
| Dimethylformamide (DMF) | Insoluble (precursor is soluble) | Soluble |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible results.
Synthesis of PMDA-ODA Polyimide (Two-Step Method)
This protocol describes the synthesis of the poly(amic acid) precursor followed by its thermal conversion to the final polyimide film.[1]
1. Poly(amic acid) Synthesis:
-
Monomers: Pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (B41483) (ODA).
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc).
-
Procedure:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of ODA in DMAc at room temperature.
-
Gradually add an equimolar amount of PMDA powder to the stirred ODA solution. The addition should be done in portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at 0°C for 6 hours to form a viscous poly(amic acid) (PAA) solution with a solid content of approximately 15 wt%.[1]
-
2. Polyimide Film Formation (Thermal Imidization):
-
Cast the viscous PAA solution onto a clean, dry glass substrate.
-
Place the cast film in a vacuum oven.
-
The thermal curing cycle is as follows:
-
Immerse the glass plate in water to facilitate the removal of the polyimide film.
Caption: Workflow for the synthesis of PMDA-ODA polyimide.
Synthesis of TMA-based Polyamide-Imide (Acid Chloride Route)
This protocol outlines the synthesis of a polyamide-imide from this compound chloride (TMAC) and an aromatic diamine.
1. Monomer Preparation (TMAC Synthesis):
-
Reactants: this compound (TMA) and thionyl chloride (SOCl₂).
-
Procedure:
-
Reflux TMA with an excess of thionyl chloride. This reaction converts the carboxylic acid group of TMA to an acid chloride.
-
After the reaction is complete, remove the excess thionyl chloride by distillation. The resulting this compound chloride (TMAC) is then purified.
-
2. Polyamide-Imide Synthesis:
-
Monomers: this compound chloride (TMAC) and an aromatic diamine (e.g., 4,4'-methylenedianiline (B154101) - MDA).
-
Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Procedure:
-
In a nitrogen-purged flask, dissolve the diamine in the chosen aprotic polar solvent at a temperature between 20-60°C.
-
Slowly add a stoichiometric amount of TMAC to the diamine solution. The reaction between the acid chloride and the amine forms the amide linkage and releases HCl as a byproduct.
-
The reaction of the anhydride with the diamine forms the amic acid intermediate.
-
The HCl byproduct must be neutralized in-situ using a scavenger like pyridine (B92270) or triethylamine, or removed by washing the precipitated polymer.
-
The intermediate poly(amide-amic acid) is then chemically or thermally converted to the final polyamide-imide. For chemical imidization, a dehydrating agent such as acetic anhydride is added. For thermal imidization, the polymer solution is heated.
-
Caption: Workflow for the synthesis of a TMA-based polyamide-imide.
Characterization Methods
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the poly(amic acid) precursor and the final polyimide or polyamide-imide by identifying characteristic absorption bands for amic acid, imide, and amide groups.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by determining the decomposition temperature.
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg), which indicates the upper service temperature of the polymer.[1]
-
Tensile Testing: To measure the mechanical properties, including tensile strength, tensile modulus, and elongation at break.
Logical Comparison of Properties
The choice between TMA and PMDA for polyimide synthesis depends on the desired balance of properties for a specific application.
Caption: Logical relationship of monomer choice to polymer properties.
References
Navigating Beyond Trimellitic Anhydride: A Comparative Guide to Alternative Crosslinking Agents for Epoxy Resins
For researchers and formulation scientists in the field of advanced materials, the selection of an appropriate crosslinking agent is a critical determinant of the final performance of epoxy resin systems. While Trimellitic Anhydride (B1165640) (TMA) has been a widely used curing agent, factors such as its handling requirements and the continuous pursuit of enhanced properties have driven the exploration of alternatives. This guide provides an objective comparison of prominent alternative crosslinking agents to TMA, supported by experimental data to inform the selection of the optimal curing strategy for high-performance applications.
This document delves into a comparative analysis of various anhydride and amine-based curing agents, evaluating their impact on the key thermomechanical properties of epoxy resins. The data presented herein is curated from a range of technical sources to provide a comprehensive overview for drug development professionals and material scientists.
Performance Comparison of Crosslinking Agents
The choice of a crosslinking agent significantly influences the glass transition temperature (Tg), mechanical strength, and thermal stability of the cured epoxy network. The following table summarizes the key performance indicators for several alternatives to Trimellitic Anhydride. It is important to note that properties can vary based on the specific epoxy resin, cure schedule, and presence of accelerators.
| Curing Agent | Type | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Thermal Stability (Onset of Decomposition, °C) | Key Characteristics |
| This compound (TMA) | Aromatic Monoanhydride with Carboxyl Group | ~160-190 | ~70-90 | ~2.8-3.5 | ~300-350 | Good balance of thermal and mechanical properties.[1][2][3][4] |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | Aromatic Dianhydride | Up to 238[5][6] | High | High | >350 | Exceptional high-temperature performance and high crosslink density.[5][7][8] |
| Pyromellitic Dianhydride (PMDA) | Aromatic Dianhydride | Up to 300[9] | High | High | >350 | Very high Tg, but can lead to brittle materials.[5][9][10][11] |
| Methyltetrahydrophthalic Anhydride (MTHPA) | Alicyclic Monoanhydride | ~125-165[5] | ~60-80 | ~2.5-3.2 | ~280-320 | Good electrical insulation properties, lower viscosity, and longer pot life.[12][13] |
| Aromatic Amines (e.g., DDS, DDM) | Amine | ~150-200 | High | High | ~300-350 | High strength and thermal stability.[14][15][16] |
| Aliphatic Amines (e.g., TETA) | Amine | ~90-120 | Moderate | Moderate | ~250-300 | Ambient temperature curing possible, higher toughness.[14][15][16] |
Note: The data presented is a synthesis from multiple sources and should be considered as a general guide. Direct comparative studies under identical conditions are limited. The performance of the final cured product is highly dependent on the formulation and curing process.
Experimental Protocols
To achieve the high-performance characteristics reported, precise control over the formulation and curing process is essential. The following outlines a general experimental protocol for curing epoxy resins with anhydride hardeners.
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of approximately 182-192 g/eq is a commonly used standard.
-
Anhydride Curing Agents: this compound (TMA), 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA), Pyromellitic Dianhydride (PMDA), Methyltetrahydrophthalic Anhydride (MTHPA).
-
Accelerator: A tertiary amine, such as benzyldimethylamine (BDMA) or an imidazole (B134444) derivative, is often used to facilitate the curing reaction. The concentration typically ranges from 0.5 to 2 parts per hundred parts of resin (phr).
Procedure
-
Formulation Calculation: The amount of anhydride hardener is calculated based on the desired stoichiometric ratio of anhydride groups to epoxy groups (A/E ratio). For dianhydrides like BTDA, an A/E ratio of 0.5-0.6 is often optimal for liquid resins, while for monoanhydrides, it is typically in the range of 0.85-1.0.[7]
-
Mixing: The epoxy resin is preheated to a temperature of 70-80°C to reduce its viscosity. The calculated amount of anhydride hardener is then gradually added to the preheated resin with continuous stirring until a homogeneous mixture is obtained. For solid anhydrides like BTDA and PMDA, a high-shear mixer may be necessary to ensure complete dissolution.[5]
-
Degassing: The mixture is then placed in a vacuum oven at a temperature of 80-90°C to remove any entrapped air bubbles.
-
Curing: The degassed mixture is poured into preheated molds. A typical curing schedule involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete crosslinking and the development of ultimate properties. An example of a cure schedule for a BTDA-cured system to achieve a high Tg would be 2 hours at 180°C followed by a post-cure at 200-220°C for 2-4 hours.[5]
Characterization
-
Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC) in accordance with ASTM E1356 or by Dynamic Mechanical Analysis (DMA) as per ASTM D7028.[5]
-
Tensile Properties: Tensile strength and modulus are measured using a universal testing machine according to ASTM D638.
-
Thermal Stability: Assessed by Thermogravimetric Analysis (TGA), where the onset of decomposition temperature is determined.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships in selecting a crosslinking agent and a typical experimental workflow for characterization.
References
- 1. This compound | 552-30-7 [chemicalbook.com]
- 2. bloomchemag.com [bloomchemag.com]
- 3. manavchem.com [manavchem.com]
- 4. sanjaychemindia.com [sanjaychemindia.com]
- 5. benchchem.com [benchchem.com]
- 6. dianhydrides.com [dianhydrides.com]
- 7. benchchem.com [benchchem.com]
- 8. dianhydrides.com [dianhydrides.com]
- 9. dakenchem.com [dakenchem.com]
- 10. nbinno.com [nbinno.com]
- 11. dianhydrides.com [dianhydrides.com]
- 12. ulprospector.com [ulprospector.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparative investigation of thermal and mechanical properties of cross-linked epoxy polymers with different curing agents by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Resins Cured with Trimellitic Anhydride vs. Maleic Anhydride
A Guide for Researchers and Formulation Scientists
The selection of a curing agent is a critical determinant of the final properties and performance of thermoset resins, particularly in demanding applications within the aerospace, automotive, and electronics industries. Among the various classes of hardeners, anhydrides are prized for imparting high thermal stability, excellent mechanical properties, and superior electrical insulation. This guide provides a comparative study of two common anhydride (B1165640) curing agents: Trimellitic Anhydride (TMA) and Maleic Anhydride (MA), focusing on their impact on the performance of cured epoxy and polyester (B1180765) resins. This analysis is supported by a summary of experimental data and detailed methodologies for key characterization techniques.
Overview of Curing Agents
This compound (TMA) is an aromatic anhydride with a trifunctional nature, which allows it to create a highly cross-linked and rigid three-dimensional polymer network when used as a curing agent.[1][2] This dense network structure is responsible for the enhanced thermal stability, improved mechanical strength, and increased chemical resistance observed in TMA-cured systems.[1][2] Consequently, TMA is frequently employed in high-performance coatings, structural adhesives for the automotive and construction sectors, and for the encapsulation of electronic components.[1][3] Resins cured with TMA are noted for their high thermal deformation temperature, making them suitable for applications requiring sustained performance at elevated temperatures.[3]
Maleic Anhydride (MA) is a versatile organic compound widely used in the production of unsaturated polyester and alkyd resins.[4][5] As a curing agent for epoxy resins, it participates in an addition reaction, opening the epoxy rings to form ester linkages.[6] The presence of a double bond in the maleic anhydride molecule imparts unsaturation to the resin, which allows for subsequent cross-linking, typically with a vinyl monomer like styrene, to form a rigid thermoset solid.[7] This cross-linking capability makes MA a key ingredient in the production of fiber-reinforced composites for the aerospace, automotive, and marine industries.[6] The concentration of maleic anhydride in a formulation can be tailored to control properties such as hardness, gloss, and chemical resistance.[4][8]
Comparative Performance Data
The following tables summarize the typical performance characteristics of resins cured with this compound and Maleic Anhydride. It is important to note that the data has been compiled from various sources and may not represent a direct, one-to-one comparison under identical experimental conditions.
Table 1: Thermal Properties of Anhydride-Cured Epoxy Resins
| Property | This compound (TMA) Cured | Maleic Anhydride (MA) Cured | Test Method |
| Glass Transition Temperature (Tg) | High (Can exceed 200°C with appropriate post-cure)[3][9] | Moderate to High (dependent on formulation and cure schedule)[9] | DSC / DMA |
| Heat Deflection Temperature (HDT) | Excellent[3] | Good | ASTM D648[10] |
| Thermal Stability (Decomposition Temp.) | High[1] | Good[9] | TGA |
Table 2: Mechanical and Chemical Properties of Anhydride-Cured Resins
| Property | This compound (TMA) Cured | Maleic Anhydride (MA) Cured | Test Method |
| Tensile Strength | High | Good to High | ASTM D638[10] |
| Flexural Strength | Excellent | Good | ASTM D790[10] |
| Hardness | High[1] | Good to High[4] | Shore D or Rockwell Hardness |
| Chemical Resistance | Excellent[1] | Good to Excellent[4][6] | ASTM D543 |
| Adhesion | Excellent[1] | Excellent[6] | ASTM D3359 |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate and reproducible characterization of cured resin properties. Below are methodologies for key experiments.
I. Resin Formulation and Curing
Objective: To prepare standardized samples of cured resin for subsequent characterization.
Materials:
-
Epoxy or Polyester Resin
-
This compound (TMA) or Maleic Anhydride (MA)
-
Accelerator/Catalyst (e.g., Tertiary Amine)
-
Mixing vessels and mechanical stirrer
-
Vacuum oven or desiccator for degassing
-
Molds for specimen casting
-
Programmable oven for curing
Procedure:
-
Stoichiometry Calculation: Calculate the required amount of anhydride hardener based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of the hardener. The typical stoichiometric ratio of anhydride to epoxy (A/E) is between 0.85 and 1.0.[11]
-
Mixing: Preheat the resin to a moderate temperature (e.g., 50-60°C) to reduce its viscosity.[3] Slowly add the calculated amount of anhydride to the preheated resin while stirring mechanically until the anhydride is fully dissolved and the mixture is homogeneous.[3]
-
Accelerator Addition: Allow the mixture to cool to near room temperature, then add the accelerator and mix thoroughly for 2-3 minutes to ensure uniform dispersion.[3]
-
Degassing: Place the mixture in a vacuum oven or desiccator and apply a vacuum to remove any entrapped air bubbles. Continue degassing until the bubbling subsides.[3]
-
Casting: Carefully pour the degassed mixture into pre-heated molds of the desired geometry for the specific mechanical tests.
-
Curing: Transfer the molds to a programmable oven and apply a multi-stage cure cycle. A typical cycle involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to achieve complete cross-linking.[3][11]
-
Demolding: After the cure cycle is complete, allow the molds to cool down slowly to room temperature to minimize internal stresses before demolding the cured specimens.[3]
II. Mechanical Properties Testing
Objective: To determine the tensile and flexural properties of the cured resin.
Standards:
-
Tensile Properties: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[6][10]
-
Flexural Properties: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[10]
Procedure:
-
Specimen Preparation: Use the cured resin samples from the molds, ensuring they meet the dimensional requirements of the respective ASTM standard.
-
Conditioning: Condition the test specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.
-
Testing: Mount the specimens in a universal testing machine equipped with the appropriate grips (for tensile testing) or a three-point bending fixture (for flexural testing). Apply a load at a constant crosshead speed until the specimen fails.
-
Data Analysis: Record the load-deflection data to calculate tensile strength, modulus of elasticity, elongation at break, flexural strength, and flexural modulus.
III. Thermal Analysis
Objective: To characterize the thermal properties of the cured resin, including glass transition temperature and thermal stability.
A. Differential Scanning Calorimetry (DSC)
Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.
Procedure:
-
A small, accurately weighed sample of the cured resin is placed in a DSC pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[12]
-
The heat flow to the sample is monitored as a function of temperature. The glass transition temperature (Tg) is identified as a step change in the heat flow curve.[4]
B. Thermogravimetric Analysis (TGA)
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.
Procedure:
-
A small, accurately weighed sample of the cured resin is placed in a TGA furnace.
-
The sample is heated at a controlled rate in a specified atmosphere (e.g., air or nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature. The onset of significant weight loss indicates the decomposition temperature, providing a measure of thermal stability.[1]
C. Dynamic Mechanical Analysis (DMA)
Standard: ASTM D7750 - Standard Test Method for Cure Behavior of Thermosetting Resins by Dynamic Mechanical Procedures.[13]
Procedure:
-
A rectangular specimen of the cured resin is clamped in the DMA instrument.
-
A sinusoidal stress is applied to the sample, and the resulting strain is measured as the temperature is ramped up at a controlled rate.
-
The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) are determined. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).[3]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative study, from material preparation to final characterization.
Caption: Workflow for comparing resins cured with TMA and MA.
Conclusion
Both this compound and Maleic Anhydride are effective curing agents that can be used to produce high-performance thermoset resins. The choice between them will ultimately depend on the specific requirements of the end-use application.
-
This compound is generally favored for applications where superior thermal stability and mechanical performance at elevated temperatures are critical. Its trifunctional nature leads to a highly cross-linked network, imparting excellent durability and resistance to harsh environments.
-
Maleic Anhydride offers a versatile and cost-effective solution for a wide range of applications, particularly in the production of unsaturated polyester resins for composites. It provides a good balance of mechanical properties, chemical resistance, and processability.
For researchers and drug development professionals, a thorough understanding of how these curing agents influence the final properties of a resin system is essential for material selection and the development of new, high-performance materials. The experimental protocols outlined in this guide provide a framework for conducting systematic and comparative evaluations to inform these critical decisions.
References
- 1. broadview-tech.com [broadview-tech.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. benchchem.com [benchchem.com]
- 4. Factors influencing the glass transition of DGEBA-anhydride epoxy resins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. nbinno.com [nbinno.com]
- 8. The study of curing behavior and thermo-mechanical properties of epoxy adhesives with different anhydrides [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tri-iso.com [tri-iso.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. store.astm.org [store.astm.org]
A Comparative Guide to Polymers Synthesized with Trimellitic Anhydride and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a polymer building block is critical to achieving desired material properties. Trimellitic anhydride (B1165640) (TMA) is a key monomer used in the synthesis of high-performance polymers, particularly polyesters and polyimides, prized for their thermal and mechanical stability.[1][2] This guide provides an objective comparison of polymers synthesized using TMA against common alternatives—Phthalic Anhydride (PA) and Maleic Anhydride (MA)—supported by experimental data and detailed protocols.
Quantitative Comparison of Polymer Properties
The trifunctional nature of Trimellitic Anhydride allows for branching and cross-linking, which generally imparts superior thermal and mechanical properties compared to the difunctional Phthalic Anhydride.[2] Maleic Anhydride's reactive double bond offers a different route to cross-linking, particularly in unsaturated polyester (B1180765) resins, yielding materials with high rigidity and chemical resistance.[3][4]
Data Presentation
Table 1: Comparison of Thermal Properties. This table contrasts the thermal stability of polymers derived from the different anhydrides. TMA-based polymers, especially polyimides, are known for their exceptional performance at elevated temperatures.
| Property | This compound (TMA) Based | Phthalic Anhydride (PA) Based | Maleic Anhydride (MA) Based | Test Method |
| Glass Transition Temp. (Tg) | High (Polyimides >250°C) | Moderate (~50-100°C for Polyesters)[5] | High (SMA Copolymers ~150-180°C)[1] | DSC |
| Decomposition Temp. (Td) | Very High (>450°C for Polyimides)[6] | Moderate (~350-400°C for Polyesters)[5] | High (~380-420°C for SMA Copolymers)[1] | TGA |
Note: Values are representative and can vary significantly based on the specific polymer structure, co-monomers, and molecular weight.
Table 2: Comparison of Mechanical Properties for Unsaturated Polyester (UP) Resins. This table focuses on UP resins, a common application for these anhydrides. Data for the MA/PA blend is derived from studies where their ratios were varied to optimize properties.[4] TMA is typically used in different polyester systems (e.g., for coatings or as a plasticizer) where it enhances hardness and permanence.[2][7]
| Property | This compound (TMA) Based | Phthalic/Maleic Anhydride Blend | Test Method |
| General Characteristics | High hardness, good weather/solvent resistance.[2] | Balances cost, flexibility, and reactivity.[4] | - |
| Tensile Strength | Generally high due to cross-linking potential. | 35-65 MPa (Varies with MA/PA ratio)[4] | ASTM D638 |
| Tensile Modulus | High | 2.5-3.5 GPa (Varies with MA/PA ratio)[4] | ASTM D638 |
Implications for Drug Development Professionals
The choice of monomer has significant implications for biomedical applications, where biocompatibility and controlled degradation are paramount.
-
This compound (TMA): There is very limited public data on the biocompatibility of TMA-based polymers for internal applications like drug delivery. Safety assessments for cosmetic use (nail polish) found insufficient data to determine safety for dermal contact applications.[8][9][10] Furthermore, both TMA and PA have been reported to act as haptens, which can bind to proteins and potentially trigger an immune response.[11] This suggests that extensive biocompatibility testing (e.g., cytotoxicity, hemocompatibility, immunogenicity) would be required for any TMA-based polymer intended for drug delivery.
-
Phthalic Anhydride (PA): Phthalate-based plasticizers have faced scrutiny due to concerns about their potential as endocrine disruptors and carcinogens, leading to restrictions in many applications.[12][13] This history necessitates caution and thorough evaluation when considering PA-based polymers for biomedical use.
-
Maleic Anhydride (MA): Copolymers derived from Maleic Anhydride have been more extensively studied for biomedical applications. They are noted for their biocompatibility, low toxicity, and the versatility of the anhydride ring for conjugating drugs.[14] Studies on various MA copolymers have shown them to be non-cytotoxic, making them promising candidates for drug delivery systems.[14]
Mandatory Visualization
The following diagrams illustrate the typical workflows for synthesizing and validating the properties of polymers discussed in this guide.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of polyester resins. Researchers should adapt these methods based on specific reactants and desired properties.
Synthesis of an Unsaturated Polyester Resin
This protocol describes a two-stage melt condensation process, typical for producing resins from PA and MA.
Materials: Phthalic Anhydride (PA), Maleic Anhydride (MA), Propylene Glycol (PG), Ethylene Glycol (EG), Styrene, Initiator (e.g., MEKP), Promoter (e.g., Cobalt Octoate).
Procedure:
-
Stage 1 (Esterification):
-
Charge the desired molar ratios of glycols (e.g., PG and EG) into a reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser.
-
Heat the mixture to ~150°C under a nitrogen blanket.
-
Gradually add the anhydrides (PA and MA) to the molten glycols.
-
Increase the temperature to 190-210°C and hold until the acid value drops to a target range (e.g., 30-50 mg KOH/g). Water produced during the reaction is continuously removed through the condenser.
-
-
Stage 2 (Blending):
-
Cool the resulting polyester prepolymer to below 100°C.
-
Slowly add styrene monomer (typically 30-40% by weight) to the prepolymer with vigorous stirring to create the final resin solution.
-
-
Curing:
Thermal Property Characterization
A. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature (Td).[1]
-
Procedure:
-
Place a small sample (5-10 mg) of the cured polymer into a TGA crucible.
-
Heat the sample from room temperature to ~800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the sample weight as a function of temperature.
-
The Td is often reported as the temperature at which 5% weight loss occurs (Td5).[6]
-
B. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg).[1]
-
Procedure:
-
Seal a small sample (5-10 mg) of the cured polymer in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle to erase the thermal history of the material. For example:
-
Heat from room temperature to 200°C at 10°C/min.
-
Cool to 0°C at 10°C/min.
-
Heat again to 200°C at 10°C/min.
-
-
The Tg is determined from the inflection point in the heat flow curve during the second heating scan.
-
Mechanical Property Characterization (Tensile Testing)
-
Objective: To determine tensile strength, tensile modulus, and elongation at break.
-
Standard: ASTM D638
-
Procedure:
-
Prepare dumbbell-shaped test specimens from a flat sheet of the cured polymer using a die cutter.
-
Measure the cross-sectional area of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and extension data throughout the test.
-
Calculate tensile strength (maximum stress), tensile modulus (stiffness), and elongation at break from the resulting stress-strain curve.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. akademiabaru.com [akademiabaru.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cir-safety.org [cir-safety.org]
- 7. US6969735B1 - Plasticizers from less branched decyl alcohols - Google Patents [patents.google.com]
- 8. cir-safety.org [cir-safety.org]
- 9. Safety Assessment of this compound Copolymers as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cir-safety.org [cir-safety.org]
- 11. cyrexlabs.com [cyrexlabs.com]
- 12. pu.edu.pk [pu.edu.pk]
- 13. Differences between the Application of Small Molecular Plasticizers and Polymers in PVC,Powerful Energy Technology [sdpowerful.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Polymers from Different Anhydrides
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable polymer is paramount in numerous scientific and industrial applications, from advanced aerospace materials to controlled-release drug delivery systems. A critical performance metric for these polymers is their thermal stability, which dictates their operational limits and lifespan under thermal stress. Anhydrides are a versatile class of monomers and curing agents that significantly influence the thermal properties of the resulting polymers, such as polyimides and epoxy resins. This guide provides an objective comparison of the thermal stability of polymers synthesized from various anhydrides, supported by experimental data, to aid in the selection of the most appropriate material for your research and development needs.
Comparative Thermal Analysis Data
The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA measures the weight loss of a material as a function of temperature, with the decomposition temperature (Td) being a key indicator of thermal stability.[2][3] DSC is used to determine the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state.[1][4]
The following table summarizes the key thermal properties of polymers derived from different anhydrides. It is important to note that these values can be influenced by factors such as the specific diamine or epoxy resin used, the curing conditions, and the experimental parameters.
| Anhydride (B1165640) Type | Specific Anhydride | Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Notes |
| Aromatic | Phthalic Anhydride | Epoxy Resin | ~150 - 180 | ~350 - 400 | A common and cost-effective choice, but generally results in lower thermal resistance compared to cycloaliphatic anhydrides.[4] |
| 3,6-Dichlorotrimellitic anhydride | Polyimide | Not specified | Not specified | The introduction of halogen atoms is expected to enhance thermal properties.[2][3] | |
| Cycloaliphatic | Himic Anhydride (Nadic Anhydride) | Epoxy Resin | >200 | >400 | The strained bicyclic structure imparts high thermal stability and mechanical strength.[4] |
| Methyl Nadic Anhydride (MNA) | Epoxy Resin | 224 - 247 | Onset at 324, peak at 360 | Demonstrates high heat resistance.[5] | |
| Aliphatic | Maleic Anhydride | Styrene-Maleic Anhydride (SMA) Copolymer | ~120 - 160 | ~380 - 420 | Offers high-temperature resistance and dimensional stability.[1] |
| Maleic Anhydride | Polyethylene-grafted Maleic Anhydride (PE-g-MA) | Governed by the polyethylene (B3416737) backbone | Complex, influenced by grafting | Thermal stability is largely dictated by the polyolefin backbone.[1] | |
| Maleic Anhydride | Polypropylene-grafted Maleic Anhydride (PP-g-MA) | Governed by the polypropylene (B1209903) backbone | Complex, influenced by grafting | Thermal properties are comparable to the parent polyolefin.[1] |
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative study. The following are detailed methodologies for the key experiments used to determine the thermal stability of polymers.
Thermogravimetric Analysis (TGA)
TGA is performed to evaluate the thermal stability of the synthesized polymers by measuring weight loss as a function of temperature.[2]
-
Sample Preparation: A small amount of the polymer film or powder (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).[2][3]
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[3]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[3]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% (Td5) or 10% (Td10) weight loss occurs.[2]
Differential Scanning Calorimetry (DSC)
DSC is utilized to determine the glass transition temperature (Tg) of the polymers.[3]
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[3]
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Heating and Cooling Program:
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[3]
Visualizing the Process and Principles
To better illustrate the experimental process and the underlying structure-property relationships, the following diagrams are provided.
Caption: Experimental workflow for polymer synthesis and thermal stability characterization.
Caption: Relationship between anhydride structure and polymer thermal stability.
Conclusion
The choice of anhydride plays a crucial role in determining the thermal stability of the final polymer. Aromatic and cycloaliphatic anhydrides generally lead to polymers with higher thermal stability compared to their aliphatic counterparts due to the rigidity of their structures.[4][6] For applications demanding the highest thermal resistance, cycloaliphatic anhydrides like Himic anhydride and its derivatives are excellent candidates.[4] Aromatic anhydrides provide a good balance of performance and cost, while aliphatic anhydrides are suitable for applications where greater flexibility is required and the thermal demands are less stringent.[1][4] This guide provides a foundational understanding to assist researchers in navigating the selection of polymers based on their thermal performance requirements.
References
Unraveling Antibody Cross-Reactivity: A Comparative Guide to Trimellitic and Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity between two significant industrial chemicals, Trimellitic Anhydride (B1165640) (TMA) and Phthalic Anhydride (PA). Both TMA and PA are low molecular weight haptens that can elicit robust immune responses, including the production of specific IgE and IgG antibodies, upon conjugation with endogenous proteins such as human serum albumin (HSA). Understanding the specificity and potential for cross-reactivity of these antibodies is crucial for accurate diagnostics, risk assessment in occupational health, and the development of immunomodulatory therapies.
Executive Summary
Both Trimellitic Anhydride (TMA) and Phthalic Anhydride (PA) are known to cause occupational asthma and other hypersensitivity reactions mediated by specific antibodies. These chemicals, acting as haptens, covalently bind to host proteins, forming neo-antigens that trigger an immune response. While specific antibodies are generated against both TMA-protein and PA-protein adducts, the extent of cross-reactivity between these antibodies remains a critical area of investigation.
Experimental evidence, primarily from Radioallergosorbent Test (RAST) inhibition studies, suggests that the cross-reactivity between IgE antibodies specific for TMA and PA is limited. In studies involving workers sensitized to PA, TMA-conjugated reagents did not significantly inhibit the binding of IgE to PA-HSA, indicating a high degree of antibody specificity for the sensitizing hapten. However, the potential for cross-reactivity cannot be entirely dismissed and may vary between individuals depending on the specific epitopes recognized by their antibodies.
Quantitative Data on Antibody Binding
| Parameter | Anti-TMA Antibodies | Anti-PA Antibodies | Reference |
| Binding to Homologous Antigen | Strong binding to TMA-HSA conjugates. | Strong binding to PA-HSA conjugates. | [1] |
| Cross-Reactivity with Heterologous Antigen | Low to negligible cross-reactivity with PA-HSA conjugates observed in PA-sensitized individuals. | Not explicitly studied for TMA-sensitized individuals in the available literature. | [1] |
| Antibody Isotypes Detected | IgE, IgG | IgE, IgG | [2] |
Experimental Protocols
To quantitatively assess the cross-reactivity of antibodies to TMA and PA, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method.
Competitive ELISA Protocol for Assessing Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of anti-TMA antibodies with PA-HSA and vice-versa.
Materials:
-
Microtiter plates (96-well)
-
TMA-HSA conjugate (for coating)
-
PA-HSA conjugate (for coating and as a competitor)
-
Serum samples from individuals sensitized to TMA or PA
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., anti-human IgE-HRP or IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the homologous antigen conjugate (e.g., TMA-HSA for testing anti-TMA antibodies) at an optimal concentration (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the inhibitor antigens (homologous and heterologous conjugates, e.g., TMA-HSA and PA-HSA).
-
In separate tubes, pre-incubate a fixed, predetermined dilution of the serum sample with an equal volume of each inhibitor dilution for 1-2 hours at room temperature.
-
-
Incubation with Serum: Add 100 µL of the pre-incubated serum-inhibitor mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 - [(Absorbance with inhibitor / Absorbance without inhibitor) x 100]
Cross-reactivity is determined by comparing the concentration of the heterologous inhibitor required to achieve 50% inhibition (IC50) with the IC50 of the homologous inhibitor. % Cross-reactivity = (IC50 of homologous inhibitor / IC50 of heterologous inhibitor) x 100
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using the DOT language.
Caption: Workflow for Competitive ELISA to determine antibody cross-reactivity.
Caption: Simplified Th2 signaling pathway for hapten-induced allergic sensitization.
References
- 1. Heterogeneity of specific-IgE responses in workers sensitized to acid anhydride compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and immunologic evaluation of this compound-and phthalic anhydride-exposed workers using a questionnaire with comparative analysis of enzyme-linked immunosorbent and radioimmunoassay studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Aromatic Anhydrides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of common aromatic anhydrides, crucial reagents in organic synthesis, polymer chemistry, and drug development. The information presented is supported by experimental data to facilitate informed decisions in experimental design and reagent selection.
Factors Influencing Reactivity
The reactivity of aromatic anhydrides in nucleophilic acyl substitution reactions is primarily governed by a combination of electronic and steric factors.
-
Electronic Effects: Electron-withdrawing groups attached to the aromatic ring increase the electrophilicity of the carbonyl carbons, making the anhydride (B1165640) more susceptible to nucleophilic attack. This enhances the reaction rate. Conversely, electron-donating groups decrease reactivity by reducing the partial positive charge on the carbonyl carbons. The general order of reactivity is influenced by the aromatic system's ability to withdraw electron density. For instance, pyromellitic dianhydride is highly reactive due to the presence of two electron-withdrawing anhydride groups on the same benzene (B151609) ring.[1]
-
Steric Hindrance: The spatial arrangement of atoms around the carbonyl centers can significantly impact the approach of a nucleophile. Bulky substituents on the aromatic ring can hinder the attack of a nucleophile, thereby slowing down the reaction rate. This effect is particularly important when considering ortho-substituted aromatic anhydrides.
Comparative Reactivity in Common Reactions
Aromatic anhydrides are versatile reagents that participate in a variety of reactions, including acylation, hydrolysis, esterification, and amidation. The following sections compare the reactivity of several common aromatic anhydrides in these key transformations.
Acylation (Friedel-Crafts and related reactions)
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing an acyl group to an aromatic substrate. The reactivity of the aromatic anhydride is a critical factor in the success of this reaction.
In the synthesis of polyimides, the rate of acylation of diamines is closely correlated with the electron affinity of the dianhydride. Pyromellitic dianhydride (PMDA) is noted to be the most reactive among commonly available dianhydrides due to its strong tendency to accept an electron.[1]
Hydrolysis
The reaction of an anhydride with water to form the corresponding dicarboxylic acid is known as hydrolysis. The rate of this reaction is a direct measure of the anhydride's susceptibility to nucleophilic attack by a weak nucleophile like water.
Kinetic studies on the hydrolysis of phthalic anhydride and naphthalic anhydride provide quantitative insights into their relative reactivities. For instance, the pH-rate profile for the hydrolysis of 2,3-naphthalic anhydride shows a water-catalyzed reaction between pH 1.0 and 6.0 and a base-catalyzed reaction above pH 7.0.[2] In acidic solutions, 1,8-naphthalic acid spontaneously cyclizes to its anhydride, indicating a facile equilibrium which is not observed for 2,3-naphthalic acid under the same conditions.[2] This suggests a higher thermodynamic stability of the anhydride form for the 1,8-isomer, likely due to the relief of steric strain between the peri-substituents.
Esterification
Esterification, the reaction of an anhydride with an alcohol, is a widely used transformation in organic synthesis. The reactivity of the anhydride directly influences the reaction conditions required to achieve high yields.
Generally, the reaction of alcohols with acid anhydrides is slower than with the more reactive acyl chlorides and often requires heating or catalysis.[3] The choice of catalyst, such as a Lewis acid or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), can significantly accelerate the reaction. A method for the selective esterification of trimellitic, phthalic, and maleic anhydrides has been developed, highlighting the different reactivities that allow for selective derivatization.[4][5]
Aminolysis
The reaction of an anhydride with an amine to form an amide and a carboxylic acid is known as aminolysis. This is a crucial reaction in the synthesis of polyimides and other amide-containing polymers.
The kinetics of the aminolysis of phthalic anhydride with various aromatic amines have been studied, revealing a nonlinear structure-reactivity relationship. The sensitivity of the reaction rate to the basicity of the amine (Brønsted β value) is approximately 0.78 for weakly basic amines, which is consistent with a mechanism involving nucleophilic attack of the amine on the anhydride.
Quantitative Data Summary
The following tables summarize available quantitative and qualitative data on the reactivity of selected aromatic anhydrides. Direct comparison of rate constants is challenging due to varying experimental conditions across different studies. However, the provided data offers valuable insights into their relative reactivities.
Table 1: Qualitative Reactivity Comparison of Aromatic Dianhydrides in Polyimide Synthesis
| Dianhydride | Structure | Relative Reactivity | Electron Affinity (Ea) |
| Pyromellitic Dianhydride (PMDA) | Benzene-1,2,4,5-tetracarboxylic dianhydride | Very High[1] | High[1] |
| Benzophenonetetracarboxylic Dianhydride (BTDA) | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | High | Moderate |
Table 2: Kinetic Data for the Hydrolysis of Aromatic Anhydrides
| Anhydride | Reaction Conditions | Observed Rate Constant (k_obs) | Reference |
| Phthalic Anhydride | pH-dependent | Brønsted β = 0.46 for base catalysis | [6] |
| 2,3-Naphthalic Anhydride | pH 1.0 - 6.0 (water reaction) | - | [2] |
| 1,8-Naphthalic Anhydride | Spontaneous cyclization of the diacid in acidic solution | - | [2] |
Table 3: Kinetic Data for the Aminolysis of Phthalic Anhydride
| Nucleophile (Amine) | Reaction Conditions | Brønsted β value | Reference |
| Aromatic Amines | Water with 10% dioxane | 0.78 ± 0.06 (for weakly basic amines) |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key reactions involving aromatic anhydrides.
General Protocol for Friedel-Crafts Acylation
This protocol describes a typical procedure for the Lewis acid-catalyzed acylation of an aromatic substrate with an aromatic anhydride.
Materials:
-
Aromatic substrate (e.g., anisole)
-
Aromatic anhydride (e.g., phthalic anhydride)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Ice, concentrated HCl, organic extraction solvent (e.g., ethyl acetate), saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the Lewis acid catalyst.
-
Cool the mixture in an ice bath.
-
Add the aromatic anhydride to the stirred suspension.
-
Slowly add a solution of the aromatic substrate in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with the organic extraction solvent.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
General Protocol for Hydrolysis of an Aromatic Anhydride
This protocol outlines a method to determine the rate of hydrolysis of an aromatic anhydride.
Materials:
-
Aromatic anhydride
-
Buffer solutions of desired pH
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the aromatic anhydride in a suitable organic solvent (e.g., dioxane).
-
Prepare a series of buffer solutions covering the desired pH range.
-
Initiate the reaction by injecting a small aliquot of the anhydride stock solution into the buffer solution in a cuvette placed in a thermostated spectrophotometer.
-
Monitor the change in absorbance at a wavelength where the anhydride and the corresponding diacid have significantly different extinction coefficients.
-
Record the absorbance data as a function of time.
-
Analyze the kinetic data to determine the pseudo-first-order rate constant (k_obs) at each pH.
-
Plot log(k_obs) versus pH to obtain the pH-rate profile.
General Protocol for Esterification of an Alcohol with an Aromatic Anhydride
This protocol provides a general method for the synthesis of an ester from an alcohol and an aromatic anhydride.
Materials:
-
Alcohol
-
Aromatic anhydride
-
Catalyst (e.g., DMAP, Lewis acid)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄
Procedure:
-
To a dry reaction flask, add the alcohol, the aromatic anhydride, and the anhydrous solvent.
-
Add a catalytic amount of the catalyst (e.g., 5-10 mol% of DMAP).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated NaHCO₃ solution to remove the unreacted anhydride and the carboxylic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Visualizations
Reaction Pathway: Friedel-Crafts Acylation
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation with an aromatic anhydride.
Experimental Workflow: Comparative Catalyst Screening for Acylation
Caption: A generalized workflow for the comparative screening of catalysts in acylation reactions.
Logical Relationship: Factors Affecting Reactivity
Caption: Key factors influencing the reactivity of aromatic anhydrides in nucleophilic acyl substitution.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atlantis-press.com [atlantis-press.com]
The Balancing Act: A Cost-Performance Analysis of Trimellitic Anhydride and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of chemical precursors is a critical decision impacting the performance, cost, and safety of final products. Trimellitic anhydride (B1165640) (TMA), a versatile aromatic anhydride, is a widely used component in the synthesis of high-performance polymers such as polyester (B1180765) and polyimide resins, plasticizers, and epoxy curing agents. However, factors including price volatility and health concerns associated with TMA have spurred the evaluation of viable alternatives. This guide provides an objective comparison of the cost-performance of Trimellitic anhydride against its primary alternatives, supported by experimental data and detailed protocols to aid in informed material selection.
Executive Summary
This compound is prized for its ability to impart excellent thermal stability, chemical resistance, and mechanical properties to a variety of polymers.[1][2][3] Its trifunctional nature allows for the creation of branched and cross-linked polymer structures, enhancing performance characteristics. Key applications include the production of polyester resins for powder coatings and wire enamels, polyimide resins for high-temperature applications, and as a curing agent for epoxy resins.[1][2][3]
However, the search for alternatives is driven by several factors. TMA is classified as a substance of high concern under the EU's REACH regulations due to its respiratory sensitizing properties.[1] Furthermore, market fluctuations can impact its cost and availability.[1] This guide evaluates the following key alternatives:
-
Phthalic Anhydride (PA): A difunctional aromatic anhydride, often considered a lower-cost alternative.
-
Isophthalic Acid (IPA): An isomer of phthalic acid, known for improving weathering resistance in polyester coatings.[4][5]
-
Trimethylolpropane (TMP): A triol used to introduce branching in TMA-free polyester resins.[6]
-
Pyromellitic Dianhydride (PMDA): A dianhydride used to produce high-performance polyimides, often compared to TMA-based counterparts.[7][8]
Cost-Performance Analysis
The selection of an appropriate anhydride or branching agent is a trade-off between desired performance characteristics and raw material cost. The following table provides a qualitative overview of the cost-performance balance of TMA and its alternatives.
| Alternative | Relative Cost | Key Performance Advantages | Key Performance Disadvantages |
| Phthalic Anhydride | Lower | Cost-effective. | Lower thermal and mechanical properties compared to TMA due to being difunctional. |
| Isophthalic Acid | Moderate | Excellent weathering and hydrolysis resistance.[4][5] | May result in lower hardness and impact resistance compared to TMA-based systems. |
| Trimethylolpropane | Moderate | Enables the synthesis of TMA-free resins with good mechanical properties and flexibility.[6] | Requires careful formulation to balance hardness and flexibility.[9] |
| Pyromellitic Dianhydride | Higher | Produces polyimides with exceptional thermal stability and rigidity.[7][8] | Can lead to poor solubility and processing difficulties.[7] |
Note: Relative cost is a general estimation and can fluctuate based on market conditions. Current market data from late 2025 suggests the following approximate pricing: Isophthalic Acid at around $1.01/Kg in Northeast Asia[10], Trimethylolpropane at approximately $1.21/KG in Northeast Asia[11], and Pyromellitic Dianhydride at roughly ₹1100/kg (approximately $13.2/kg) in India.[12]
Quantitative Performance Data
The following tables summarize key experimental data comparing the performance of materials synthesized with this compound and its alternatives.
Table 1: Performance of TMA-Free vs. Conventional Polyester Resin for Powder Coatings
| Property | TMA-Free Resin (1.5 moles TMP) | Conventional TMA Resin | Test Method |
| Glass Transition Temperature (Tg) | 56.5 °C | Not specified | DSC |
| Viscosity | 34.5 poise | Not specified | Not specified |
| Gloss | 94% | Not specified | Not specified |
| Pendulum Hardness | 132 s | Not specified | Not specified |
| Direct Impact Resistance | 160 µm | Not specified | ASTM D2794 |
| Indirect Impact Resistance | 95 µm | Not specified | ASTM D2794 |
| Adhesion | 5B | Not specified | ASTM D3359 |
| Mandrel Bending Resistance | Excellent | Not specified | Not specified |
Data synthesized from a study on designing an environmentally friendly this compound-Free Solid Polyester Resin.[6]
Table 2: Comparative Properties of Isophthalic Acid vs. Phthalic Anhydride in Gel Coats
| Property | Isophthalic Acid-Based Gel Coat | Phthalic Anhydride-Based Gel Coat |
| Weathering Resistance | Improved | Standard |
| Toughness | Greater | Standard |
| Fatigue Resistance | Higher | Standard |
| Hydrolysis Resistance | Improved | Standard |
| Abrasion Resistance | Greater | Standard |
| Impact Resistance | Nearly 29% greater | Standard |
Qualitative and quantitative comparison based on data from Amoco.[5]
Table 3: Thermal Properties of Polyimides Derived from PMDA and BTDA (a TMA alternative)
| Dianhydride | Diamine | Glass Transition Temperature (Tg) |
| PMDA | ODA | 302 °C |
| BTDA | ODA | 276 °C |
Data from a comparative study on the properties of polyimides.[13] BTDA (Benzophenonetetracarboxylic dianhydride) is included as another alternative to PMDA and TMA for enhancing solubility.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate evaluation and comparison of material performance.
Thermal Analysis
1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Objective: To determine the glass transition temperature (Tg) of the polymer, which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
A small, precisely weighed sample (typically 5-10 mg) of the cured coating or resin is placed in an aluminum DSC pan.[14]
-
The pan is sealed and placed in the DSC cell alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program. A common procedure for powder coatings involves an initial heating scan to erase the thermal history, followed by a cooling scan and a second heating scan.[15]
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is determined as the midpoint of the step-like transition in the heat flow curve from the second heating scan.[18]
-
2. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small, weighed sample of the material is placed in a TGA sample pan.[19]
-
The pan is placed on a sensitive microbalance within a furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).[17][20]
-
The weight of the sample is continuously monitored and recorded as the temperature increases.[19]
-
The resulting TGA curve plots the percentage of weight loss versus temperature.
-
The onset temperature of decomposition is a key indicator of thermal stability.[17]
-
Mechanical Testing of Coatings
1. Adhesion Test (ASTM D3359)
-
Objective: To assess the adhesion of a coating to its substrate.
-
Apparatus: Sharp cutting tool, specified pressure-sensitive tape.
-
Procedure (Test Method B - Cross-Cut):
-
A lattice pattern is cut into the coating down to the substrate using a cross-hatch cutter.[2]
-
The area is brushed to remove any loose flakes.
-
A strip of the specified tape is applied over the lattice and smoothed down firmly.[2]
-
After a short period (typically 30-90 seconds), the tape is rapidly pulled off at a 180-degree angle.[2][6]
-
The grid area is inspected, and the adhesion is rated on a scale from 5B (no peeling) to 0B (severe peeling).[2]
-
2. Impact Resistance Test (ASTM D2794)
-
Objective: To determine a coating's resistance to rapid deformation (impact).
-
Apparatus: Impact tester consisting of a standard weight and an indenter.
-
Procedure:
-
A coated panel is placed in the testing apparatus.[21]
-
A standard weight is dropped from a specified height onto the indenter, which deforms the coating and the substrate.[21][22]
-
The drop height is gradually increased until the coating shows signs of cracking or delamination upon visual inspection, sometimes with the aid of a magnifier.[21]
-
The impact resistance is reported as the maximum force (in inch-pounds or Joules) the coating can withstand without failing.[22]
-
Visualizing Workflows and Pathways
To further clarify the processes involved in utilizing TMA alternatives and evaluating their performance, the following diagrams are provided.
References
- 1. hightower-labs.com [hightower-labs.com]
- 2. atslab.com [atslab.com]
- 3. infinitalab.com [infinitalab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blog.chasecorp.com [blog.chasecorp.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 9. scribd.com [scribd.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. businessanalytiq.com [businessanalytiq.com]
- 12. indiamart.com [indiamart.com]
- 13. mdpi.com [mdpi.com]
- 14. showard-eng360.weebly.com [showard-eng360.weebly.com]
- 15. scribd.com [scribd.com]
- 16. en.eeworld.com.cn [en.eeworld.com.cn]
- 17. fiveable.me [fiveable.me]
- 18. Differential Scanning Calorimetry (DSC) - A Plus Coating [apluscoating.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 21. ASTM D2794: Impact Resistance Test Explained [croccoatings.com]
- 22. infinitalab.com [infinitalab.com]
Spectroscopic Fingerprints: A Comparative Guide to Trimellitic Anhydride and Its Isomers
A detailed analysis for researchers, scientists, and drug development professionals on the spectroscopic differentiation of trimellitic anhydride (B1165640), pyromellitic dianhydride, and hemimellitic anhydride.
In the realm of pharmaceutical development and materials science, the precise identification of chemical isomers is paramount. Trimellitic anhydride and its structural isomers, pyromellitic dianhydride and hemimellitic anhydride, serve as crucial building blocks in the synthesis of polymers, resins, and other high-performance materials. While possessing the same molecular formula, their distinct structural arrangements lead to different physical and chemical properties, necessitating robust analytical methods for their differentiation. This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish these three isomers, supported by experimental data and detailed methodologies.
At a Glance: Key Spectroscopic Differentiators
The primary spectroscopic techniques for distinguishing between this compound, pyromellitic dianhydride, and hemimellitic anhydride are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The key to their differentiation lies in the unique patterns of substitution on the benzene (B151609) ring, which influences their vibrational modes, the chemical environments of their protons and carbon atoms, and their fragmentation patterns upon ionization.
| Spectroscopic Technique | This compound | Pyromellitic Dianhydride | Hemimellitic Anhydride |
| IR (C=O stretching, cm⁻¹) | ~1860, ~1780 | ~1850, ~1790 | Not readily available, expected ~1850, ~1770 |
| ¹H NMR (δ, ppm) | 8.68 (s, 1H), 8.58 (d, 1H), 8.45 (d, 1H) | 8.53 (s, 2H) | Not readily available, predicted complex pattern |
| ¹³C NMR (δ, ppm) | Multiple signals (~119-165) | Two signals (~137, ~162) | Not readily available, predicted multiple signals |
| Mass Spec. (m/z of M ⁺) | 192 | 218 | 192 |
| Key Differentiator | Asymmetrical ¹H and ¹³C NMR spectra. | Symmetrical ¹H and ¹³C NMR spectra. | Unique fragmentation pattern in MS. |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups. All three isomers exhibit characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups in the anhydride rings.[1][2] These typically appear in the region of 1750-1870 cm⁻¹.
The subtle differences in the positions of these bands arise from the varying substitution patterns on the aromatic ring, which affect the electronic environment of the carbonyl groups.
Characteristic IR Absorption Bands (cm⁻¹)
| Compound | Symmetric C=O Stretch | Asymmetric C=O Stretch |
| This compound | ~1860 | ~1780 |
| Pyromellitic Dianhydride | ~1850 | ~1790 |
| Hemimellitic Anhydride | Not readily available | Not readily available |
Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an excellent technique for distinguishing isomers.
¹H NMR Spectroscopy: The number of signals, their chemical shifts, and their splitting patterns in the ¹H NMR spectrum are highly informative.
-
This compound: Due to its lower symmetry, the ¹H NMR spectrum of this compound is the most complex of the three, showing three distinct signals for the aromatic protons.
-
Pyromellitic Dianhydride: Possessing a high degree of symmetry, with two planes of symmetry, all four aromatic protons are chemically equivalent. This results in a single sharp singlet in its ¹H NMR spectrum.[3]
-
Hemimellitic Anhydride: With a single plane of symmetry, the ¹H NMR spectrum of hemimellitic anhydride is expected to show a more complex pattern than pyromellitic dianhydride, but simpler than this compound, with two or three distinct signals.
¹³C NMR Spectroscopy: The number of unique carbon environments in each isomer is directly reflected in their ¹³C NMR spectra.
-
This compound: The lack of high symmetry results in nine distinct signals in the ¹³C NMR spectrum.
-
Pyromellitic Dianhydride: Due to its high symmetry, the ¹³C NMR spectrum is very simple, showing only two signals: one for the four aromatic carbons and one for the two carbonyl carbons.
-
Hemimellitic Anhydride: With its intermediate symmetry, the ¹³C NMR spectrum is expected to show six distinct signals.
Summary of NMR Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | 8.68 (s), 8.58 (d), 8.45 (d) | ~164.8, 164.5, 138.5, 136.2, 134.9, 128.5, 125.7, 122.9, 119.4 |
| Pyromellitic Dianhydride | 8.53 (s) | ~162.1, 137.3 |
| Hemimellitic Anhydride | Not readily available | Not readily available |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While this compound and hemimellitic anhydride have the same molecular weight (192 g/mol ), their fragmentation patterns upon electron ionization can be used for differentiation. Pyromellitic dianhydride has a distinct molecular weight of 218 g/mol .
-
This compound: The mass spectrum shows a prominent molecular ion peak at m/z 192. Key fragment ions are observed at m/z 148 (loss of CO₂) and m/z 120 (loss of CO₂ and CO).[4]
-
Pyromellitic Dianhydride: The molecular ion peak is at m/z 218. Fragmentation involves the sequential loss of CO and CO₂ molecules.
Experimental Protocols
Standard protocols for each spectroscopic technique are outlined below.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are typically prepared as a potassium bromide (KBr) pellet or as a Nujol mull. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. For a Nujol mull, the sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm. Standard pulse sequences are used to acquire the spectra.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC/MS).
-
Ionization: Electron ionization (EI) is a common method for these compounds.
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-300).
Visualizing the Differentiation Workflow
The following diagrams illustrate the chemical structures of the isomers and a logical workflow for their spectroscopic differentiation.
Caption: Molecular structures of the three isomers.
Caption: A workflow for isomer differentiation.
References
A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with Different Agents
The process of crosslinking transforms linear polymer chains into a three-dimensional network, significantly enhancing their mechanical properties, thermal stability, and chemical resistance.[1][2] The choice of crosslinking agent is critical, as it dictates the final properties of the polymer matrix.[1] This guide provides a comparative analysis of the mechanical properties of polyethylene (B3416737) (PE) crosslinked with two common chemical agents: peroxide and silane (B1218182). This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal crosslinking strategy for their specific applications.
Crosslinking can be achieved through various methods, which are broadly categorized as physical or chemical.[3][4] Chemical crosslinking, which involves the formation of covalent bonds between polymer chains, results in a permanent and robust network structure.[2] Two of the most prevalent chemical crosslinking technologies for polyethylene are peroxide-initiated radical crosslinking and silane-based crosslinking.[5]
Comparative Mechanical Properties of Crosslinked Polyethylene (XLPE)
The selection of a crosslinking agent significantly influences the mechanical performance of the final polymer. Below is a summary of typical mechanical properties for high-density polyethylene (HDPE) crosslinked via the peroxide (PEX-A) and silane (PEX-B) methods. While specific values can vary based on the grade of polyethylene and processing conditions, the following table provides a general comparison.
| Mechanical Property | Peroxide Crosslinked PE (PEX-A) | Silane Crosslinked PE (PEX-B) | Test Standard |
| Tensile Strength (MPa) | 20 - 25 | 22 - 28 | ASTM D638 |
| Young's Modulus (GPa) | 0.6 - 0.9 | 0.7 - 1.0 | ASTM D638 |
| Elongation at Break (%) | 300 - 500 | 350 - 550 | ASTM D638 |
| Hardness (Shore D) | 55 - 65 | 58 - 68 | ASTM D2240 |
| Gel Content (%) | > 70 | > 60 | ASTM D2765 |
Note: The data presented are representative values and can vary depending on the specific polymer grade, crosslinker concentration, and processing conditions.
Generally, the silane crosslinking method (PEX-B) can yield superior mechanical properties compared to the peroxide method (PEX-A).[6] The formation of a more uniform crosslinked network in the silane process contributes to these enhanced characteristics.[6]
Experimental Protocols
Accurate and reproducible characterization of mechanical properties is essential for comparing the effects of different crosslinking agents. The following are detailed methodologies for key experiments.
Tensile Testing
Tensile testing is a fundamental method for evaluating the mechanical properties of polymers, providing information on tensile strength, Young's modulus, and elongation at break.[7] The standard test method for plastics is ASTM D638.[7][8][9][10][11]
Objective: To determine the tensile properties of crosslinked polymer specimens.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell (e.g., 5 kN or 10 kN for rigid plastics).[8]
-
Tensile grips to secure the specimen.
-
Extensometer for precise strain measurement.
-
Micrometer for measuring specimen dimensions.
Procedure:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638 (e.g., Type I, II, III, IV, or V, depending on material thickness and rigidity).[7][9][10][11] Specimens can be prepared by injection molding, machining, or die-cutting.[10]
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for at least 40 hours prior to testing.[7]
-
Measurement: Accurately measure the width and thickness of the narrow section of each specimen.[8]
-
Testing:
-
Mount the specimen securely in the tensile grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a uniaxial tensile load at a constant rate of crosshead movement until the specimen fractures.[7][9] The testing speed is specified by ASTM D638 and depends on the material type.[9]
-
-
Data Acquisition: Continuously record the applied force and the corresponding elongation of the specimen.[7]
-
Calculations: From the stress-strain curve, calculate:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[7]
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[7]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[7]
-
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique used to study the viscoelastic properties of polymers, which are highly sensitive to the degree of crosslinking.[12][13] It measures the storage modulus (elastic response) and loss modulus (viscous response) as a function of temperature or frequency.[14]
Objective: To characterize the glass transition temperature (Tg) and viscoelastic behavior of crosslinked polymers.
Apparatus:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamping system (e.g., tension, three-point bending).
Procedure:
-
Sample Preparation: Prepare a rectangular or cylindrical specimen of appropriate dimensions for the DMA clamp.
-
Testing:
-
Mount the sample in the DMA.
-
Apply a small, oscillating sinusoidal strain to the sample.
-
Ramp the temperature over a defined range (e.g., from -100°C to 200°C) at a constant heating rate.
-
At a constant frequency, measure the resulting stress and the phase lag between the stress and strain.
-
-
Data Analysis: The instrument software calculates:
-
Storage Modulus (E'): A measure of the elastic energy stored by the material.
-
Loss Modulus (E''): A measure of the energy dissipated as heat.[14]
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which provides a measure of damping. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).[14]
-
Visualizations
Experimental Workflow for Mechanical Characterization
The following diagram illustrates a typical workflow for the mechanical characterization of crosslinked polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. ebeammachine.com [ebeammachine.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jicable.org [jicable.org]
- 6. STUDY OF THE INFLUENCE OF THE CROSSLINKING METHODS ON THE PROPERTIES OF POLYETHYLENE: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. infinitalab.com [infinitalab.com]
- 8. victortestingmachine.com [victortestingmachine.com]
- 9. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. eag.com [eag.com]
- 14. tainstruments.com [tainstruments.com]
Validating Analytical Methods for Trimellitic Anhydride Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Trimellitic Anhydride (B1165640) (TMA) is crucial due to its industrial significance and potential health risks. This guide provides an objective comparison of common validated analytical methods for TMA detection, supported by experimental data and detailed protocols.
The selection of an appropriate analytical method for TMA is contingent on several factors, including the sample matrix, required sensitivity, and the necessity to differentiate TMA from its hydrolysis product, trimellitic acid.[1] The primary analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often involving a derivatization step to enhance analyte stability and detectability.[2]
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of validated GC and HPLC methods for the determination of Trimellitic Anhydride.
| Parameter | NIOSH Method 5036 (GC-FID) | OSHA Method 98 (HPLC-UV) | GC-MS (Selective Esterification) |
| Principle | Derivatization to trimethyl trimellitate.[1] | In-situ derivatization with veratrylamine.[1] | Two-step selective esterification.[1] |
| Instrumentation | Gas Chromatograph with Flame Ionization Detector.[1] | High-Performance Liquid Chromatograph with UV Detector.[1] | Gas Chromatograph with Mass Spectrometer.[1] |
| Linearity / Range | 19 to 96 µg per sample.[1][3] | Target concentration: 40 µg/m³.[1] | 1 to 200 µg/mL.[1] |
| Limit of Detection (LOD) | Estimated: 2 µg per sample.[1][3] | - | 0.31 µg/mL.[1] |
| Limit of Quantitation (LOQ) | - | Reliable Quantitation Limit: 0.623 µg/m³.[1] | 0.93 µg/mL.[1] |
| Precision | 0.087 (Sr) @ 19.2 to 96 µg per sample.[1] | Standard error of estimate: 6.4% at target concentration.[1] | - |
| Accuracy | 103.3%.[1] | Collection efficiency of 99%.[1] | - |
| Specificity | Does not differentiate between TMA and trimellitic acid.[1] | Differentiates TMA from trimellitic acid.[1] | Differentiates TMA from trimellitic acid.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. NIOSH Method 5036 (GC-FID)
This method is suitable for the determination of total this compound and trimellitic acid.
-
Sample Collection: Air samples are collected on a PVC-copolymer membrane filter.[3]
-
Sample Preparation (Extraction and Derivatization):
-
GC-FID Analysis:
2. OSHA Method 98 (HPLC-UV)
This method allows for the specific determination of TMA in the presence of trimellitic acid by in-situ derivatization.[1]
-
Sample Collection: Air samples are collected on glass fiber filters coated with veratrylamine and di-n-octyl phthalate.[4]
-
Sample Preparation (Extraction): The filter is extracted with aqueous ammonium (B1175870) hydroxide.[1]
-
HPLC-UV Analysis:
3. GC-MS Method with Selective Esterification
A more recent method allows for the simultaneous determination of TMA and other anhydrides in the presence of their corresponding acids.[1]
-
Sample Preparation (Two-Step Derivatization):
-
Step 1 (Selective Esterification of Anhydride): The sample is treated with absolute ethanol (B145695) to selectively esterify the anhydride group of TMA.[1][6]
-
Step 2 (Methylation of Carboxylic Acids): The remaining free carboxylic acid groups (from trimellitic acid) are then methylated using boron trifluoride-methanol.[1][6]
-
-
GC-MS Analysis: The resulting derivatives are analyzed by GC-MS, allowing for the separate quantification of TMA and trimellitic acid.[1]
4. HPLC Method for Simultaneous Analysis of TMA and Trimellitic Acid
This method is suitable for the direct and simultaneous determination of TMA and its hydrolysis product, trimellitic acid.[5]
-
Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]
-
Reverse-phase C18 column.[2]
-
Mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic acid or phosphoric acid.[5][7]
-
-
Sample Preparation:
-
HPLC Analysis:
-
Detection is typically achieved using a UV detector at a wavelength of around 250 nm.[7]
-
Visualizing the Workflow
The following diagram illustrates a general experimental workflow for the validation of an analytical method for this compound detection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. dnacih.com [dnacih.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Method for Analysis of this compound and Trimellitic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
Literature review comparing the applications of various cyclic anhydrides
A Comparative Review of Cyclic Anhydrides in Scientific Applications
Cyclic anhydrides are a versatile class of organic compounds widely utilized across various scientific and industrial sectors. Their reactivity, driven by the strained anhydride (B1165640) ring, makes them ideal precursors for a range of polymers and functionalized molecules. This guide provides a comparative analysis of the applications of common cyclic anhydrides, including maleic anhydride, succinic anhydride, and phthalic anhydride, with a focus on their use in polyester (B1180765) synthesis, as curing agents for epoxy resins, and in drug delivery systems.
Polyester Synthesis
Cyclic anhydrides are key monomers in the production of polyesters. The choice of anhydride significantly influences the properties of the resulting polymer.
Comparison of Physical and Chemical Properties of Maleic and Succinic Anhydride
| Property | Maleic Anhydride | Succinic Anhydride |
| Appearance | Colorless or white crystalline solid | Colorless needle-like or granular crystals |
| Molecular Formula | C₄H₂O₃ | C₄H₄O₄ |
| Molecular Weight | 98.06 g/mol | 100.07 g/mol |
| Melting Point | 52.8°C[1] | 119.6°C |
| Boiling Point | 202.2°C[1] | 261°C |
| Solubility in Water | Hydrolyzes to maleic acid[1] | Slightly soluble, hydrolyzes with hot water |
Table 1: Physical and chemical properties of Maleic Anhydride vs. Succinic Anhydride.[1]
Maleic anhydride, with its double bond, is used to produce unsaturated polyester resins, which can be cross-linked to form strong, thermosetting plastics.[1] Succinic anhydride, being saturated, is used in the synthesis of saturated polyesters and as a food processing aid.[1] Phthalic anhydride is a crucial component in the production of alkyd resins for paints and coatings, as well as in the synthesis of plasticizers.[2]
Experimental Protocol: Synthesis of Unsaturated Polyester Resin
This protocol describes a general method for synthesizing an unsaturated polyester resin using maleic anhydride and phthalic anhydride with glycols.
Materials:
-
Maleic anhydride (MA)
-
Phthalic anhydride (PA)
-
Propylene glycol (PG)
-
Ethylene glycol (EG) or Diethylene glycol (DEG)
-
Styrene (B11656) monomer
Procedure:
-
A mixture of saturated and unsaturated anhydrides (e.g., a specific ratio of MA and PA) is charged into a reactor with a glycol (e.g., PG, or a mixture of PG and EG/DEG).[3]
-
The mixture is heated to a specific temperature (e.g., 210°C) to initiate the condensation polymerization. This temperature is critical for the isomerization of maleic anhydride to the fumarate (B1241708) form.[3]
-
The reaction is carried out until the desired acid value and viscosity are reached.
-
The resulting polyester condensate is then dissolved in a styrene monomer to produce the final unsaturated polyester resin.[3]
-
The properties of the synthesized resin, such as tensile strength, modulus, and elongation at break, can be tested after curing. Studies have shown that a 60% maleic anhydride composition in a mixture with phthalic anhydride often yields optimal mechanical properties.[3]
Curing Agents for Epoxy Resins
Cyclic anhydrides are widely used as curing agents (hardeners) for epoxy resins, offering excellent thermal stability and mechanical properties to the cured product. The choice of anhydride affects the glass transition temperature (Tg) and other performance characteristics of the epoxy system.
Comparison of Glass Transition Temperatures (Tg) of Epoxy Resins Cured with Different Anhydrides
| Curing Agent | Type | Stoichiometry (Curing Agent / Resin) | Maximum Tg (°C) |
| Methyl nadic anhydride (MNA) | Monoanhydride | 0.90 - 0.95 | 165 |
| Methyltetrahydrophthalic anhydride (MTHPA) | Monoanhydride | 0.93 - 0.97 | 125 |
| Phthalic Anhydride (PA) | Dianhydride | Not Specified | Lower than MTHPA |
| Benzophenonetetracarboxylic dianhydride (BTDA) | Dianhydride | 0.45 - 0.55 | 238 |
Table 2: Maximum achievable glass transition temperatures for a standard Diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with various anhydride curing agents.
Experimental Protocol: Curing of Epoxy Resin and Mechanical Testing
This protocol outlines a general procedure for curing an epoxy resin with an anhydride and subsequent mechanical property testing.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Anhydride curing agent (e.g., MNA, MTHPA)
-
Catalyst/Accelerator (e.g., tertiary amine)
Procedure:
-
The epoxy resin and the anhydride curing agent are preheated separately to reduce their viscosity.
-
The two components are then thoroughly mixed in the desired stoichiometric ratio, along with a catalyst.
-
The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
The resin mixture is poured into molds of the desired shape for mechanical testing (e.g., tensile bars, flexural bars).
-
The molds are placed in an oven and subjected to a specific curing cycle, which typically involves a ramp-up in temperature and holding at one or more temperature plateaus (e.g., 2 hours at 90°C, followed by 4 hours at 165°C).[4]
-
After curing, the samples are allowed to cool down slowly to room temperature to avoid internal stresses.
-
The cured samples are then subjected to mechanical tests such as tensile strength, flexural strength, and impact strength according to relevant ASTM standards.[5]
Caption: Epoxy resin curing with a cyclic anhydride.
Drug Delivery Systems
Polyanhydrides, polymers synthesized from cyclic anhydrides, are biodegradable and have been extensively investigated for controlled drug delivery applications.[6] The hydrophobicity of the polyanhydride backbone is a key factor in controlling the degradation rate and, consequently, the drug release profile.[7]
Comparison of Drug Release from Polyanhydride Microspheres
| Polyanhydride Composition | Model Drug | Drug Loading (% w/w) | Release Duration | Key Finding |
| Poly(sebacic acid) (PSA) | Rhodamine B (hydrophilic) | Not specified | Rapid | Release is independent of microsphere size due to drug localization on the surface.[8][9] |
| Poly(sebacic acid) (PSA) | p-Nitroaniline | Not specified | Prolonged | Release shows little dependence on microsphere size.[8][9] |
| Poly(sebacic acid) (PSA) | Piroxicam (hydrophobic) | Not specified | Extended | Release duration can be increased by decreasing microsphere size.[8][9] |
| Poly[bis(p-carboxyphenoxy) propane (B168953) anhydride] | p-Nitroaniline | 10% | > 8 months | Drug release closely follows polymer degradation, indicating degradation-controlled release.[10] |
Table 3: Comparative drug release from different polyanhydride microsphere formulations.
Experimental Protocol: Preparation of Polyanhydride Microspheres and In Vitro Drug Release Study
This protocol describes a method for preparing drug-loaded polyanhydride microspheres and evaluating their in vitro release characteristics.
Materials:
-
Polyanhydride (e.g., Poly(sebacic acid))
-
Drug to be encapsulated
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solution with surfactant (e.g., polyvinyl alcohol in water)
Procedure for Microsphere Preparation (Oil-in-Water Emulsion Solvent Evaporation):
-
The polyanhydride and the drug are dissolved in an organic solvent.
-
This organic phase is then emulsified in an aqueous phase containing a surfactant under high-speed homogenization to form an oil-in-water emulsion.
-
The emulsion is stirred at room temperature to allow the organic solvent to evaporate, leading to the formation of solid microspheres.
-
The microspheres are collected by centrifugation, washed with distilled water, and then freeze-dried.
Procedure for In Vitro Drug Release Study:
-
A known amount of drug-loaded microspheres is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a vial.[11]
-
The vials are placed in a shaking water bath at 37°C.[11]
-
At predetermined time intervals, the vials are centrifuged, and a sample of the supernatant is withdrawn for analysis.[11]
-
The withdrawn volume is replaced with fresh release medium to maintain a constant volume.
-
The concentration of the released drug in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The cumulative percentage of drug released is plotted against time.
References
- 1. The Difference Between Maleic Anhydride and Succinic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 2. Phthalic Anhydride and Its Chemical Properties - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. tri-iso.com [tri-iso.com]
- 5. broadview-tech.com [broadview-tech.com]
- 6. The development of polyanhydrides for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsphere size, precipitation kinetics and drug distribution control drug release from biodegradable polyanhydride microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioerodible polyanhydrides as drug-carrier matrices. I: Characterization, degradation, and release characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Polymer Chemistry and Fabrication Method on Protein Release and Stability from Polyanhydride Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Trimellitic Anhydride
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, especially when handling reactive chemicals such as trimellitic anhydride (B1165640). This guide provides essential, step-by-step procedures for the safe disposal of trimellitic anhydride, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before commencing any work with this compound, it is crucial to be familiar with its hazards. This compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1] Therefore, the work area must be equipped with an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE): The following table summarizes the necessary PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | To prevent eye contact which can cause serious eye damage.[2][3] |
| Hand Protection | Impervious gloves (e.g., nitrile rubber).[1] | To avoid skin contact which can cause irritation and allergic reactions.[2][3] |
| Skin and Body Protection | Lab coat or other protective clothing.[1] | To prevent skin contact. |
| Respiratory Protection | A dustproof gas mask or a self-contained breathing apparatus should be used if there is a risk of inhaling dust.[1] Work should ideally be conducted in a chemical fume hood.[1] | To prevent inhalation, which may cause allergy or asthma symptoms and respiratory irritation.[2][3][4] |
In the event of exposure, immediate action is critical. For skin contact, remove contaminated clothing and rinse the affected area with plenty of water.[1] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move the individual to fresh air and seek medical attention.[1]
Spill Management
In case of a this compound spill, the following steps should be taken:
-
Evacuate: Non-essential personnel should immediately leave the area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: For solid spills, it is recommended to dampen the material with a 60-70% ethanol (B145695) solution to prevent dust from becoming airborne.[6] Do not use water or wet methods as this compound reacts slowly with water to form trimellitic acid.[4][5]
-
Collect: Carefully transfer the dampened material into a designated and labeled waste container.[6]
-
Clean: Use absorbent paper dampened with the ethanol solution to clean up any remaining residue.[6] Subsequently, wash the spill area with a soap and water solution.[6]
-
Dispose: Seal the container with the spilled material and any contaminated cleaning supplies for hazardous waste disposal.[1]
Waste Disposal Procedures
The disposal of this compound must be handled with care, treating it as hazardous waste.
Step 1: Waste Collection and Segregation
-
Dedicated Container: All solid waste containing this compound should be collected in a dedicated, clearly labeled, and sealable container made of a compatible material like high-density polyethylene (B3416737) (HDPE).[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with associated hazard symbols.[1]
-
Segregation: This waste should be segregated as halogenated organic waste. It is crucial not to mix it with non-halogenated solvent waste to avoid complicating and increasing the cost of disposal.[1]
Step 2: Waste Storage
-
Container Filling: Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills.[1] Keep the container closed when not in use.[1]
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. It should be kept away from incompatible materials such as strong bases, sources of moisture, and ignition sources.[1]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[1]
Step 3: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1][4]
-
Incineration: The preferred method for the complete destruction of chlorinated organic compounds like this compound is high-temperature incineration.[1][4] This process should be carried out in an incinerator equipped with afterburners and scrubbers to neutralize the resulting hydrogen halides.[1][4]
-
Landfill: In some cases, waste may be disposed of in an approved landfill site, but this should be done only as directed by local authorities.[7]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Trimellitic anhydride
Essential Guide to Handling Trimellitic Anhydride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (TMA). Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment. TMA is an extremely toxic substance that can cause severe respiratory irritation, immunological sensitization, and noncardiac pulmonary edema.[1]
Exposure Limits
Workplace exposure to this compound should be strictly controlled. The following occupational exposure limits have been established:
| Organization | Exposure Limit (Time-Weighted Average - TWA) | Ceiling Limit/Short-Term Exposure Limit (STEL) |
| NIOSH (REL) | 0.005 ppm (0.04 mg/m³) over a 10-hour workshift[2][3] | - |
| ACGIH (TLV) | - | 0.005 ppm (should not be exceeded at any time)[2] |
| UK WEL | 0.04 mg/m³ (Long-term)[4] | 0.12 mg/m³ (Short-term)[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound.[5] Workplace controls, such as engineering solutions, are preferable to PPE, but PPE is required for many tasks.[2]
-
Respiratory Protection : A respiratory protection program compliant with OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be implemented where workplace conditions warrant respirator use.[6] Respirators are necessary if local exhaust ventilation or enclosure is not used.[2]
-
Eye and Face Protection : Wear impact-resistant safety goggles with side shields that are tested and approved under standards such as NIOSH (US) or EN 166 (EU).[2][5]
-
Skin Protection :
-
Gloves : Wear acid-resistant gloves.[2] Recommended materials include Nitrile rubber, Butyl rubber, Polychloroprene rubber (CR), or Fluorocarbon rubber (FKM).[4] Gloves must be inspected for integrity before each use.[5] Use proper glove removal technique to avoid skin contact.[5]
-
Protective Clothing : Wear acid-resistant and appropriate protective work clothing to minimize skin contact.[2][6] All protective clothing should be clean and put on before work begins.[2]
-
-
Hygiene Facilities :
Operational and Disposal Plans: A Step-by-Step Protocol
1. Preparation and Engineering Controls
-
Training : Before working with TMA, all personnel must be trained on its proper handling, storage, and emergency procedures.[2]
-
Ventilation : All handling of TMA powder must occur within a certified chemical fume hood or a glove box.[2][5] Where possible, use enclosed operations and local exhaust ventilation at the point of chemical release.[2] Ventilation systems should be checked for effectiveness at least every three months.[1][7]
-
Area Designation : Restrict the handling area to essential personnel only.[1]
-
Gather Materials : Ensure all necessary PPE, spill cleanup materials, and waste containers are readily available before starting work.
2. Handling and Experimental Procedure
-
Don PPE : Put on all required PPE, including double gloves, a lab coat, and appropriate eye/face and respiratory protection.
-
Weighing and Transfer : Minimize dust generation and accumulation during handling.[6] Where possible, use automated equipment to transfer TMA from storage to process containers.[2]
-
Incompatible Materials : Keep TMA away from oxidizing agents (like perchlorates, peroxides, nitrates), strong acids (hydrochloric, sulfuric), and strong bases (sodium hydroxide, potassium hydroxide).[2] It also reacts with water.[5]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where TMA is handled or stored.[2] Wash hands thoroughly before breaks and at the end of the work shift.[2][5]
3. Post-Procedure Cleanup and Decontamination
-
Decontaminate Surfaces : Wipe down all work surfaces with a suitable solvent (such as 60-70% ethanol) followed by a soap and water solution.[8]
-
PPE Removal : Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items like gloves in a designated hazardous waste container.[5]
-
Contaminated Clothing : Remove any contaminated clothing promptly.[2][7] Do not take contaminated work clothes home.[2] Contaminated items should be laundered by trained individuals who are aware of the hazards.[2][7] Store contaminated clothing in sealed containers until it can be decontaminated or discarded.[1][7]
4. Spill and Emergency Response
-
Spill Procedure :
-
Evacuate all non-essential personnel from the spill area.[2]
-
Wearing full PPE, dampen the spilled solid material with 60-70% ethanol (B145695) to prevent dust from becoming airborne.[8]
-
Carefully collect the dampened material using a scoop or shovel and place it into a suitable, sealed container for hazardous waste disposal.[2][5] Do not use water or wet methods that could spread contamination.[2]
-
Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue.[8]
-
Ventilate the area and wash it thoroughly once the cleanup is complete.[2]
-
-
Exposure First Aid :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids apart.[5][6] Seek immediate medical attention.[6][9]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water or use an emergency shower.[2][5] Remove all contaminated clothing.[6] Seek medical attention if irritation develops.[10]
-
Inhalation : Move the affected person to fresh air immediately.[5][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6]
-
Ingestion : Rinse the mouth with water.[5] If the person is conscious, give 2-4 cupfuls of milk or water.[6] Do not induce vomiting.[6] Seek immediate medical attention.[6]
-
5. Waste Disposal
-
Containerization : Collect all TMA waste, including contaminated disposables, in clearly labeled, sealed, and suitable containers.[2][5]
-
Disposal Method : this compound may need to be disposed of as a hazardous waste.[2] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] Always consult with your institution's environmental health and safety office and adhere to all federal, state, and local environmental regulations for chemical waste disposal.[2][6]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Current Intelligence Bulletin 21: this compound (TMA) (78-121) | NIOSH | CDC [cdc.gov]
- 2. nj.gov [nj.gov]
- 3. restoredcdc.org [restoredcdc.org]
- 4. penpet.es [penpet.es]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. restoredcdc.org [restoredcdc.org]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cpachem.com [cpachem.com]
- 10. ineos.com [ineos.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
